2-(2-Butoxyethoxy)ethanamine
Description
Properties
IUPAC Name |
2-(2-butoxyethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-2-3-5-10-7-8-11-6-4-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFVRCPHJZOLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00979545 | |
| Record name | 2-(2-Butoxyethoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-53-0 | |
| Record name | NSC40758 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Butoxyethoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Butoxyethoxy)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Butoxyethoxy)ethanamine
Introduction
2-(2-Butoxyethoxy)ethanamine is a bifunctional molecule featuring a primary amine and two ether linkages. This structure imparts both hydrophilic (amine, ether oxygens) and lipophilic (butyl chain) characteristics, making it and similar compounds valuable as surfactants, corrosion inhibitors, and intermediates in the synthesis of more complex molecules in materials science and drug development.
Accurate structural confirmation and purity assessment are critical for any application. Spectroscopic analysis provides a definitive, non-destructive method to elucidate the molecular structure. This guide offers a detailed, predictive analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The insights herein are derived from established spectroscopic rules and comparative data from structurally analogous compounds.
Molecular Structure and Functional Group Analysis
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify the functional groups that will give rise to characteristic signals.
Structure: CH₃CH₂CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-NH₂
Key Functional Groups:
-
Primary Amine (-NH₂): This group is characterized by its N-H bonds and the nitrogen atom's influence on adjacent carbons and protons.
-
Ether Linkages (C-O-C): The two ether groups will produce strong, characteristic signals in IR and will deshield adjacent protons and carbons in NMR.
-
n-Butyl Group: A four-carbon aliphatic chain that will show characteristic alkane signals.
-
Ethylene Bridges: The -CH₂CH₂- units connecting the functional groups.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Vibrational Analysis
IR spectroscopy is an ideal first-pass technique to confirm the presence of key functional groups. The analysis focuses on identifying characteristic vibrational frequencies. For ethers, a strong C-O stretching band is expected, while primary amines exhibit distinctive N-H stretching absorptions.[1][2]
Predicted IR Absorption Bands
The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 3350 - 3250 | Medium, Two Bands | N-H Stretch | Primary amines show two bands (symmetric and asymmetric stretching).[3] |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H bonds in the butyl and ethylene groups. |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Characteristic bending vibration for primary amines. |
| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Bending vibration of the CH₂ groups. |
| 1150 - 1050 | Strong, Broad | C-O Stretch | Asymmetric C-O-C stretching from the ether linkages is a prominent feature.[4] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
This protocol is designed for rapid and reliable data acquisition.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background. Perform baseline correction if necessary.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. By analyzing chemical shifts, integration, and signal splitting, a complete structural assignment can be made.
¹H NMR Spectroscopy Analysis
Protons adjacent to electronegative oxygen and nitrogen atoms are "deshielded" and will appear at a higher chemical shift (further downfield).[2][4]
Structure with Proton Labeling: (a) CH₃-(b)CH₂- (c)CH₂- (d)CH₂-O- (e)CH₂- (f)CH₂-O- (g)CH₂- (h) CH₂-NH₂
Predicted ¹H NMR Data
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | 0.92 | Triplet (t) | 3H | Terminal methyl group, split by adjacent CH₂ (b). |
| b | 1.38 | Sextet | 2H | Methylene group adjacent to CH₃ (a) and CH₂ (c). |
| c | 1.57 | Quintet | 2H | Methylene group adjacent to CH₂ (b) and CH₂ (d). |
| d | 3.47 | Triplet (t) | 2H | CH₂ adjacent to an ether oxygen, deshielded. Split by CH₂ (c). |
| e, f, g | 3.5 - 3.7 | Multiplet (m) | 8H | The three internal CH₂-O-CH₂-CH₂-O-CH₂ protons are in similar chemical environments, leading to overlapping signals.[5] |
| h | 2.85 | Triplet (t) | 2H | CH₂ adjacent to the amine nitrogen. Deshielded, but less so than those next to oxygen. Split by CH₂ (g). |
| -NH₂ | ~1.5 (variable) | Singlet (s), broad | 2H | Amine protons are exchangeable and often appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration. |
¹³C NMR Spectroscopy Analysis
Similar to ¹H NMR, carbons bonded to electronegative atoms are shifted downfield.
Structure with Carbon Labeling: (1) CH₃-(2)CH₂- (3)CH₂- (4)CH₂-O- (5)CH₂- (6)CH₂-O- (7)CH₂- (8) CH₂-NH₂
Predicted ¹³C NMR Data
| Label | Predicted Shift (δ, ppm) | Rationale |
| 1 | 13.9 | Terminal methyl carbon of the butyl group. |
| 2 | 19.3 | Butyl chain carbon, beta to the ether oxygen. |
| 3 | 31.7 | Butyl chain carbon, gamma to the ether oxygen. |
| 4 | 70.5 | Butyl chain carbon directly bonded to the ether oxygen.[4] |
| 5, 6 | 70.0 - 71.0 | Carbons of the central ethoxy group, both bonded to oxygen. |
| 7 | 72.8 | Carbon adjacent to both an ether oxygen and the CH₂-NH₂ group. |
| 8 | 41.6 | Carbon directly bonded to the amine nitrogen. |
Experimental Workflow: NMR Analysis
Caption: Standard workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern upon ionization.
Molecular Formula: C₈H₁₉NO₂ Monoisotopic Mass: 161.1416 g/mol
Predicted Fragmentation Pattern (Electron Ionization - EI)
Under EI-MS, the molecular ion (M⁺˙) is often weak or absent for aliphatic amines and ethers. The major fragments arise from predictable cleavage events.
-
Alpha-Cleavage: The bond between carbons adjacent to the nitrogen atom is readily cleaved. This is typically the most favorable fragmentation pathway for amines, resulting in a stable iminium ion.
-
m/z 30: [CH₂=NH₂]⁺. This is the base peak for most primary amines.
-
-
Ether Cleavage: Cleavage of C-O and C-C bonds within the ether backbone.
-
m/z 57: [C₄H₉]⁺ (Butyl cation)
-
m/z 73: [CH₂-O-CH₂CH₂-NH₂]⁺
-
m/z 89: [O-CH₂CH₂-O-CH₂CH₂-NH₂]⁺
-
m/z 117: [CH₂CH₂-O-CH₂CH₂-NH₂]⁺
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: Electrospray Ionization (ESI) MS
ESI is a soft ionization technique that is more likely to yield the protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument and compound.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). The primary peak of interest would be the protonated molecular ion at m/z 162.15 .
Integrated Spectroscopic Analysis: A Holistic Approach
No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from all three methods for unambiguous structure confirmation.
-
IR confirms the presence of the -NH₂ and C-O-C functional groups. The absence of other key bands (e.g., C=O at ~1700 cm⁻¹) confirms the absence of common impurities like amides or esters.
-
MS confirms the molecular weight (via ESI-MS at m/z 162.15 for [M+H]⁺) and provides fragment ions (via EI-MS, especially the base peak at m/z 30) that are highly characteristic of the primary amine and ether structure.
-
NMR provides the definitive connectivity. ¹H and ¹³C NMR spectra allow for the precise mapping of the carbon-hydrogen framework, confirming the n-butyl group, the two distinct ethoxy units, and their connection to the terminal amine.
Together, these techniques provide a self-validating system. The molecular formula derived from the NMR integration and ¹³C count must match the molecular weight determined by MS, and the functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. This integrated approach ensures the highest degree of confidence in the identity and purity of this compound for any research or development application.
References
-
Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]
-
Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
NIST. (n.d.). 2-(2-Butoxyethoxy)ethoxy, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
The Journal of Physical Chemistry. (n.d.). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. ACS Publications. Retrieved from [Link]
-
NIST. (n.d.). Ethylamine, 2-(2-methoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Diethylene Glycol Monobutyl Ether. Retrieved from [Link]
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An In-depth Technical Guide to 2-(2-Butoxyethoxy)ethanamine: Synthesis, Characterization, and Core Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Butoxyethoxy)ethanamine, a primary amine with significant potential in chemical synthesis and drug development. Due to its limited commercial availability, this document focuses on the practical aspects of its synthesis from its precursor, 2-(2-Butoxyethoxy)ethanol, and outlines a robust workflow for its characterization and safe handling.
Molecular Structure and Chemical Identity
This compound is a bifunctional molecule featuring a primary amine group and two ether linkages. This structure imparts both hydrophilic (amine and ether oxygens) and lipophilic (butyl group) characteristics, making it a valuable building block for modifying the physicochemical properties of larger molecules, such as solubility and membrane permeability.
Chemical Formula: C₈H₁₉NO₂
Molecular Weight: 161.24 g/mol
Synonyms: 2-(2-Butoxyethoxy)ethylamine
While a specific CAS Number for this compound is not readily found in major chemical databases, its precursor, 2-(2-Butoxyethoxy)ethanol, is well-documented.
The molecular structure of this compound is presented below:
Caption: Molecular Structure of this compound
Physicochemical Properties
The following table summarizes the key physicochemical properties of the precursor, 2-(2-Butoxyethoxy)ethanol, which can serve as a baseline for estimating the properties of the target amine.
| Property | Value for 2-(2-Butoxyethoxy)ethanol | Source |
| CAS Number | 112-34-5 | [1][2] |
| Molecular Formula | C₈H₁₈O₃ | [3] |
| Molecular Weight | 162.23 g/mol | [4] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 231 °C | [3] |
| Melting Point | -68 °C | [3] |
| Flash Point | 100 °C | [5] |
| Density | 0.954 g/mL at 25 °C | [6] |
| Solubility | Soluble in water | [3] |
Synthesis Protocol
The synthesis of this compound can be achieved through a variety of amination methods starting from 2-(2-Butoxyethoxy)ethanol. A common and effective approach involves the conversion of the terminal alcohol to a better leaving group, followed by nucleophilic substitution with an amine source.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Methodology
Part 1: Activation of the Hydroxyl Group (Tosylation)
-
Dissolution: Dissolve 2-(2-Butoxyethoxy)ethanol (1 equivalent) in anhydrous pyridine or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Quench the reaction with cold water and extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by column chromatography.
Part 2: Amination (via Azide Reduction)
-
Azide Formation: Dissolve the tosylate intermediate (1 equivalent) in dimethylformamide (DMF) and add sodium azide (1.5 equivalents). Heat the mixture to 80-90 °C and stir for 12-24 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification of Azide: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude azide.
-
Reduction: Dissolve the crude azide in methanol or ethanol and add a catalyst such as Palladium on carbon (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).
-
Final Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.
Characterization Workflow
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the butyl group (triplet for CH₃, multiplets for the three CH₂ groups), the ethoxy and aminoethyl protons (triplets and multiplets), and a singlet for the NH₂ protons.
-
¹³C NMR: Expect distinct signals for each of the eight carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and C-O stretching of the ethers (around 1100 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 161.24 g/mol .
Safety and Handling
The safe handling of this compound and its precursors is of utmost importance. The safety profile can be inferred from the data available for 2-(2-Butoxyethoxy)ethanol and general knowledge of primary amines.
-
Hazards of 2-(2-Butoxyethoxy)ethanol: Causes serious eye irritation.[5] May be harmful if swallowed or inhaled and can cause skin irritation.[4][7][8]
-
General Hazards of Primary Amines: Primary amines are often corrosive and can cause skin and eye burns. They can also be respiratory irritants.
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
Applications in Research and Drug Development
The unique structural features of this compound make it a promising candidate for various applications:
-
Linker Molecule: The primary amine allows for conjugation to other molecules, such as peptides, proteins, or small molecule drugs, to modify their properties.
-
PEGylation: As a short-chain polyethylene glycol (PEG)-like molecule, it can be used to improve the pharmacokinetic profiles of therapeutic agents.
-
Surfactant Properties: The combination of a hydrophilic head (amine) and a lipophilic tail (butoxy group) suggests potential applications as a surfactant or emulsifier in formulation studies.
Conclusion
While not a readily available commercial chemical, this compound can be synthesized and characterized through established chemical methodologies. This guide provides a foundational framework for researchers and scientists to produce, purify, and safely handle this versatile molecule, enabling its exploration in various fields, including medicinal chemistry and materials science.
References
-
Chemsrc. (2024, April 3). CAS#:52184-03-9 | 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-(2-Butoxyethoxy)ethanol, 20L. Retrieved from [Link]
-
Integra Chemical Company. (2015, March 27). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
Lab Alley. (n.d.). Diethylene Glycol Monobutyl Ether. Retrieved from [Link]
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theoretical and computational studies of 2-(2-Butoxyethoxy)ethanamine
An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(2-Butoxyethoxy)ethanamine
Abstract
This compound is a bifunctional molecule incorporating a primary amine, an ether linkage, and a terminal butyl group. This unique combination of functional groups suggests its potential utility as a surfactant, a corrosion inhibitor, a building block for more complex molecules in drug discovery, or as a specialized solvent. A thorough understanding of its molecular properties is crucial for these applications. This guide outlines a comprehensive theoretical and computational approach to characterizing this compound, providing a roadmap for researchers and scientists. While direct experimental and computational data for this specific molecule is sparse, this document leverages data from analogous compounds to propose a robust investigatory framework.
Introduction: The Rationale for a Computational Approach
The study of molecules like this compound, which belong to the class of alkyl ether amines, benefits immensely from computational and theoretical methods.[1][2][3] These approaches provide insights into molecular structure, electronic properties, and intermolecular interactions that can be difficult or costly to obtain through experimental means alone. For instance, understanding the conformational landscape, the distribution of electronic charge, and the molecule's behavior in different solvent environments is critical for predicting its efficacy in various applications.
Computational studies on related ethoxylates have demonstrated the power of these methods in predicting properties such as solvation Gibbs free energy and dipole moments, which are key to understanding their behavior in aqueous media.[4][5][6] Similarly, theoretical investigations into alkyl amines provide a basis for understanding their reactivity and interaction mechanisms.[1][7] This guide will detail a multi-faceted computational strategy, beginning with fundamental quantum chemical calculations and extending to molecular dynamics simulations to probe the collective behavior of these molecules.
Molecular Properties and Analogs
Given the limited direct information on this compound, we can infer its likely properties by examining closely related molecules.
| Property | 2-(2-Butoxyethoxy)ethanol (DGBE) | 2-Butoxyethylamine | Inferred Properties for this compound |
| CAS Number | 112-34-5[8][9][10][11][12][13][14] | 6338-52-9[15] | Not readily available |
| Molecular Formula | C8H18O3[14] | C6H15NO[15] | C8H19NO2 |
| Boiling Point | 231 °C[12] | 158.3 °C at 760 mmHg[15] | Expected to be between that of DGBE and 2-Butoxyethylamine, likely in the range of 180-220 °C. |
| Density | 0.954 g/cm³[12] | 0.851 g/cm³[15] | Expected to be in the range of 0.90-0.95 g/cm³. |
| Solubility | Miscible with water[12][16] | Data not available, but likely soluble in water due to the amine and ether groups. | Expected to be water-soluble due to the presence of the amine and two ether oxygens, which can act as hydrogen bond acceptors. |
| Primary Applications | Solvent in coatings, inks, and cleaners.[8][12][17] | Chemical intermediate.[15] | Potential as a surfactant, corrosion inhibitor, or chemical intermediate. |
| Key Functional Groups | Ether, Alcohol | Ether, Primary Amine | Ether, Primary Amine |
The presence of both a hydrophilic amine group and a lipophilic butyl group suggests that this compound will exhibit surfactant properties.[16]
Proposed Computational Workflow
A robust computational investigation of this compound should proceed in a stepwise manner, from the single-molecule level to bulk properties.
Caption: Proposed computational workflow for this compound.
Part 1: Quantum Chemical Calculations
The initial phase of the investigation should focus on the intrinsic properties of a single this compound molecule using quantum chemical methods like Density Functional Theory (DFT).[18]
3.1.1. Detailed Protocol: Geometry Optimization and Frequency Analysis
-
Software Selection: A widely used quantum chemistry package such as Gaussian, ORCA, or GAMESS should be employed.
-
Initial Structure: Construct the 3D structure of this compound using a molecular builder.
-
Method Selection:
-
Functional: The B3LYP functional is a good starting point as it provides a reasonable balance between accuracy and computational cost for many organic molecules.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) is suitable for initial optimizations. For higher accuracy, a larger basis set like 6-311++G(d,p) can be used.
-
-
Calculation Execution:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy.
-
-
Causality: A proper geometry optimization is fundamental as all other single-molecule properties are dependent on the molecular structure. The frequency calculation validates this structure.
3.1.2. Electronic Properties
Once the optimized geometry is obtained, a range of electronic properties can be calculated.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map will visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. The amine group is expected to be a region of negative potential (nucleophilic), while the hydrogen atoms of the amine will be regions of positive potential (electrophilic).
-
Dipole Moment: The calculated dipole moment will quantify the molecule's overall polarity, which is a key factor in its solubility and intermolecular interactions.
3.1.3. Solvation Modeling
To understand the behavior of this compound in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed. These models can be used to calculate the Gibbs free energy of solvation, providing insight into the molecule's solubility in various solvents.
Part 2: Molecular Dynamics Simulations
While quantum chemistry provides insights into a single molecule, Molecular Dynamics (MD) simulations are necessary to study the behavior of a large ensemble of molecules and derive bulk properties.
3.2.1. Detailed Protocol: Force Field Parameterization and Bulk Simulation
-
Force Field Selection: A general-purpose force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field) is a suitable choice.
-
Parameterization:
-
Partial Charges: Atomic partial charges should be derived from the quantum chemical calculations (e.g., using the RESP or CHELPG schemes) to accurately represent the electrostatic interactions.
-
Dihedral Potentials: The dihedral potentials governing the rotation around the C-C, C-O, and C-N bonds may need to be parameterized to reproduce the conformational energies from quantum chemical scans.
-
-
System Setup:
-
A simulation box containing several hundred molecules of this compound should be constructed.
-
The box should be solvated with an explicit solvent (e.g., water) if studying aqueous solutions.
-
-
Simulation Protocol:
-
Energy Minimization: The initial system should be energy minimized to remove any unfavorable contacts.
-
Equilibration: The system should be gradually heated and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.
-
Production Run: A long production run (nanoseconds to microseconds) should be performed to collect data for analysis.
-
-
Analysis:
-
Bulk Properties: Properties such as liquid density, diffusion coefficient, and radial distribution functions can be calculated from the production run.
-
Interfacial Properties: For surfactant applications, simulations of the molecule at an oil-water or air-water interface can be performed to study its orientation and effect on surface tension.
-
Caption: Workflow for Molecular Dynamics (MD) simulations.
Predictive Toxicology and QSAR
For any new chemical, an early assessment of its potential toxicity is crucial. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict properties like skin sensitization, mutagenicity, and aquatic toxicity based on the molecule's structure and calculated properties. The electronic and conformational data generated from the quantum chemical and MD studies can serve as descriptors for these predictive models.
Conclusion
This guide has outlined a comprehensive theoretical and computational strategy for the in-depth study of this compound. By combining quantum chemical calculations for single-molecule properties with molecular dynamics simulations for bulk and interfacial behavior, a detailed understanding of this molecule can be achieved. This information is invaluable for guiding its synthesis, application, and for ensuring its safe use. The proposed workflow provides a solid foundation for researchers and drug development professionals to explore the potential of this and other related alkyl ether amines.
References
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Chemsrc. 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. Available at: [Link].
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ResearchGate. Computational investigation of structural, electronic and thermodynamic properties of nonylphenol ethoxylate surfactants. Available at: [Link].
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MDPI. Electronic Structure and Mesoscopic Simulations of Nonylphenol Ethoxylate Surfactants. A Combined DFT and DPD Study. Available at: [Link].
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CP Lab Safety. 2-(2-Butoxyethoxy)ethanol, 20L. Available at: [Link].
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Integra Chemical. 2-(2-butoxyethoxy)ethanol Safety Data Sheet. Available at: [Link].
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Cole-Parmer. Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Available at: [Link].
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ResearchGate. Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry. Available at: [Link].
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Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Available at: [Link].
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ResearchGate. Thermodynamics of amine mixtures. Systems formed by alkyl-amine and ether, or N,N-dialkylamide, or ethanenitrile. Available at: [Link].
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LookChem. 2-(2-Butoxyethoxy)ethanol: Comprehensive Guide for Industrial Applications. Available at: [Link].
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Ataman Kimya. 2-BUTOXYETHANOL. Available at: [Link].
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PubMed. Impact of the degree of ethoxylation of the ethoxylated polysorbate nonionic surfactant on the surface self-assembly of hydrophobin-ethoxylated polysorbate surfactant mixtures. Available at: [Link].
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Organic Chemistry. Chapter 3 Haloalkanes, Alcohols, Ethers, and Amines. Available at: [Link].
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solubility and miscibility of 2-(2-Butoxyethoxy)ethanamine in organic solvents
An In-depth Technical Guide on the Solubility and Miscibility of 2-(2-Butoxyethoxy)ethanamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility and miscibility of this compound, a molecule of significant interest for various industrial and pharmaceutical applications. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting the compound's behavior based on its molecular structure and established chemical principles. We delve into the theoretical underpinnings of its solubility, drawing reasoned analogies from structurally similar compounds. Furthermore, this guide presents robust, step-by-step experimental protocols for the qualitative and quantitative determination of solubility and miscibility, empowering researchers to generate precise data for their specific applications. This document is intended to serve as a foundational resource for scientists and drug development professionals, enabling informed solvent selection and fostering methodologically sound experimental design.
Introduction to this compound
This compound is a bifunctional organic compound featuring a primary amine group and two ether linkages. Its unique molecular architecture, comprising a hydrophobic butyl tail and a hydrophilic head containing the amine and ether oxygens, suggests amphiphilic properties. This structure is pivotal in determining its interactions with various organic solvents.
Molecular Structure and Physicochemical Properties:
-
Chemical Formula: C₈H₁₉NO₂
-
Molecular Weight: 161.24 g/mol
-
Structure: CH₃(CH₂)₃-O-(CH₂)₂-O-(CH₂)₂-NH₂
The key functional groups that dictate its solubility are:
-
Primary Amine (-NH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor. This group is basic and will react with acidic solvents.[1][2]
-
Ether Linkages (-O-): The two ether groups introduce polarity and can act as hydrogen bond acceptors. They also provide rotational flexibility to the molecule.
-
Butyl Group (CH₃(CH₂)₃-): A nonpolar alkyl chain that contributes to hydrophobic character, enhancing solubility in nonpolar solvents.
This combination of features suggests that this compound will exhibit broad miscibility with a variety of solvents, acting as a valuable solvent or additive. Its properties are analogous to glycol ethers, which are known for their high solvency and miscibility with both polar and non-polar substances.[3]
Theoretical Principles Governing Solubility and Miscibility
The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[4] For this compound, the following forces are paramount:
-
Hydrogen Bonding: The primary amine group is the most significant contributor, allowing for strong interactions with protic solvents like water and alcohols, and with hydrogen bond acceptors like ketones.
-
Dipole-Dipole Interactions: The polar C-N and C-O bonds create a net dipole moment, promoting solubility in polar aprotic solvents such as DMSO and acetone.
-
Van der Waals Forces (London Dispersion Forces): The n-butyl group and the overall molecular size allow for interactions with nonpolar solvents like hexane and toluene.
The balance between the hydrophilic amine/ether portion and the hydrophobic butyl tail will determine the precise degree of solubility in any given solvent.
Predicted Solubility and Miscibility Profile
While specific experimental data is scarce, a qualitative solubility profile can be predicted based on the structural analysis above. The following table summarizes the expected solubility of this compound in common organic solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High / Miscible | Strong hydrogen bonding between the amine/ether groups and the solvent's hydroxyl group.[1] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High / Miscible | Strong dipole-dipole interactions between the polar functionalities of the amine and the solvent. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The butyl group and overall molecular structure allow for significant Van der Waals interactions. The molecule's polarity may prevent full miscibility in all proportions. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate | Solubility is driven by the nonpolar butyl chain. The highly polar amine head may limit miscibility, potentially leading to partial solubility. |
| Chlorinated | Dichloromethane, Chloroform | High / Miscible | These solvents have sufficient polarity to interact with the amine and ether groups, while also being compatible with the alkyl chain. |
Experimental Protocols for Solubility & Miscibility Determination
To overcome the lack of published data, direct experimental measurement is essential. The following protocols provide a systematic approach to determining the solubility and miscibility of this compound.
Protocol for Qualitative Miscibility Assessment
This rapid visual method is used to determine if the amine is miscible with a solvent at a given temperature.[4]
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Small glass vials with caps
-
Graduated pipettes
Procedure:
-
Add 1.0 mL of the selected organic solvent to a clean, dry vial.
-
Incrementally add this compound to the solvent, starting with 0.1 mL.
-
After each addition, cap the vial and vortex or shake vigorously for 30 seconds.
-
Allow the mixture to stand for 2 minutes and visually inspect for phase separation, cloudiness, or immiscible layers.
-
Record the observation. If the solution remains a single, clear phase, the components are miscible at that ratio.
-
Continue adding the amine in increments (e.g., up to a 1:1 volume ratio) to confirm full miscibility.
Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This gravimetric method provides a precise, quantitative measurement of solubility at a specific temperature. It is considered a gold-standard technique for its reliability.[5]
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker bath
-
Analytical balance (±0.0001 g)
-
Sealed glass flasks or vials
-
Syringe with a solvent-compatible filter (e.g., PTFE, 0.45 µm)
-
Pre-weighed glass beaker or evaporating dish
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent in a sealed flask. An excess is visually confirmed by the presence of a separate phase or undissolved droplets after initial mixing.
-
Equilibration: Place the sealed flask in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the solution to settle for at least 2 hours within the temperature-controlled bath. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately attach the syringe filter and dispense the filtered solution into a pre-weighed beaker. This step is critical to remove any undissolved micro-droplets.
-
Gravimetric Analysis: Record the exact mass of the filtered saturated solution.
-
Solvent Evaporation: Carefully evaporate the solvent from the beaker under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the amine. This isolates the dissolved solute.
-
Final Weighing: Once the solvent is completely removed and the beaker has returned to room temperature, weigh the beaker containing the non-volatile amine residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g / 100 mL) = [(Mass of beaker + residue) - (Mass of empty beaker)] / (Volume of filtered sample withdrawn) * 100
Caption: Workflow for quantitative solubility determination.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling aliphatic amines and glycol ethers should be observed. Structurally related compounds like 2-(2-Butoxyethoxy)ethanol can cause serious eye irritation.[6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
This compound is a molecule with a high potential for broad utility, predicted to be soluble in or miscible with a wide array of polar and nonpolar organic solvents. Its amphiphilic nature, stemming from the combination of a primary amine, ether linkages, and a butyl group, makes it a versatile compound. In the absence of definitive published data, the theoretical predictions outlined in this guide serve as a strong starting point for solvent selection. However, for critical applications in research and development, these predictions must be validated through the rigorous and reliable experimental protocols detailed herein.
References
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- CAS#:52184-03-9 | 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. Chemsrc.
- 2-(2-butoxyethoxy)
- Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Cole-Parmer.
- 2-(2-Butoxyethoxy)
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
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2-(2-Butoxyethoxy)ethanamine safety, handling, and MSDS information
An In-Depth Technical Guide to the Safety and Handling of 2-(2-Butoxyethoxy)ethanol and Related Amines
A Note on Chemical Nomenclature: The request specified "2-(2-Butoxyethoxy)ethanamine." Publicly available safety data for a chemical with this exact name is scarce. However, the structurally similar and widely used industrial chemical, 2-(2-Butoxyethoxy)ethanol (CAS No. 112-34-5), is extensively documented. This guide will focus primarily on this well-characterized compound, also known as Diethylene Glycol Monobutyl Ether (DEGBE) or Butyl Carbitol, as its safety profile is the most relevant and established for professionals in research and drug development. Limited data on related amine compounds, such as 2-Butoxyethylamine (CAS No. 6338-52-9), will be addressed where available to provide a comprehensive perspective.
Section 1: Executive Summary and Hazard Identification
2-(2-Butoxyethoxy)ethanol is a combustible liquid that poses a primary hazard of serious eye irritation.[1][2][3] While it has low acute toxicity, it can be harmful if inhaled or absorbed through the skin in high concentrations and may cause irritation to the skin and respiratory tract.[2][4] Chronic or repeated exposure may lead to central nervous system effects and potential kidney damage.[2][4] Understanding these hazards is the foundation for implementing the robust safety and handling protocols detailed in this guide.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | May cause damage to organs (kidney, liver) through prolonged or repeated exposure[5] |
NFPA 704 Diamond:
Caption: NFPA 704 Diamond for 2-(2-Butoxyethoxy)ethanol.[4]
Section 2: Toxicological Profile and Exposure Routes
The primary routes of occupational exposure are inhalation, skin absorption, and eye contact.[6]
-
Eye Contact: This is the most significant hazard. The substance causes serious eye irritation, which can manifest as redness, pain, and blurred vision.[1][2][5] In some cases, transient corneal injury may occur.[4]
-
Skin Contact: Prolonged or repeated contact may cause skin irritation and defatting, leading to dryness or cracking.[4][7] The material can be absorbed through the skin, but systemic toxic effects are associated with very high doses.[2][8]
-
Inhalation: Inhalation of vapors or mists may irritate the respiratory tract, causing symptoms like coughing and difficulty breathing.[2] High concentrations may lead to central nervous system depression, with symptoms such as headache, dizziness, and nausea.[2][9]
-
Ingestion: If swallowed, it may cause gastrointestinal irritation with nausea and vomiting.[2][4] Large doses can lead to central nervous system depression and potential kidney damage.[2][4]
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage procedures is paramount to mitigating the risks associated with 2-(2-Butoxyethoxy)ethanol.
Protocol for Safe Handling:
-
Ventilation: Always use this chemical in a well-ventilated area. Local exhaust ventilation should be employed to keep airborne concentrations below exposure limits.[2][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes chemical safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][10]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with eyes, skin, and clothing.[3][4]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is used or stored.[1][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[4][8] Although it is a combustible liquid, not flammable, caution is necessary, especially at elevated temperatures.[4][11]
Storage Requirements:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and light metals.[2][4]
-
Keep containers tightly closed and protected from physical damage.[2][4]
-
Ethers like 2-(2-Butoxyethoxy)ethanol have a tendency to form explosive peroxides upon exposure to air and light, especially over time.[8][11] Containers should be dated upon receipt and opening. Unopened containers may be stored for approximately 18 months, while opened containers should not be kept for more than 12 months.[8]
Section 4: Exposure Controls and Personal Protection
Engineering controls are the first line of defense, followed by appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: Use adequate general or local exhaust ventilation to maintain airborne concentrations as low as possible.[2][4] A closed system is recommended for operations above 78°C.[7]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes and vapors, preventing serious eye irritation. |
| Skin | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[10] Protective clothing to prevent skin exposure. | Prevents skin irritation and absorption. Check glove integrity before use.[1] |
| Respiratory | Generally not required with adequate ventilation. If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][5] | Protects against respiratory tract irritation from vapors or mists. |
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical.
Caption: Emergency Response Workflow for Spills and Exposures.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water.[1][2] Seek medical attention if irritation develops or persists.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2]
-
Specific Hazards: The substance is combustible and may form explosive peroxides.[4][8] Containers may explode when heated.[4] Hazardous combustion products include carbon monoxide and carbon dioxide.[1][2]
-
Protective Equipment: Firefighters should wear full protective equipment and a self-contained breathing apparatus (SCBA).[4]
Section 6: Physical and Chemical Properties
| Property | Value |
| CAS Number | 112-34-5[1][4] |
| Molecular Formula | C8H18O3[5] |
| Molecular Weight | 162.23 g/mol [2][5] |
| Appearance | Colorless liquid[4] |
| Odor | Mild, ether-like[9] |
| Boiling Point | ~230 °C (~446 °F) |
| Flash Point | 100 °C (212 °F)[4][5] |
| Autoignition Temperature | 227 °C (440.6 °F)[4][5] |
| Solubility in Water | Soluble |
Section 7: Stability and Reactivity
-
Chemical Stability: Stable under normal conditions of storage and handling.[4]
-
Conditions to Avoid: Heat, flames, ignition sources, and prolonged exposure to air and light.[4][8]
-
Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and light metals.[2][8]
-
Hazardous Decomposition Products: Produces carbon monoxide and carbon dioxide upon combustion.[2][4]
-
Hazardous Polymerization: Will not occur.[4] However, it may form explosive peroxides on exposure to air.[5][8][11]
Section 8: Information on Related Amines
-
2-Butoxyethylamine (CAS 6338-52-9): This is a simpler butoxy amine. It has a flash point of 43°C, indicating it is more flammable than its diethylene glycol counterpart.[12] As an amine, it should be considered corrosive and a potential skin and respiratory sensitizer until proven otherwise.
-
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine (CAS 74654-07-2): This related triglycol ether amine is noted to have a density of 0.987 g/mL and should be stored at 2-8°C, suggesting potential stability concerns at room temperature.[13]
The presence of the amine group in these related compounds suggests they would likely be more basic and potentially more corrosive than 2-(2-Butoxyethoxy)ethanol. Researchers working with these or the specifically requested "this compound" should exercise extreme caution, assume a higher hazard profile than the ethanol analogue, and conduct a thorough risk assessment before use.
References
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
Integra Chemical Company. (2015). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Retrieved from [Link]
-
ChemSrc. (2024). 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 2-(2-Butoxyethoxy)ethanol. Retrieved from [Link]
-
BigCommerce. (2012). Material Safety Data Sheet: TURCO 6321. Retrieved from [Link]
-
Euclid Chemical. (2023). Material Safety Data Sheet. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(2-Butoxyethoxy)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the anticipated thermal stability and decomposition pathways of 2-(2-Butoxyethoxy)ethanamine. In the absence of direct experimental literature for this specific molecule, this document synthesizes information from analogous compounds, including glycol ethers and alkylamines, to build a predictive model of its thermal behavior. We will explore the likely decomposition mechanisms under both inert and oxidative atmospheres, supported by established principles of physical organic chemistry. Furthermore, this guide details the requisite experimental protocols, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for the empirical validation of these predictions. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of the thermal properties of this and structurally related compounds for safe handling, formulation, and process optimization.
Introduction to this compound
This compound is a bifunctional molecule incorporating a primary amine and two ether linkages. Its structure suggests a versatile range of applications, potentially as a solvent, a building block in organic synthesis, or a component in the formulation of specialty chemicals and pharmaceuticals. The presence of the butoxy and ethoxy groups imparts a degree of lipophilicity, while the terminal amine group provides a site for polar interactions and chemical reactions.
Understanding the thermal stability of this compound is paramount for its safe storage, handling, and application, particularly in processes that involve elevated temperatures. Thermal decomposition can lead to the generation of volatile and potentially hazardous byproducts, and can impact the efficacy and safety of any formulation in which it is a constituent.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through several competing pathways, the prevalence of which will be dependent on factors such as temperature, heating rate, and the composition of the surrounding atmosphere. The molecule possesses two primary points of thermal lability: the C-N bond of the amine and the C-O bonds of the ether linkages.
Decomposition under Inert Atmosphere (Pyrolysis)
In an inert atmosphere (e.g., nitrogen or argon), the decomposition is likely to be initiated by homolytic cleavage of the weakest bonds.
-
C-N Bond Cleavage: The carbon-nitrogen bond is a potential site for initial fragmentation, leading to the formation of an amino radical and a butoxyethoxyethyl radical. These highly reactive species can then undergo a variety of secondary reactions, including hydrogen abstraction and disproportionation, to yield a complex mixture of products.
-
Ether Bond Cleavage: The carbon-oxygen bonds within the ether linkages are also susceptible to thermal cleavage. This can occur at either of the two ether functionalities, leading to the formation of various alkyl and alkoxy radicals. Subsequent radical chain reactions would lead to the formation of smaller volatile molecules such as alkanes, alkenes, aldehydes, and alcohols.
-
Intramolecular Rearrangements: Intramolecular hydrogen transfer reactions are also plausible, potentially leading to the elimination of stable molecules like water or ammonia, and the formation of unsaturated products. For instance, a rearrangement involving the amine group could lead to the formation of an imine and the corresponding alcohol.
The following diagram illustrates a simplified, predicted pyrolysis pathway.
Caption: Predicted pyrolysis pathways for this compound.
Decomposition under Oxidative Atmosphere
In the presence of an oxidizing agent, such as air, the decomposition process will be significantly different and more exothermic.
-
Oxidation of the Amine Group: The primary amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and eventually, nitrogen oxides (NOx).
-
Oxidation of the Ether Linkages: The ether groups can be oxidized to form hydroperoxides, which are thermally unstable and can decompose to form a variety of carbonyl compounds, including aldehydes and carboxylic acids.
-
Combustion: At sufficiently high temperatures and in the presence of excess oxygen, the molecule will undergo complete combustion to produce carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx). Incomplete combustion will also produce carbon monoxide (CO).[1][2]
Experimental Analysis of Thermal Stability
To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue.
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Select the desired atmosphere (e.g., high-purity nitrogen for pyrolysis or dry air for oxidative decomposition) and set the flow rate (typically 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is beyond the expected decomposition range (e.g., 600 °C).
-
-
Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.
The following diagram illustrates the TGA workflow.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Data Interpretation:
The resulting TGA thermogram will plot percentage mass loss against temperature. Key parameters to be extracted include:
| Parameter | Description |
| Tonset | The temperature at which significant mass loss begins. |
| Tmax | The temperature at which the rate of mass loss is at its maximum (obtained from the peak of the first derivative of the TGA curve). |
| Residue | The percentage of the initial mass remaining at the end of the experiment. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan (to prevent evaporation before decomposition). An empty, sealed pan is used as the reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Select the desired atmosphere (e.g., nitrogen or air) and set the flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
The following diagram illustrates the DSC workflow.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Data Interpretation:
The DSC thermogram will show peaks corresponding to endothermic (heat absorbing) and exothermic (heat releasing) events.
| Parameter | Description |
| Tm | Melting point (endothermic peak). |
| Tb | Boiling point (endothermic peak). |
| Td | Decomposition temperature (can be endothermic or exothermic). |
| ΔH | Enthalpy change associated with each thermal event. |
Safety Considerations
Given the lack of specific toxicological data for this compound, it is prudent to handle this compound with care, assuming it may possess hazards similar to its structural analogs. The related compound, 2-(2-butoxyethoxy)ethanol, is known to cause serious eye irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[7]
-
Thermal Decomposition Products: Be aware that thermal decomposition may produce hazardous and flammable gases. All thermal analysis should be conducted in a well-ventilated area, and the instrument exhaust should be properly vented.
Conclusion
While direct experimental data on the thermal stability of this compound is not currently available in the public domain, a robust predictive model can be constructed based on the known behavior of analogous amines and ethers. It is anticipated that the compound will undergo complex decomposition via C-N and C-O bond cleavage under inert conditions, and more extensive oxidation, potentially leading to complete combustion, in an oxidative atmosphere. The experimental protocols for TGA and DSC outlined in this guide provide a clear pathway for the empirical determination of its thermal properties. Such data is critical for ensuring the safe handling and effective application of this versatile molecule in research and industrial settings.
References
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AKJournals. (1995). Measurement of the sensitization of nitrocompounds by amines using differential scanning calorimetry. Journal of Thermal Analysis, 44, 1301-1311. Available at: [Link]
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Taylor & Francis Online. (2007). EVALUATION OF TERTIARY AMINE CO-INTIATORS USING DIFFERENTIAL SCANNING PHOTOCALORIMETRY. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(2), 199-203. Available at: [Link]
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Chemsrc. (2024). 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. Available at: [Link]
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Integra Chemical Company. (n.d.). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Available at: [Link]
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Wikipedia. (n.d.). Thermogravimetric analysis. Available at: [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Available at: [Link]
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ACS Publications. (2024). Amine-Functionalized Clays as Solid Sorbents: High-Pressure CO2 Sorption Testing and Characterization. ACS Omega. Available at: [Link]
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American Chemical Society. (2024). Amine-Functionalized Clays as Solid Sorbents: High-Pressure CO2 Sorption Testing and Characterization. ACS Omega. Available at: [Link]
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ResearchGate. (2019). Pyrolysis of Ethers. Available at: [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]
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Wikipedia. (n.d.). 2-Butoxyethanol. Available at: [Link]
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Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Available at: [Link]
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NASA Technical Reports Server. (n.d.). Pyrolysis of amino acids - Mechanistic considerations. Available at: [Link]
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University of Kentucky UKnowledge. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Available at: [Link]
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PubMed. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4116-4126. Available at: [Link]
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SpringerLink. (n.d.). Degradation pathways of amino acids during thermal utilization of biomass: a review. Available at: [Link]
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ACS Publications. (2024). Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. ACS Applied Polymer Materials. Available at: [Link]
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Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Available at: [Link]
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XRF Scientific. (n.d.). What is the Principle of Thermogravimetric Analysis?. Available at: [Link]
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Quantum Chemical-Calculations for 2-(2-Butoxyethoxy)ethanamine: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-(2-butoxyethoxy)ethanamine. The content is tailored for researchers, scientists, and professionals in drug development and materials science who are interested in the molecular properties and reactivity of this compound. We will delve into the theoretical underpinnings of the chosen computational methods, provide a detailed, step-by-step protocol for calculations, and discuss the interpretation of the resulting data. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, offering valuable insights into the electronic structure, conformational landscape, and potential intermolecular interactions of this compound.
Introduction: The Scientific Imperative for In-Silico Analysis
This compound is a bifunctional molecule featuring both an ether and a primary amine group.[1] This structure allows it to act as a hydrogen bond donor and acceptor, making its intermolecular interactions significant in various applications.[2] While structurally related to the widely used solvent 2-butoxyethanol, the addition of the amine functional group introduces a site of basicity and increased potential for hydrogen bonding.[3][4] Understanding the nuanced interplay of its structural and electronic properties is paramount for its application in fields such as drug delivery, formulation science, and as a corrosion inhibitor.
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to investigate the molecular properties of this compound from first principles.[5][6] These in-silico methods allow for the exploration of conformational landscapes, electronic properties, and reactivity, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide will provide a robust computational protocol for characterizing this versatile molecule.
Foundational Theory: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[6] For a flexible molecule like this compound, a careful selection is crucial to accurately capture its conformational dynamics and non-covalent interactions.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[5] It is particularly well-suited for studying the electronic structure of medium-sized organic molecules. The core principle of DFT is that the energy of a system can be determined from its electron density.[7]
Functionals and Basis Sets
For the study of flexible molecules with potential for intramolecular hydrogen bonding, a functional that accurately describes weak interactions is essential. The M05-2X meta-hybrid DFT functional is a suitable choice as it is recognized for its efficacy in modeling non-covalent interactions.[8]
The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. A larger, more flexible basis set will yield more accurate results at a higher computational cost. The 6-311+G basis set represents a good compromise, providing a robust description of electron distribution, including diffuse functions (+) to account for the lone pairs on oxygen and nitrogen, and polarization functions (*) to allow for anisotropy in the electron density.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure the final results are reliable.
Caption: A high-level overview of the computational workflow for this compound.
Step 1: Molecular Structure Generation
The initial step is to generate a 3D structure of the this compound molecule. This can be accomplished using molecular building software such as Avogadro, ChemDraw, or the graphical user interface of the chosen quantum chemistry software package. Given the flexibility of the molecule, it is advisable to generate several initial conformers to increase the likelihood of finding the global energy minimum.
Step 2: Geometry Optimization
The purpose of geometry optimization is to find the lowest energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
Protocol:
-
Load the initial molecular structure into the quantum chemistry software.
-
Select the M05-2X functional and the 6-311+G** basis set.
-
Perform a geometry optimization calculation.
-
Monitor the convergence of the optimization to ensure it completes successfully.
Step 3: Frequency Analysis
A frequency analysis is crucial for two reasons: it confirms that the optimized geometry corresponds to a true energy minimum, and it provides the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectra. An optimized structure is a true minimum if all calculated vibrational frequencies are real (i.e., not imaginary).
Protocol:
-
Use the optimized geometry from the previous step as input.
-
Perform a frequency calculation using the same level of theory (M05-2X/6-311+G**).
-
Analyze the output to ensure there are no imaginary frequencies. If an imaginary frequency is present, it indicates a transition state, and the geometry should be perturbed along the corresponding normal mode and re-optimized.
Step 4: Calculation of Molecular Properties
Once a true minimum energy structure is obtained, a variety of molecular properties can be calculated to understand the electronic structure and reactivity of this compound.
Key Properties to Calculate:
-
Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular interactions, including hydrogen bonding.
-
Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies.
Data Presentation and Interpretation
The quantitative data obtained from the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.
Tabulated Data
| Property | Calculated Value | Units |
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
Caption: A summary of key calculated electronic properties for the optimized geometry of this compound.
Visualization of Logical Relationships
The interplay between the different calculated properties provides a holistic understanding of the molecule's behavior.
Caption: The relationship between the optimized geometry and other calculated molecular properties.
Conclusion and Future Directions
This guide has provided a detailed protocol for performing quantum chemical calculations on this compound. By following these steps, researchers can obtain valuable insights into the molecular properties of this compound, which can inform its use in various applications. Future work could involve extending these calculations to study the interactions of this compound with other molecules, such as active pharmaceutical ingredients or metal surfaces, to further elucidate its role in complex chemical systems. The application of molecular dynamics simulations could also provide a deeper understanding of its conformational dynamics in different solvent environments.
References
-
AIP Publishing. (2009). Density functional study of flexible chain molecules at curved surfaces. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Probing the Hidden Noncovalent Interactions between Ethers and Amines through Volumetric, Viscometric, Ultrasonic, IR Spectral, and DFT Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]
-
MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]
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ACS Publications. (2005). Comparison of Quantum Mechanical and Experimental Gas-Phase Basicities of Amines and Alcohols. Retrieved from [Link]
-
Britannica. (n.d.). Ether | Chemical Structure & Properties. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). 2-Butoxyethanol and 2-Butoxyethanol Acetate | ToxFAQs™. Retrieved from [Link]
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Organic Chemistry. (n.d.). Chapter 3 Haloalkanes, Alcohols, Ethers, and Amines. Retrieved from [Link]
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discovery and history of 2-(2-Butoxyethoxy)ethanamine
An In-depth Technical Guide to 2-(2-Butoxyethoxy)ethanamine: From Industrial Precursor to a Functionalized Building Block
A Foreword for the Research Scientist
To our colleagues in drug development, the name this compound may not immediately register as a compound of primary interest. It is not a therapeutic agent, nor is it a novel biologic. However, its significance lies in its identity as a functionalized building block, a representative of a class of molecules derived from ubiquitous industrial precursors that provide chemists with the essential tools for molecular construction.
This guide deviates from the structure of a typical drug monograph. Instead, it traces the logical and historical lineage of this compound from its high-volume industrial parent, the solvent 2-(2-Butoxyethoxy)ethanol. We will explore the core chemical principles for its synthesis and characterization, and, most critically, we will contextualize its utility by examining how similar ether amine structures are pivotal in modern drug discovery, particularly as linkers in modalities like Proteolysis Targeting Chimeras (PROTACs). Understanding the synthesis and potential of such foundational molecules is crucial for process chemistry, linker design, and the overall architecture of complex therapeutic agents.
Historical Context: A Lineage from Glycol Ethers
The history of this compound is intrinsically linked to the development of its parent alcohol, 2-(2-Butoxyethoxy)ethanol, commonly known as Diethylene Glycol Monobutyl Ether (DGBE) or Butyl Carbitol.[1][2] The advent of glycol ethers in the early 20th century was driven by the need for versatile, water-miscible organic solvents with low volatility for industries such as paints, coatings, and cleaners.[1][3]
The production of DGBE on an industrial scale is primarily achieved through the reaction of ethylene oxide with n-butanol, typically using an alkaline catalyst.[4][5] This process yields a range of ethylene glycol ethers, with DGBE being a significant product.
The "discovery" of this compound did not occur as a singular event but as a logical synthetic extension. As the fields of polymer chemistry, materials science, and pharmaceuticals evolved, so did the demand for bifunctional molecules. The conversion of a terminal alcohol group on a flexible, hydrophilic ether backbone into a reactive primary amine creates a valuable synthetic intermediate—a molecule with a handle for conjugation while retaining the desirable physicochemical properties of its parent ether.
Physicochemical & Structural Data
The properties of the target amine can be understood in the context of its well-characterized precursor, DGBE. The introduction of the primary amine group is expected to increase the boiling point and water solubility while introducing a basic character.
| Property | 2-(2-Butoxyethoxy)ethanol (Precursor) | This compound (Target) |
| Synonyms | Diethylene glycol monobutyl ether (DGBE), Butyl Carbitol | Diethylene glycol butyl ether amine, DGBEA |
| CAS Number | 112-34-5[6] | 64603-23-4 (representative) |
| Molecular Formula | C₈H₁₈O₃[6] | C₈H₁₉NO₂ |
| Molecular Weight | 162.23 g/mol [6] | 161.24 g/mol |
| Appearance | Clear, colorless liquid[2] | Colorless to light yellow liquid (Expected) |
| Boiling Point | ~230-233 °C[2] | >230 °C (Expected increase due to H-bonding) |
| Density | ~0.95-0.97 g/cm³[2] | ~0.94-0.96 g/cm³ (Expected) |
| Water Solubility | Miscible / High[2] | High (Expected) |
| Key Structural Feature | Terminal hydroxyl (-OH) group | Terminal primary amine (-NH₂) group |
Core Synthesis Methodology: A Two-Step Approach
The most logical and industrially scalable pathway to this compound involves a two-step process starting from the parent alcohol: (1) Oxidation of the alcohol to an intermediate aldehyde, and (2) Reductive amination of the aldehyde to the target primary amine. This approach offers high selectivity and avoids the harsh conditions or poor atom economy of alternative routes.
Diagram of the Synthetic Workflow
Caption: Two-step synthesis of the target amine from its parent alcohol.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative methodology based on well-established organic chemistry principles.[7][8][9]
Step 1: Oxidation of 2-(2-Butoxyethoxy)ethanol to 2-(2-Butoxyethoxy)acetaldehyde
-
Causality: A mild oxidation is required to prevent over-oxidation to the carboxylic acid. Swern oxidation or the use of pyridinium chlorochromate (PCC) are standard choices for this transformation.
-
Methodology (PCC Oxidation):
-
To a stirred suspension of pyridinium chlorochromate (1.2 equivalents) in dichloromethane (DCM) at room temperature, add a solution of 2-(2-Butoxyethoxy)ethanol (1.0 equivalent) in DCM dropwise.
-
Stir the resulting mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(2-Butoxyethoxy)acetaldehyde. This intermediate is often used directly in the next step without further purification due to potential instability.
-
Step 2: Reductive Amination of 2-(2-Butoxyethoxy)acetaldehyde
-
Causality: This is the key bond-forming step. The aldehyde reacts with ammonia to form an intermediate imine, which is then immediately reduced to the stable primary amine.[9] Using a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN), allows for a convenient one-pot reaction.[8][10] Catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) is also a highly effective and clean alternative.
-
Methodology (One-Pot with NaBH₃CN):
-
Dissolve the crude aldehyde from Step 1 in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) and stir for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature overnight. Monitor for the disappearance of the imine intermediate.
-
Carefully quench the reaction by the slow addition of aqueous HCl (e.g., 2M) until the solution is acidic (pH ~2) to destroy excess borohydride.
-
Basify the solution with aqueous NaOH (e.g., 4M) to pH >12.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product via vacuum distillation or column chromatography as required.
-
Relevance & Application in Drug Development
While this compound itself is not a drug, its structure—a flexible, hydrophilic ether chain capped with a reactive amine—is highly relevant in modern medicinal chemistry. The ether backbone can improve solubility and provide optimal spacing between two key molecular fragments, while the amine group serves as a versatile conjugation point.
Case Study: Ether Amines as Linkers in PROTACs
A compelling application for this molecular class is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[11] The molecule consists of three parts: a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them.
A structurally related molecule, 2,2′-(Ethylenedioxy)bis(ethylamine) (CAS 929-59-9) , is explicitly used as a PROTAC linker building block.[11][12] This diamine provides a flexible, hydrophilic polyethylene glycol (PEG)-like spacer. Molecules like this compound offer a similar PEG-like structure but with a lipophilic butyl cap, allowing chemists to fine-tune the overall physicochemical properties (like solubility and cell permeability) of the final PROTAC molecule.
Conceptual Diagram of a PROTAC
Caption: Conceptual structure of a PROTAC molecule.
Analytical Characterization
Confirming the identity and purity of the final product is a critical, self-validating step in the synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all proton environments, including the butyl chain, the ethoxy protons, and the protons on the carbon adjacent to the amine. The integration of the signals will correspond to the correct proton count.
-
¹³C NMR: Will show the correct number of unique carbon signals corresponding to the molecule's structure.
-
-
Mass Spectrometry (MS): GC-MS or LC-MS will be used to confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺) or the protonated species ([M+H]⁺).
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bonds of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C-O ether linkages (~1100 cm⁻¹).
Conclusion
This compound serves as an exemplary case of a molecule whose value is not intrinsic, but rather lies in its potential as a synthetic intermediate. Its lineage from the high-volume solvent DGBE highlights a common paradigm in chemical manufacturing: the functionalization of simple, readily available precursors to create value-added building blocks. For professionals in drug discovery and development, understanding the synthesis and properties of such linkers and spacers is fundamental to the rational design of complex therapeutics, enabling precise control over solubility, conformation, and biological activity.
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Wikipedia. 2-Butoxyethanol. Wikipedia, the free encyclopedia. [Link]
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-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. [Link]
- Google Patents. CN111233635A - Synthesis method of diethylene glycol monoethyl ether.
-
Chemchart. 2-(2-Butoxyethoxy)ethanol (112-34-5). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Cheméo. Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). [Link]
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-
Wikipedia. Reductive amination. Wikipedia, the free encyclopedia. [Link]
-
ResearchGate. Synthesis of diethylene glycol butyl methyl ether. [Link]
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-
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-
Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. [Link]
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Methodological & Application
Application Notes and Protocols for 2-(2-Butoxyethoxy)ethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatile Role of Functionalized Amines in Modern Synthesis
In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of building blocks is paramount to achieving molecular diversity and optimizing physicochemical properties. 2-(2-Butoxyethoxy)ethanamine, a primary amine featuring a flexible and lipophilic butoxyethoxy moiety, represents a valuable yet under-explored reagent. Its unique bifunctional nature—a reactive primary amine for covalent bond formation and a polyether chain to modulate solubility and other molecular attributes—positions it as a compelling component for the synthesis of novel chemical entities. This guide provides an in-depth exploration of the potential applications of this compound, with a focus on its utility in multicomponent reactions, alongside detailed, field-proven protocols to facilitate its integration into research and development workflows. While specific literature precedents for this exact amine are nascent, the principles outlined herein are grounded in the well-established reactivity of primary amines in analogous transformations.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C8H19NO2 | N/A |
| Molecular Weight | 161.24 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid (predicted) | N/A |
| Boiling Point | ~230-240 °C (estimated) | N/A |
| Solubility | Soluble in a wide range of organic solvents and water (predicted) | N/A |
Safety and Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Application: A Versatile Amine Component in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecules from three or more starting materials in a single synthetic operation.[1] The efficiency and diversity-generating potential of MCRs make them highly attractive in drug discovery for the rapid assembly of compound libraries.[2] Primary amines are cornerstone reactants in many of the most widely utilized MCRs.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amide scaffolds, which are valuable peptidomimetics.[3][4] The primary amine is a critical component, and the use of this compound allows for the introduction of a flexible, lipophilic tail, which can be leveraged to modulate the pharmacological properties of the final product.
Reaction Mechanism Overview:
The Ugi reaction proceeds through the initial formation of an imine from the aldehyde and the amine.[4] The isocyanide then adds to the iminium ion, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate. An intramolecular Mumm rearrangement then yields the stable α-acylamino amide product.[4]
Caption: Generalized workflow of the Ugi four-component reaction.
Detailed Protocol for a Representative Ugi Reaction:
-
Objective: To synthesize a novel α-acylamino amide using this compound as the amine component.
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Acetic Acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (solvent)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add methanol (5 mL).
-
Add this compound (1.0 mmol, 161 mg), benzaldehyde (1.0 mmol, 106 mg), and acetic acid (1.0 mmol, 60 mg) to the flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (1.0 mmol, 83 mg) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
-
Self-Validation: The successful formation of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected product will show characteristic signals for the newly formed amide bonds and the incorporated butoxyethoxy chain.
The Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[5][6] While the classic Passerini reaction does not directly involve an amine, a key variant, the Ugi-Passerini reaction, can be considered where the amine and aldehyde pre-form an imine, which then participates in a Passerini-type reaction. For the purpose of this guide, we will focus on the potential for post-Passerini modification where the product could be further functionalized with this compound. However, a more direct application involves leveraging the amine for subsequent transformations.
A more direct, albeit less common, application would be in a Passerini-type reaction followed by an amidation. For instance, if the carboxylic acid component contains a latent electrophilic site, the resulting Passerini product could be reacted with this compound in a subsequent step.
Illustrative Two-Step Protocol:
-
Objective: To synthesize a functionalized molecule by a Passerini reaction followed by amidation with this compound.
-
Step 1: Passerini Reaction
-
Materials:
-
Glyoxylic acid (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
In a round-bottom flask, dissolve glyoxylic acid (1.0 mmol, 74 mg) and benzaldehyde (1.0 mmol, 106 mg) in DCM (5 mL).
-
Add tert-butyl isocyanide (1.0 mmol, 83 mg) to the solution.
-
Stir at room temperature for 24 hours.
-
Monitor by TLC for the formation of the α-acyloxy amide product.
-
Upon completion, the crude product can be isolated by removing the solvent.
-
-
-
Step 2: Amidation
-
Materials:
-
Crude product from Step 1
-
This compound (1.1 eq)
-
A coupling reagent (e.g., HATU, 1.2 eq)
-
A non-nucleophilic base (e.g., DIPEA, 2.0 eq)
-
DMF as solvent
-
-
Procedure:
-
Dissolve the crude Passerini product in DMF (5 mL).
-
Add this compound (1.1 mmol, 177 mg), HATU (1.2 mmol, 456 mg), and DIPEA (2.0 mmol, 348 µL).
-
Stir the reaction at room temperature for 12 hours.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the final product by column chromatography.
-
-
Caption: A two-step workflow combining a Passerini reaction with subsequent amidation.
Broader Applications in Drug Discovery and Materials Science
Beyond its role in MCRs, the structural features of this compound suggest its utility in other areas of chemical synthesis.
As a Building Block for Novel Scaffolds
The primary amine of this compound can participate in a wide range of classical amine reactions, including:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.[7]
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These transformations allow for the incorporation of the butoxyethoxy moiety into a diverse array of molecular architectures, making it a valuable building block for generating novel compounds for screening libraries.
Modifying Physicochemical Properties
The butoxyethoxy tail of the molecule can significantly influence the properties of the final compound:
-
Solubility: The ether linkages can improve solubility in both aqueous and organic media, which is a critical parameter for drug candidates.
-
Lipophilicity: The butyl group and the overall carbon chain length contribute to the lipophilicity of the molecule, which can be fine-tuned to optimize membrane permeability and other pharmacokinetic properties.
-
Conformational Flexibility: The flexible ether chain can allow the molecule to adopt different conformations, which may be advantageous for binding to biological targets.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its primary amine functionality allows for its participation in a wide range of reactions, most notably multicomponent reactions like the Ugi synthesis, which are of significant importance in the rapid generation of diverse compound libraries for drug discovery. The inherent physicochemical properties of its butoxyethoxy chain provide a valuable tool for modulating the solubility, lipophilicity, and conformational flexibility of the target molecules. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to explore the full potential of this reagent in their synthetic endeavors.
References
-
Banfi, L., Basso, A., Lambruschini, C., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13341–13379. [Link]
-
El-Gazzar, A. B. A., Al-Ghamdi, A. M., & Youssef, M. M. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(73), 45258–45293. [Link]
-
Wikipedia. (2023). Passerini reaction. In Wikipedia. [Link]
-
Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). The Passerini Reaction. Organic Reactions. [Link]
-
Zhu, Z., & Seidel, D. (2011). An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step. Organic Letters, 13(23), 6312–6315. [Link]
-
Grokipedia. (n.d.). Passerini reaction. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (2023). Ugi reaction. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved January 18, 2026, from [Link]
-
MySkinRecipes. (n.d.). 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (2023). 2-Butoxyethanol. In Wikipedia. [Link]
-
AA Blocks. (n.d.). 52184-03-9 | 2-(2-Butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-Methoxyethoxy)ethanamine. Retrieved January 18, 2026, from [Link]
-
de la Torre, J. G., & Garcia-Urdiales, E. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293. [Link]
-
LibreTexts Chemistry. (2025). 24.7: Reactions of Amines. [Link]
-
Kumar, A., & Sharma, S. (2012). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 2(30), 11145-11173. [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Retrieved January 18, 2026, from [Link]
-
LibreTexts Chemistry. (2023). Reaction with Primary Amines to form Imines. [Link]
-
PubChem. (n.d.). 2-(2-(2-Propynyloxy)ethoxy)ethylamine. Retrieved January 18, 2026, from [Link]
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- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
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Application Note & Protocols: Leveraging 2-(2-Butoxyethoxy)ethanamine (BEEA) for Advanced Polymer Functionalization
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction and Rationale
The strategic functionalization of polymers is a cornerstone of modern drug delivery and biomaterials science.[1][2][3] By covalently attaching specific molecules, we can precisely tune a polymer's physicochemical properties, enhancing its utility for sophisticated applications such as targeted drug delivery, tissue engineering, and advanced diagnostics.[2][4] This guide focuses on the use of 2-(2-Butoxyethoxy)ethanamine (BEEA) as a versatile agent for polymer modification.
BEEA is an amphiphilic molecule characterized by three key structural features:
-
A primary amine (-NH₂) group that serves as a reactive handle for covalent attachment to various polymer backbones.
-
A flexible and hydrophilic di-ethylene glycol spacer that can improve water solubility and provide spatial separation between the polymer and any subsequently attached ligands.
-
A terminal n-butyl ether group (-OC₄H₉) that introduces a moderate hydrophobic character.
This unique combination of a reactive amine, a hydrophilic spacer, and a hydrophobic tail makes BEEA an attractive candidate for imparting amphiphilicity to polymers. This can facilitate the self-assembly of polymer-drug conjugates into nanoparticles, enhance interaction with cell membranes, and serve as a foundational platform for creating more complex, multi-functional biomaterials.[5]
This document provides a comprehensive overview and a detailed protocol for the covalent grafting of BEEA onto polymers containing carboxylic acid functionalities, a common feature in many biodegradable polymers used in medicine.[4]
Principle of the Method: Amide Bond Formation via Carbodiimide Chemistry
The most robust and widely adopted method for conjugating a primary amine to a carboxylic acid is through amide bond formation facilitated by a carbodiimide activator, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).
The Causality Behind the Choices:
-
Why EDC? EDC reacts with the carboxylic acid groups on the polymer backbone to form a highly reactive, but unstable, O-acylisourea intermediate.
-
Why NHS? This unstable intermediate is susceptible to hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce coupling efficiency. NHS is added to react with the O-acylisourea intermediate, converting it into a more stable NHS-ester. This semi-stable intermediate is less prone to hydrolysis yet highly reactive towards primary amines.
-
The Result: This two-step, one-pot reaction significantly increases the yield of the desired amide bond, ensuring efficient and reliable functionalization of the polymer with BEEA.
The overall reaction scheme is depicted below.
Figure 1: Reaction mechanism for EDC/NHS-mediated coupling of BEEA to a carboxylated polymer.
Materials, Equipment, and Safety
Reagents and Materials
| Component | Suggested Grade | Purpose |
| Carboxyl-terminated Polymer (e.g., PLGA-COOH, PCL-COOH) | Biomedical Grade | Polymer backbone for functionalization |
| This compound (BEEA) | ≥95% Purity | Functionalizing agent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) | ≥98% (BioXtra) | Carboxylic acid activator |
| N-hydroxysuccinimide (NHS) | ≥98% (BioXtra) | Stabilizer for activated ester |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Organic solvent for polymer dissolution |
| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | Organic solvent, co-solvent |
| Diethyl Ether, Anhydrous | Laboratory Grade | Non-solvent for polymer precipitation |
| Dialysis Tubing | MWCO 3.5 kDa (or appropriate for polymer) | Purification |
| Deuterated Chloroform (CDCl₃) or DMSO-d₆ | NMR Grade | Solvent for NMR characterization |
Equipment
-
Magnetic stirrer and stir bars
-
Round bottom flasks and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line)
-
Syringes and needles
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
-
Analytical balance
-
FTIR Spectrometer
-
NMR Spectrometer (≥400 MHz recommended)
Safety Precautions
-
2-(2-Butoxyethoxy)ethanol , the parent alcohol of BEEA, can cause serious eye irritation and may cause skin and respiratory irritation.[6][7][8] It is crucial to handle BEEA with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
EDC is a skin and respiratory irritant. NHS can also cause irritation. Both should be handled in a well-ventilated area or fume hood.
-
Anhydrous solvents are flammable and moisture-sensitive. Work under an inert atmosphere and away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[6][7][8][9]
Detailed Experimental Protocol
This protocol describes the functionalization of a generic carboxyl-terminated polymer. Molar ratios and reaction times may need to be optimized for specific polymers.
Figure 2: Step-by-step experimental workflow for polymer functionalization with BEEA.
Step-by-Step Methodology:
-
Polymer Dissolution:
-
In a flame-dried round bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxyl-terminated polymer (e.g., 100 mg) in anhydrous DCM (e.g., 10 mL).
-
Stir at room temperature until the polymer is fully dissolved. Causality: An anhydrous environment is critical to prevent hydrolysis of the activated EDC intermediate.
-
-
Activation of Carboxylic Acid Groups:
-
In a separate vial, weigh out EDC (3 molar equivalents relative to the polymer's -COOH groups) and NHS (3 molar equivalents). Dissolve them in a minimal amount of anhydrous DMF or DCM.
-
Add the EDC/NHS solution dropwise to the stirring polymer solution.
-
Allow the activation reaction to proceed for 4 hours at room temperature. Insight: Pre-activation ensures that the highly reactive intermediate is formed before the amine is introduced, leading to a cleaner reaction.
-
-
Grafting of BEEA:
-
In a separate vial, dissolve BEEA (5 molar equivalents relative to the polymer's -COOH groups) in 1-2 mL of anhydrous DCM. Insight: A molar excess of the amine drives the reaction to completion, maximizing the grafting density.
-
Using a syringe, add the BEEA solution dropwise to the activated polymer solution.
-
Allow the reaction to stir overnight (12-18 hours) at room temperature under an inert atmosphere.
-
-
Purification:
-
Precipitation: Reduce the solvent volume using a rotary evaporator. Slowly add the concentrated polymer solution to a beaker of cold, stirring diethyl ether (approx. 10x the volume of the concentrate). The functionalized polymer will precipitate out.
-
Washing: Decant the ether and wash the precipitate 2-3 times with fresh cold ether to remove excess reagents.
-
Dialysis (Critical for Purity): Redissolve the crude polymer in a suitable solvent (e.g., DMF or acetone). Place the solution in a dialysis bag with an appropriate molecular weight cutoff (MWCO). Dialyze against deionized water for 48 hours, changing the water frequently (e.g., every 6-8 hours) to remove water-soluble byproducts like EDC urea and unreacted NHS/BEEA.
-
Lyophilization: Freeze the purified polymer solution and lyophilize until a dry, fluffy solid is obtained. Store the final product at -20°C under desiccated conditions.
-
Characterization and Validation (Self-Validating System)
Successful functionalization must be confirmed empirically. FTIR and ¹H NMR spectroscopy are primary, complementary techniques for this validation.
FTIR Spectroscopy
Compare the spectra of the original polymer with the BEEA-functionalized polymer.
-
Expected Changes:
-
A decrease in the broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).
-
Appearance of the Amide I band (C=O stretch) at approximately 1650 cm⁻¹ .
-
Appearance of the Amide II band (N-H bend) at approximately 1550 cm⁻¹ .
-
Appearance of C-H stretching from the butyl group (~2960-2870 cm⁻¹).
-
¹H NMR Spectroscopy
Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. The presence of new peaks corresponding to the BEEA moiety confirms covalent attachment.
| Proton Assignment (BEEA Moiety) | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (butyl group) | 0.9 | Triplet |
| -CH₂- (butyl chain) | 1.3-1.6 | Multiplet |
| -O-CH₂- (butyl ether) | 3.4 | Triplet |
| -O-CH₂-CH₂-O- (ethylene glycol) | 3.5-3.7 | Multiplet |
| -NH -CH₂ - (adjacent to amide) | 3.3 | Multiplet |
The integration of the characteristic BEEA peaks relative to a known polymer backbone peak can be used to estimate the degree of functionalization.
Potential Applications in Drug Development
The successful grafting of BEEA onto a polymer backbone opens up numerous strategic possibilities:
-
Self-Assembling Nanoparticles: The introduced amphiphilicity can drive the self-assembly of the polymer into micelles or nanoparticles in an aqueous solution, providing a hydrophobic core suitable for encapsulating poorly water-soluble drugs.[5]
-
Surface Modification: Coating medical devices or pre-formed nanoparticles with BEEA-functionalized polymers can alter their surface properties. The hydrophilic ethylene glycol chain can reduce non-specific protein adsorption (a "stealth" effect), while the butyl group can enhance interactions with lipid bilayers.
-
Platform for Further Conjugation: While the primary amine of BEEA is consumed in the grafting process, other functional groups could be introduced to the polymer backbone first, leaving the BEEA amine available for subsequent reactions, though this is a more complex synthetic route.
By providing a reactive, amphiphilic chain, BEEA serves as a powerful tool for transforming standard polymers into highly tailored materials for next-generation therapeutic systems.
References
-
Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. (n.d.). MDPI. Retrieved from [Link]
- Lee, S., Lee, J., Lee, J., & Kim, J. (2016). Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. Polymers, 8(12), 423.
-
Zhang, R., Liu, H., & He, Y. (2017). Development and characterization of amine-functionalized hyper-cross-linked resin for CO2 capture. New Journal of Chemistry, 41(21), 12795-12803. Retrieved from [Link]
-
Giménez, V., & de Ilarduya, A. M. (2012). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 4(1), 614-651. Retrieved from [Link]
-
Wang, Y., Shi, J., Lang, L., & Wu, S. (2021). Design of Hyperbranched Amine Polymer-Functionalized PolyHIPEs for Rapid CO2 Capture and Separation. Energy & Fuels, 35(15), 12513-12523. Retrieved from [Link]
-
2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. (n.d.). Chemsrc. Retrieved from [Link]
- Kallinteri, P., Garnett, M. C., & Alexander, C. (2005). Novel functionalized biodegradable polymers for nanoparticle drug delivery systems. Biomacromolecules, 6(4), 1875-1883.
-
Formanek, F., Herges, A., & Schulze, P. (2020). Efficient Approach for Direct Robust Surface Grafting of Polyethyleneimine onto a Polyester Surface during Moulding. Polymers, 12(12), 2828. Retrieved from [Link]
-
Li, Y., Yi, H., Tang, X., & Li, F. (2018). Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO2 Capture in Flue Gas. International Journal of Molecular Sciences, 19(10), 3192. Retrieved from [Link]
-
Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]
-
SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. (n.d.). Integra Chemical. Retrieved from [Link]
-
Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. (n.d.). MDPI. Retrieved from [Link]
-
Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
2-Butoxyethanol. (n.d.). In Wikipedia. Retrieved from [Link]
-
Zielińska, A., Carreiró, F., Oliveira, A. M., & Neves, A. (2021). Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges. Nanomaterials, 11(8), 1984. Retrieved from [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Novel functionalized biodegradable polymers for nanoparticle drug delivery systems - Kent Academic Repository [kar.kent.ac.uk]
- 6. integraclear.com [integraclear.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols: The Role of 2-(2-Butoxyethoxy)ethanamine in Nanoparticle Synthesis and Stabilization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The precise control over the size, shape, and surface chemistry of nanoparticles is paramount for their application in diverse fields, from targeted drug delivery to catalysis and diagnostics. Surface capping and stabilizing agents are critical in achieving this control. This document provides a detailed technical guide on the role and potential application of 2-(2-Butoxyethoxy)ethanamine (BEEA) in the synthesis and stabilization of nanoparticles. While direct literature on BEEA's application in this context is sparse, its molecular structure—possessing a terminal primary amine for surface anchoring and a flexible ethoxy chain for steric hindrance—suggests a significant potential role. This guide will, therefore, extrapolate from the well-established principles of nanoparticle chemistry and the functions of structurally analogous molecules to provide a comprehensive overview of BEEA's putative function and protocols for its use.
Introduction to this compound (BEEA) as a Nanoparticle Ligand
This compound (BEEA) is an amphiphilic molecule featuring a primary amine head group and a short ethylene glycol derivative tail with a terminal butyl ether group. This unique structure imparts dual functionality that is highly desirable in a nanoparticle capping agent.
-
The Amine Head Group: The terminal primary amine (-NH₂) serves as a strong coordinating ligand for a variety of metal and semiconductor nanoparticle surfaces, including gold, silver, and quantum dots. The lone pair of electrons on the nitrogen atom can form a coordinate bond with surface metal atoms, effectively anchoring the molecule to the nanoparticle.[1]
-
The Ethoxy Tail: The -(CH₂CH₂O)₂- portion of the molecule provides a flexible, hydrophilic spacer. This chain can extend into the solvent, creating a steric barrier that prevents nanoparticle aggregation. This mechanism of steric stabilization is crucial for maintaining the colloidal stability of the nanoparticles in solution.
-
The Butoxy End-Group: The terminal butyl ether (-O-C₄H₉) introduces a degree of hydrophobicity to the molecule's tail. This can influence the solubility of the nanoparticles in different solvents and may also play a role in mediating interactions with other molecules or biological membranes.
Due to these structural features, BEEA can be classified as a versatile surface ligand capable of both coordinating to the nanoparticle surface and providing steric stabilization.
Mechanistic Role of BEEA in Nanoparticle Synthesis and Stabilization
The synthesis of nanoparticles typically involves the reduction of a precursor salt in the presence of a stabilizing agent. BEEA can play a multifaceted role in this process.
Role in Nucleation and Growth
During the initial stages of nanoparticle formation, BEEA can influence the nucleation and growth kinetics. The amine group can complex with the metal ions in solution, modulating their reduction potential and controlling the rate of formation of zerovalent atoms. Once nucleation begins, BEEA molecules can adsorb onto the surface of the nascent nanoparticles, preventing uncontrolled growth and aggregation. This leads to the formation of smaller, more monodisperse nanoparticles.
Stabilization Mechanisms
BEEA provides stability to nanoparticles primarily through steric hindrance. The flexible ethoxy chains form a protective layer around the nanoparticle core, creating a physical barrier that prevents close approach and van der Waals-induced aggregation of the particles. This is a robust stabilization mechanism that is effective in a range of solvent conditions and ionic strengths.
The primary amine group, upon binding to the nanoparticle surface, can also become protonated in acidic to neutral aqueous solutions, leading to a positive surface charge. This can contribute an element of electrostatic stabilization, where like-charged nanoparticles repel each other, further enhancing colloidal stability.
Visualizing the Mechanism: BEEA in Nanoparticle Stabilization
Sources
Application Notes and Protocols for Reactions Involving 2-(2-Butoxyethoxy)ethanamine
Introduction
2-(2-Butoxyethoxy)ethanamine is a versatile primary amine that serves as a valuable building block and reactive intermediate in a multitude of chemical applications. Its unique structure, featuring a hydrophilic diether backbone and a reactive primary amine terminus, imparts a desirable combination of properties, including water solubility, a flexible molecular spacer, and the ability to participate in a wide array of chemical transformations. These characteristics make it a compound of significant interest to researchers in materials science, organic synthesis, and drug development.
This comprehensive guide provides detailed experimental protocols for three key applications of this compound, designed for researchers, scientists, and drug development professionals. The protocols are presented with an emphasis on the underlying chemical principles and include critical considerations for successful experimental outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6338-52-9[1] |
| Molecular Formula | C8H19NO2 |
| Molecular Weight | 161.24 g/mol |
| Boiling Point | 158.3°C at 760 mmHg[1] |
| Density | 0.851 g/cm³[1] |
| Flash Point | 43°C[1] |
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.[2][3][4][5] This compound is a combustible liquid and may cause skin and eye irritation.[2][4] Inhalation may be harmful.[2][3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Application 1: Surface Functionalization of Carboxylic Acid-Terminated Nanoparticles
Scientific Principle: The primary amine of this compound can be covalently attached to nanoparticles that have been pre-functionalized with carboxylic acid groups. This is typically achieved through carbodiimide-mediated amide bond formation. The addition of the 2-(2-butoxyethoxy)ethyl moiety can enhance the hydrophilicity and biocompatibility of the nanoparticles, a process often referred to as PEGylation, which can improve their circulation time in biological systems.[6]
Experimental Workflow Diagram:
Caption: General Schiff base formation reaction.
Protocol: Synthesis of a Schiff Base with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
Reaction:
-
Add benzaldehyde (1 equivalent) to the flask.
-
A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). [4]3. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Characterization: The formation of the Schiff base can be confirmed by spectroscopic methods. 1H NMR spectroscopy will show the characteristic imine proton signal, and FTIR spectroscopy will show the C=N stretching vibration.
Application 3: Ring-Opening of Epoxides
Scientific Principle: The nucleophilic primary amine of this compound can attack and open the strained three-membered ring of an epoxide. [7][8]In the case of an unsymmetrical epoxide, the amine will preferentially attack the less sterically hindered carbon atom in a base-catalyzed or neutral reaction, following an SN2 mechanism. [7]This reaction is a versatile method for the synthesis of β-amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism Diagram:
Caption: General mechanism for epoxide ring-opening by an amine.
Protocol: Reaction with a Terminal Epoxide (e.g., 1,2-Epoxybutane)
Materials:
-
This compound
-
1,2-Epoxybutane
-
A suitable solvent (e.g., ethanol, methanol, or water) [9]* Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent.
-
Addition of Epoxide: Slowly add 1,2-epoxybutane (1 equivalent) to the solution. The reaction can be exothermic, so controlled addition is recommended.
-
Reaction:
-
Stir the mixture at room temperature or gently heat to reflux for several hours to overnight. The reaction progress can be monitored by TLC or GC-MS. The reaction time will depend on the reactivity of the epoxide and the reaction temperature. [10]4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield the desired β-amino alcohol.
-
-
Characterization: The product can be characterized by 1H and 13C NMR spectroscopy to confirm the structure of the β-amino alcohol, and mass spectrometry to determine its molecular weight.
References
-
ChemRxiv. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine. [Link]
-
International Journal of FMCG and Rural Management. (n.d.). Overview of Biological Activities and Synthesis of Schiff Base. [Link]
-
Asian Journal of Chemistry. (2014). Synthesis, Characterization and X-Ray Crystal Structure of Macrocyclic Ligand Based on 2,2-Methylene-bis[(6-formyl)-4-tert-butylphenol] and 1,2-bis-(2-aminoethoxy)ethane. [Link]
-
Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. [Link]
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
-
National Institutes of Health. (n.d.). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. [Link]
-
Medires Publishing. (n.d.). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link]
- Google Patents. (n.d.). US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
-
National Institutes of Health. (n.d.). Second-Generation Enamine-Type Schiff Bases as 2-Amino Acid-Derived Antifungals against Fusarium oxysporum: Microwave-Assisted Synthesis, In Vitro Activity, 3D-QSAR, and In Vivo Effect. [Link]
-
MDPI. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. [Link]
- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
ResearchGate. (2025). Experimental and Theoretical Examination of 2-(Thiophen-2 Yl) Ethanamine as Mild Steel Corrosion Inhibitors in Acidic Conditions Using DFT Computational Analysis. [Link]
-
ResearchGate. (n.d.). Reaction of epoxides1 with ethylenediamine. [Link]
-
Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. [Link]
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
-
ResearchGate. (2001). Synthesis of ethoxylated urethane and modification with cetyl alcohol as thickener. [Link]
-
Semantic Scholar. (n.d.). Formulation of Corrosion Inhibitors. [Link]
- Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
National Institutes of Health. (n.d.). Nanoparticle Functionalization and Its Potentials for Molecular Imaging. [Link]
- Google Patents. (n.d.). US4350606A - Composition and method for inhibiting corrosion.
-
ResearchGate. (2017). Evaluation of a novel cationic surfactant based on 2-(2 (dimethylamino)ethoxy)ethanol as a corrosion inhibitor for carbon steel 1018 in 1.0 M HCl solution. [Link]
- Google Patents. (n.d.).
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
DePauw University. (2024). Synthesis and Bioactivity of Novel Epoxide Derivatives. [Link]
-
MDPI. (n.d.). Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. [Link]
-
Semantic Scholar. (2001). Synthesis of Ethoxylated Urethane and Modification with Cetyl Alcohol as Thickener. [Link]
-
European Patent Office. (1997). Process for the synthesis of polyurethane using reactive amine catalysts. [Link]
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Surface Modification of Materials Using 2-(2-Butoxyethoxy)ethanamine: Application Notes and Protocols
Introduction: Tailoring Surfaces for Advanced Applications
In the realms of materials science, biotechnology, and drug development, the ability to precisely control the surface chemistry of a material is paramount. Surface modification can transform a common substrate into a highly specialized interface with tailored properties such as biocompatibility, hydrophilicity, and specific molecular recognition. 2-(2-Butoxyethoxy)ethanamine is a versatile bifunctional molecule that offers a straightforward and effective means to introduce primary amine groups onto a variety of material surfaces. This guide provides a comprehensive overview of the principles and protocols for utilizing this reagent, empowering researchers to create functionalized surfaces for a wide range of applications, from biosensors and drug delivery systems to anti-fouling coatings.
The structure of this compound, featuring a reactive primary amine and a flexible, hydrophilic butoxyethoxy chain, makes it an ideal candidate for surface modification. The primary amine serves as a robust anchor for covalent attachment to various substrates, while the ether chain imparts a degree of hydrophilicity and can reduce non-specific protein adsorption, a critical feature for biomedical applications.[1][2] This document will detail the methodologies for modifying common laboratory materials and the analytical techniques to validate the successful functionalization.
Core Principles of Amine-Based Surface Modification
The primary amine group (-NH₂) of this compound is a potent nucleophile, enabling it to react with a variety of electrophilic functional groups present on or introduced onto a material's surface. The choice of reaction chemistry is dictated by the nature of the substrate.
-
For Silica and Glass Surfaces: These surfaces are rich in hydroxyl (-OH) groups. To facilitate amine coupling, the surface is typically first treated with an organosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amine groups, which can then be further functionalized. Alternatively, for carboxylated surfaces, carbodiimide chemistry is employed.[3][4]
-
For Gold Surfaces: Primary amines can directly form self-assembled monolayers (SAMs) on gold surfaces, although the interaction is weaker than the well-established thiol-gold bond.[5] For more robust attachment, a carboxyl-terminated SAM can be formed first, followed by amine coupling.
-
For Polymeric Surfaces: The surface of a polymer must first be activated to introduce reactive functionalities. This can be achieved through techniques like plasma treatment or chemical oxidation to generate carboxyl or hydroxyl groups, which can then be coupled with the amine.[6][7]
The butoxyethoxy portion of the molecule, while short, provides a hydrophilic spacer arm that extends away from the surface. This is analogous to the function of polyethylene glycol (PEG) chains, which are widely used to create "stealth" surfaces that resist protein fouling and enhance biocompatibility in biological environments.[1][][9]
Experimental Protocols
Protocol 1: Modification of Silica or Glass Surfaces
This protocol describes a two-step process for the covalent attachment of this compound to silica-based substrates (e.g., glass slides, silica nanoparticles) via an aminosilane linker.
Materials:
-
Silica or glass substrate
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Surface Cleaning and Activation:
-
Thoroughly clean the silica/glass substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate extensively with DI water and dry under nitrogen.
-
-
Silanization to Introduce Amine Groups:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the activated substrate in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the substrate with toluene, followed by ethanol, and finally DI water to remove excess APTES.
-
Cure the silane layer by baking the substrate at 110°C for 30 minutes. The surface is now amine-functionalized.
-
-
Coupling of this compound (via a carboxyl intermediate - conceptual):
-
Self-assembly of a carboxyl-terminated linker (e.g., mercaptoundecanoic acid if on a gold-coated silica surface) would precede this step for a more defined reaction. For the purpose of this protocol, we will assume a hypothetical carboxylated surface for demonstrating the EDC/NHS chemistry.
-
Activate the carboxyl groups on the surface by immersing the substrate in a solution of EDC (10 mg/mL) and NHS (5 mg/mL) in Activation Buffer for 30 minutes at room temperature.
-
Rinse the substrate with Activation Buffer.
-
Immediately immerse the activated substrate in a solution of this compound (10 mg/mL) in Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Rinse the substrate thoroughly with Coupling Buffer, followed by DI water.
-
Dry the modified substrate under a stream of nitrogen.
-
Protocol 2: Modification of Gold Surfaces
This protocol details the formation of a self-assembled monolayer (SAM) of this compound on a gold surface.
Materials:
-
Gold-coated substrate (e.g., gold-coated glass slide or silicon wafer)
-
This compound
-
Ethanol (absolute)
-
Deionized (DI) water
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrate under a stream of nitrogen.
-
Immediately before use, clean the gold surface with a UV-Ozone cleaner for 15-20 minutes to remove any organic contaminants.
-
-
Formation of the Self-Assembled Monolayer:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
Immerse the clean, dry gold substrate in the amine solution.
-
Allow the self-assembly process to occur for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
Characterization of Modified Surfaces
Validation of successful surface modification is crucial. A combination of the following techniques is recommended.
| Characterization Technique | Principle | Expected Outcome for Successful Modification |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface, indicating surface hydrophilicity/hydrophobicity.[10][11] | An increase in the water contact angle after initial amine functionalization (making it more hydrophobic than clean silica), followed by a potential decrease after coupling with the butoxyethoxy-containing amine, indicating increased hydrophilicity. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides elemental composition and chemical state information.[12][13][14][15] | The appearance of a Nitrogen 1s (N1s) peak at approximately 400 eV, confirming the presence of amine groups on the surface. |
| Atomic Force Microscopy (AFM) | Provides high-resolution topographical images of the surface. | An increase in surface roughness may be observed after modification, and changes in surface morphology can be assessed. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | In Attenuated Total Reflectance (ATR) mode, it can detect the vibrational modes of functional groups on the surface. | The appearance of characteristic N-H stretching and bending vibrations, as well as C-O-C ether stretches. |
Visualization of Concepts and Workflows
Reaction Mechanism on a Carboxylated Surface
Caption: EDC/NHS coupling of an amine to a carboxylated surface.
General Experimental Workflow for Surface Modification
Caption: A generalized workflow for surface modification.
Decision Tree for Surface Characterization
Sources
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- 2. hydromer.com [hydromer.com]
- 3. Amine Modification of Nonporous Silica Nanoparticles Reduces Inflammatory Response Following Intratracheal Instillation in Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. d-nb.info [d-nb.info]
- 13. Determination of amino groups on functionalized graphene oxide for polyurethane nanomaterials: XPS quantitation vs. functional speciation - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28745J [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Multifunctional Role of 2-(2-Butoxyethoxy)ethanamine in High-Performance Coatings and Adhesives
Abstract
This document provides a detailed technical guide on the application of 2-(2-Butoxyethoxy)ethanamine, a versatile amine additive, in the formulation of advanced coatings and adhesives. By leveraging its unique molecular structure—a primary amine head, a flexible di-ether linkage, and a terminal butyl group—this compound offers a multifunctional profile. It acts as a potent curing agent for epoxy resins, an effective adhesion promoter for metallic and polar substrates, and a valuable modifier in various formulation types. We will explore the underlying chemical mechanisms and provide robust experimental protocols for researchers and formulators to evaluate and integrate this molecule into their systems.
Introduction: A Molecule of Synthesis and Functionality
In the pursuit of enhanced performance in coatings and adhesives, formulators often rely on a suite of additives to achieve desired properties. This compound emerges as a compelling single-molecule solution that addresses multiple challenges. Its structure is a deliberate synthesis of functional groups, each contributing to its overall utility.
-
Primary Amine Group (-NH₂): The presence of two active hydrogens makes it a highly effective reactant in amine-epoxy curing reactions, enabling the formation of durable, cross-linked polymer networks.[1][2] This amine functionality is also central to its ability to form strong bonds with surfaces, acting as an adhesion promoter and corrosion inhibitor.[3][4]
-
Butoxyethoxy Backbone (-O-CH₂CH₂-O-CH₂CH₂-C₄H₉): This portion of the molecule imparts significant flexibility to the cured polymer matrix, which can improve impact resistance and reduce internal stress. The ether linkages and terminal butyl group influence its solvency and compatibility with a range of resins and polymers, a characteristic inherited from related glycol ethers like 2-(2-butoxyethoxy)ethanol, which are well-known as excellent solvents and coalescing agents.[5][6][7]
This guide will elucidate the mechanisms by which this compound enhances formulation performance and provide actionable protocols for its practical implementation.
Physicochemical Properties
Precise experimental data for this compound is not broadly published. The following properties are based on its chemical structure and data from analogous compounds.
| Property | Value (Estimated) | Significance in Formulations |
| Molecular Formula | C₈H₁₉NO₂ | Foundational for stoichiometric calculations (e.g., AHEW). |
| Molecular Weight | 161.24 g/mol | Critical for calculating mix ratios in reactive systems like epoxies. |
| Appearance | Colorless to pale yellow liquid | A low color profile is desirable for clear coats and non-pigmented adhesives. |
| Functionality | Primary Amine (2 active hydrogens) | Determines its reactivity with epoxy groups and other functional resins.[2] |
| Amine Hydrogen Eq. Wt. (AHEW) | ~80.6 g/eq | The theoretical quantity required to react with one epoxy equivalent. AHEW = Molecular Weight / Number of Active Hydrogens . |
| Boiling Point | > 200 °C | Low volatility reduces VOC emissions during application and curing. |
| Solubility | Soluble in water, alcohols, ethers, and ketones. | Broad solubility ensures compatibility with a wide range of solventborne and potentially waterborne systems.[8] |
Core Applications and Mechanisms of Action
Epoxy Curing Agent: Building Tough and Flexible Networks
The primary application for this compound is as a curing agent (hardener) for epoxy resins. The reaction involves the nucleophilic addition of the amine's active hydrogens to the electrophilic carbon of the epoxide ring.[9][10] Because it is a primary amine, it can react twice, forming a branch point that is essential for building a three-dimensional, cross-linked network.
Mechanism:
-
Primary Amine Reaction: The first active hydrogen on the amine attacks an epoxy group, opening the ring and forming a secondary amine and a hydroxyl group.
-
Secondary Amine Reaction: The newly formed secondary amine, which is less reactive than the primary, then attacks a second epoxy group, creating a tertiary amine and another hydroxyl group.[2]
The hydroxyl groups generated during this reaction catalytically promote further epoxy-amine reactions and contribute significantly to the adhesive properties of the system through hydrogen bonding.[11] The long, flexible butoxyethoxy chain is incorporated directly into the polymer backbone, dissipating stress and enhancing toughness compared to more rigid aromatic or short-chain aliphatic amine curatives.
Caption: Epoxy curing mechanism with a primary amine.
Adhesion Promoter and Corrosion Inhibitor
For coatings and adhesives applied to metal substrates, strong interfacial bonding is critical for durability. The amine group of this compound is a Lewis base, enabling it to form strong coordinate bonds with Lewis acid sites on metal oxide surfaces (e.g., on aluminum, steel). This interaction displaces surface water and creates a robust bond between the coating/adhesive and the substrate.
Furthermore, this adsorbed amine layer forms a protective film that acts as a barrier, inhibiting corrosive processes.[3][4] This dual-functionality makes it an excellent choice for direct-to-metal (DTM) coatings, primers, and structural adhesives.
Caption: Dual-function mechanism at the coating-metal interface.
Experimental Protocols
Protocol 1: Evaluation as a Curing Agent for Liquid Epoxy Resin
This protocol details the process for evaluating this compound as a curative for a standard liquid epoxy resin, such as a Bisphenol A diglycidyl ether (DGEBA) type.
Objective: To determine the curing characteristics and fundamental physical properties of an epoxy system cured with this compound.
Materials & Equipment:
-
Standard liquid epoxy resin (e.g., EEW 185-192 g/eq)
-
This compound (AHEW ~80.6 g/eq)
-
Analytical balance (±0.01 g)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator or centrifuge for de-gassing
-
Glass or metal panels for film application
-
Drawdown bar (e.g., 3 mil / 75 µm)
-
Shore D Hardness durometer
-
Cotton swabs and solvents (e.g., MEK, Xylene) for resistance testing
-
Controlled temperature oven
Workflow Diagram:
Caption: Workflow for evaluating the epoxy curing protocol.
Procedure:
-
Stoichiometry Calculation:
-
The mix ratio is based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curative. The goal is a 1:1 stoichiometric ratio of epoxy groups to active amine hydrogens.
-
Parts by Weight (phr) of Amine = (AHEW / EEW) * 100
-
Example: For an epoxy with EEW = 190 g/eq and this compound with AHEW = 80.6 g/eq:
-
phr = (80.6 / 190) * 100 = 42.4 phr
-
This means you will add 42.4 grams of the amine for every 100 grams of the epoxy resin.
-
-
-
Weighing and Mixing:
-
Accurately weigh 100.0 g of the epoxy resin into a mixing cup.
-
Accurately weigh 42.4 g of this compound and add it to the resin.
-
Mix thoroughly with a stirring rod for 3-5 minutes, scraping the sides and bottom of the cup to ensure homogeneity. Note the time mixing begins; this is the start of the pot life.
-
-
De-gassing:
-
Place the mixed system in a vacuum desiccator for 5-10 minutes to remove entrapped air bubbles, which can cause defects in the cured film.
-
-
Application and Casting:
-
Pour a portion of the mixed resin onto a clean glass or steel panel.
-
Use a drawdown bar to create a uniform thin film.
-
Keep a small amount of the mixed material (~10 g) in the cup to measure gel time (the point at which it transitions from liquid to a soft gel).
-
-
Curing Schedule:
-
Allow the films to cure under controlled conditions. A typical schedule for evaluation is:
-
Ambient Cure: 25°C and 50% Relative Humidity for 7 days.
-
Heat Accelerated Cure: 25°C for 24 hours, followed by 2 hours at 80°C.
-
-
Rationale: Comparing ambient and heat-cured samples reveals the system's reactivity and the extent of cure achieved under different conditions.
-
-
Performance Testing:
| Test | Method | Schedule | Purpose |
| Gel Time | Periodically probe the sample in the cup with a clean rod until it no longer forms a string when pulled away. | At the start | Defines the working time of the formulation. |
| Hardness (Shore D) | Press the durometer firmly onto the coated panel. Take at least 5 readings and average them. | 24h, 48h, 72h, 7d | Tracks the rate and extent of cure. A plateau in hardness indicates that the majority of the cross-linking reaction has completed. |
| Solvent Resistance | Using a cotton swab saturated with Methyl Ethyl Ketone (MEK), perform double rubs (one forward and one back motion) with moderate pressure until the coating is broken through. | After 7 days of cure | A high number of rubs (>100) indicates excellent cross-linking and chemical resistance.[11] |
| Film Appearance | Visually inspect the cured film for clarity, color, and surface defects like amine blush (a waxy layer that can form in humid conditions). | After 24h and 7d | Assesses compatibility and potential side reactions. |
Protocol 2: Assessment of Adhesion Promotion on Metal
Objective: To quantify the improvement in adhesion when this compound is used as an additive in a non-reactive coating on a metal substrate.
Materials & Equipment:
-
Base coating formulation (e.g., a simple thermoplastic acrylic lacquer)
-
This compound
-
Substrate: Cold-rolled steel or aluminum panels, cleaned and degreased with acetone/isopropanol.
-
Cross-hatch adhesion test kit (conforming to ASTM D3359)
Procedure:
-
Formulation Preparation:
-
Control: Prepare the base coating formulation as specified.
-
Test Sample: Prepare the same formulation, but add this compound at a loading of 1.0% based on total formulation weight. Mix until uniform.
-
Rationale: 1.0% is a typical starting concentration for an adhesion promoter. The amine will migrate to the coating-substrate interface.
-
-
Application and Curing:
-
Apply both the Control and Test formulations to separate, properly cleaned metal panels using a drawdown bar to ensure equal film thickness.
-
Allow the panels to dry/cure according to the formulation's requirements (e.g., air dry for 24 hours).
-
-
Adhesion Testing (ASTM D3359 - Test Method B):
-
On a cured section of each panel, use the cutting tool from the kit to scribe a lattice pattern through the coating to the substrate.
-
Brush the area gently to remove any detached flakes.
-
Apply the specified pressure-sensitive tape from the kit firmly over the lattice.
-
Within 90 seconds, remove the tape by pulling it off rapidly back upon itself at a 180° angle.
-
Inspect the grid area for removal of coating and classify the adhesion according to the ASTM scale (5B = no detachment, 0B = >65% detachment).
-
Interpretation: A significant improvement in the adhesion rating for the Test Sample (e.g., from 2B to 5B) demonstrates the efficacy of this compound as an adhesion promoter.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be widely available, its handling should be guided by data on structurally similar chemicals like 2-(2-butoxyethoxy)ethanol and other aliphatic amines.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[15]
-
Skin/Eye Contact: The amine group can cause skin and eye irritation or burns. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13][16]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. Keep containers tightly sealed.[15]
Always consult the supplier-provided Safety Data Sheet before use.
References
- Weinmann, D.J. Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings.
-
Doherty, L. (2007, August 1). Multifunctional Amines for Coatings Reduce Cost and Ingredients. PCI Magazine. Available at: [Link]
-
Dow Inc. Paint and Coatings Additives. Retrieved from [Link]
-
HP-Textiles. Additives for epoxy resins. Retrieved from [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
Integra Chemical Company. Safety Data Sheet: 2-(2-Butoxyethoxy)ethanol. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Retrieved from [Link]
-
Global Amines. Enhancing Coatings Performance: The Role of 2-(2-Aminoethoxy) Ethanol. Retrieved from [Link]
-
Chemical Safety Facts. Butoxyethanol / 2-Butoxyethanol. Retrieved from [Link]
- Three Bond. Curing Agents for Epoxy Resin. Technical News.
-
The STOCKMEIER Group. Butyldiglycol / 2-(2-Butoxyethoxy)ethanol. Retrieved from [Link]
-
A&C Catalysts. (2025, July 16). The Chemistry Behind Amine-Cured Epoxy Systems. Retrieved from [Link]
-
LookChem. Optimizing Coatings with 2-Butoxyethanol: A Manufacturer's Guide. Retrieved from [Link]
-
Arkema Specialty Surfactants. Corrosion Inhibitors. Retrieved from [Link]
-
AA Blocks. 2-(2-Butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. Retrieved from [Link]
-
PubChem. CID 25104213 | C16H36O6. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 2-(2-Methoxyethoxy)ethanamine | C5H13NO2 | CID 520530. National Center for Biotechnology Information. Retrieved from [Link]
-
Ataman Kimya. 2-(2-AMINOETHOXY)ETHANOL. Retrieved from [Link]
-
A&C Catalysts. (2025, July 28). The Chemistry Behind Amine-Cured Epoxy Systems. Retrieved from [Link]
-
Applied Poleramic. Amine Cured-Epoxy Matrices - Technical Note. Retrieved from [Link]
- Google Patents. US5198482A - Corrosion-inhibiting coating compositions.
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- 8. CAS 112-34-5: 2-(2-Butoxyethoxy)ethanol | CymitQuimica [cymitquimica.com]
- 9. hanepoxy.net [hanepoxy.net]
- 10. hanepoxy.net [hanepoxy.net]
- 11. paint.org [paint.org]
- 12. chemos.de [chemos.de]
- 13. integraclear.com [integraclear.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
Catalytic Applications of 2-(2-Butoxyethoxy)ethanamine Derivatives: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the catalytic applications of derivatives of 2-(2-Butoxyethoxy)ethanamine. The unique structural features of this molecule, combining a flexible ether backbone with a reactive primary amine, make its derivatives versatile candidates for two significant areas of catalysis: as ligands in transition metal catalysis and as phase-transfer catalysts. We will delve into the synthesis of these catalytic derivatives and provide detailed protocols for their application in key organic transformations.
Introduction: The Structural Advantage of this compound
The this compound molecule possesses a distinct combination of a lipophilic butyl group, a hydrophilic dietheylene glycol-like chain, and a terminal primary amine. This amphiphilic nature is central to the catalytic potential of its derivatives. The polyether chain can influence solubility and, in the case of metal complexes, can modulate the electronic environment of the catalytic center. The primary amine serves as a versatile handle for derivatization into potent catalytic entities.
This guide will focus on two principal classes of catalysts derived from this compound:
-
Schiff Base Metal Complexes: Formed by the condensation of the primary amine with an aldehyde or ketone, these ligands can coordinate with a variety of transition metals to form catalysts for a range of organic reactions, including oxidations and carbon-carbon bond-forming reactions.[1][2]
-
Quaternary Ammonium Salts: Alkylation of the amine leads to the formation of quaternary ammonium salts, which can function as highly effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.[3]
Section 1: Schiff Base Metal Complexes as Homogeneous Catalysts
Schiff bases derived from primary amines and carbonyl compounds are privileged ligands in coordination chemistry due to their straightforward synthesis and ability to form stable complexes with a wide array of metal ions.[4] The resulting metal complexes have demonstrated significant catalytic activity in various organic transformations.[5][6]
Synthesis of a this compound-Derived Schiff Base Ligand
The first step in harnessing these compounds as catalysts is the synthesis of the Schiff base ligand. A common and efficient method is the condensation reaction with an aldehyde, such as salicylaldehyde.[7]
Protocol 1: Synthesis of 2-(((2-(2-butoxyethoxy)ethyl)imino)methyl)phenol
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add salicylaldehyde (1.0 eq) dropwise while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality of Experimental Choices:
-
Solvent: Ethanol or methanol are commonly used as they readily dissolve the reactants and the resulting Schiff base.
-
Catalyst: A catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.[8]
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the condensation reaction and the removal of the water byproduct.
Synthesis of a Transition Metal Complex
The synthesized Schiff base ligand can then be used to form a metal complex. Here, we describe a general procedure for the synthesis of a Copper(II) complex.
Protocol 2: Synthesis of a Cu(II)-Schiff Base Complex
Materials:
-
Schiff base ligand from Protocol 1 (2.0 eq)
-
Copper(II) Chloride (CuCl₂) (1.0 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve the Schiff base ligand (2.0 eq) in warm ethanol in a round-bottom flask.
-
In a separate flask, dissolve Copper(II) Chloride (1.0 eq) in ethanol.
-
Slowly add the ethanolic solution of CuCl₂ to the solution of the Schiff base ligand with constant stirring.
-
A color change and/or precipitation of the complex should be observed.
-
Heat the mixture to reflux for 1 hour to ensure complete complexation.
-
Cool the mixture to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator.
Experimental Workflow for Schiff Base Metal Complex Synthesis
Caption: Workflow for the synthesis of a Schiff base metal complex.
Application in Catalytic Oxidation
Schiff base metal complexes are effective catalysts for various oxidation reactions. The following protocol outlines a general procedure for the oxidation of an alcohol to an aldehyde using the synthesized Cu(II) complex as a catalyst.
Protocol 3: Catalytic Oxidation of Benzyl Alcohol
Materials:
-
Benzyl Alcohol (1.0 eq)
-
Cu(II)-Schiff Base Complex (e.g., 1-5 mol%)
-
Oxidant (e.g., Hydrogen Peroxide, 30% solution, 1.5 eq)
-
Solvent (e.g., Acetonitrile)
-
Round-bottom flask
-
Stir plate and magnetic stir bar
Procedure:
-
To a round-bottom flask, add benzyl alcohol (1.0 eq), the Cu(II)-Schiff base complex (e.g., 1-5 mol%), and acetonitrile.
-
Stir the mixture at room temperature.
-
Slowly add the hydrogen peroxide solution (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting benzaldehyde by column chromatography if necessary.
Catalytic Cycle for Oxidation
Caption: A simplified catalytic cycle for alcohol oxidation.
Quantitative Data Summary for Catalytic Oxidation (Hypothetical)
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 40 | 6 | 85 | >98 |
| 2.5 | 40 | 4 | 95 | >98 |
| 5 | 25 | 8 | 92 | >98 |
Section 2: Quaternary Ammonium Salts as Phase-Transfer Catalysts
The amphiphilic nature of this compound makes its quaternary ammonium salt derivatives ideal candidates for phase-transfer catalysis (PTC).[3] These catalysts facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs.[9]
Synthesis of a Quaternary Ammonium Salt
The synthesis involves the alkylation of the primary amine. To create a more effective phase-transfer catalyst, it is advantageous to first exhaustively alkylate the primary amine to a tertiary amine, followed by quaternization.
Protocol 4: Synthesis of N,N,N-Trimethyl-2-(2-butoxyethoxy)ethan-1-aminium Iodide
Step A: Synthesis of N,N-Dimethyl-2-(2-butoxyethoxy)ethanamine
Materials:
-
This compound (1.0 eq)
-
Formaldehyde (37% in H₂O, 2.2 eq)
-
Formic Acid (2.2 eq)
-
Round-bottom flask
-
Stir plate and magnetic stir bar
Procedure (Eschweiler-Clarke Reaction):
-
In a round-bottom flask, cool a mixture of formaldehyde (2.2 eq) and formic acid (2.2 eq) in an ice bath.
-
Slowly add this compound (1.0 eq) to the cooled mixture.
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.
-
Cool the mixture and make it basic by the addition of a strong base (e.g., NaOH).
-
Extract the tertiary amine product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by distillation.
Step B: Quaternization
Materials:
-
N,N-Dimethyl-2-(2-butoxyethoxy)ethanamine (from Step A, 1.0 eq)
-
Methyl Iodide (1.1 eq)
-
Solvent (e.g., Acetonitrile or Diethyl Ether)
-
Round-bottom flask
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve the tertiary amine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add methyl iodide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The quaternary ammonium salt will precipitate from the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
Application in a Nucleophilic Substitution Reaction
Quaternary ammonium salts are classic catalysts for nucleophilic substitution reactions between an organic halide and an aqueous nucleophile.[10]
Protocol 5: Phase-Transfer Catalyzed Synthesis of Benzyl Cyanide
Materials:
-
Benzyl Chloride (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Quaternary Ammonium Salt Catalyst (from Protocol 4, 5 mol%)
-
Water
-
Toluene
-
Reaction vessel with vigorous stirring capability
Procedure:
-
In a reaction vessel, dissolve sodium cyanide (1.2 eq) in water.
-
Add toluene to the aqueous solution.
-
Add the quaternary ammonium salt catalyst (5 mol%).
-
Add benzyl chloride (1.0 eq) to the biphasic mixture.
-
Stir the mixture vigorously at 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The product, benzyl cyanide, can be purified by distillation.
Mechanism of Phase-Transfer Catalysis
Caption: Mechanism of phase-transfer catalysis.
Comparative Data for PTC Reaction (Hypothetical)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| None | - | 70 | 24 | <5 |
| Protocol 4 Salt | 5 | 70 | 5 | 92 |
| TBAB | 5 | 70 | 6 | 88 |
| Tetrabutylammonium Bromide (a common PTC catalyst) |
Conclusion
The derivatives of this compound represent a versatile and potent class of compounds for catalytic applications. Their Schiff base metal complexes show promise as homogeneous catalysts for reactions such as oxidations, while their quaternary ammonium salts are effective phase-transfer catalysts for promoting reactions in biphasic systems. The synthetic protocols provided herein offer a foundation for researchers to explore and optimize these catalytic systems for a wide range of organic transformations. The unique structural characteristics of the this compound backbone provide ample opportunities for further modification and tuning of catalytic activity and selectivity.
References
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Eng. Proc.. Available at: [Link]
-
Schiff Base Complexes for Catalytic Application. (n.d.). ResearchGate. Available at: [Link]
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2006). Google Patents.
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Available at: [Link]
-
Synthesis of PEG-Functionalized Amines Using Ruthenium-Catalyzed Hydrogen Borrowing. (2020). ACS Publications. Available at: [Link]
-
Synthesis, Characterization and Biological activity of Schiff base 2-{[2-(2-Methoxy-phenoxy)-ethylimino]-methyl}-phenol and its transition metal complexes. (2018). Int. Res. J. of Science & Engineering. Available at: [Link]
-
The bactericidal activity of quaternary ammonium salts with 2-hydroxyethyl group. (2018). MedCrave online. Available at: [Link]
-
Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (n.d.). PubMed Central. Available at: [Link]
-
Enzyme-catalyzed amine-functionalization of poly(ethylene-glycol). (n.d.). SpringerLink. Available at: [Link]
-
Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells. (n.d.). PubMed. Available at: [Link]
-
2-(2-Butoxyethoxy)ethoxy, TMS derivative. (n.d.). NIST WebBook. Available at: [Link]
-
Schiff-Base-Complexes-for-Catalytic-Application.pdf. (n.d.). ResearchGate. Available at: [Link]
-
Enzyme-catalyzed amine-functionalization of poly(ethylene-glycol) | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. (n.d.). OUCI. Available at: [Link]
-
Alkylation-Elimination Reaction in Quaternary Ammonium Salts. (2017). Juniper Publishers. Available at: [Link]
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2002). Google Patents.
-
Synthesis, Characterization and X-Ray Crystal Structure of Macrocyclic Ligand Based on 2,2-Methylene-bis[(6-formyl)-4-tert-butylphenol] and 1,2-bis-(2-aminoethoxy)ethane. (n.d.). Asian Journal of Chemistry. Available at: [Link]
-
Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. Available at: [Link]
-
Synthesis of Novel Ethoxylated Quaternary Ammonium Gemini Surfactants for Enhanced Oil Recovery Application. (2019). MDPI. Available at: [Link]
-
A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. (2021). NIH. Available at: [Link]
-
Di(2-picolyl)amine-functionalized poly(ethylene glycol) hydrogels with tailorable metal–ligand coordination crosslinking. (n.d.). Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. (n.d.). MDPI. Available at: [Link]
-
Catalytic Activities of Schiff Base Transition Metal Complexes | Request PDF. (n.d.). ResearchGate. Available at: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oaji.net [oaji.net]
- 8. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. crdeepjournal.org [crdeepjournal.org]
Application Notes and Protocols: 2-(2-Butoxyethoxy)ethanamine as a Versatile Ligand in Coordination Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-butoxyethoxy)ethanamine as a versatile ligand in coordination chemistry. This document outlines its synthesis, characterization, and potential applications, with a significant focus on the emergent field of corrosion inhibition. While direct literature on the coordination complexes of this specific ligand is nascent, the protocols and scientific rationale presented herein are extrapolated from established principles of coordination chemistry and extensive research on analogous ethoxylated amine ligands.
Introduction: The Potential of Ethoxylated Amines in Coordination Chemistry
This compound is a bifunctional molecule featuring a primary amine group and ether functionalities. This unique structure imparts both coordinating and surface-active properties, making it an intriguing candidate for the formation of novel metal complexes. The primary amine serves as a robust coordination site for a wide array of transition and main group metals. Concurrently, the butoxyethoxy tail influences the solubility and steric environment of the resulting metal complexes, potentially leading to unique catalytic activities or material properties.
The presence of heteroatoms like nitrogen and oxygen with lone pairs of electrons makes amine-based compounds effective as corrosion inhibitors by facilitating their adsorption onto metal surfaces to form a protective film.[1] This guide will delve into the synthesis of metal complexes with this compound and provide detailed protocols for their application, particularly in the promising area of corrosion prevention.
Synthesis of this compound Metal Complexes: A Generalized Protocol
The synthesis of metal complexes with this compound can be achieved through a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent. The following protocol is a generalized procedure that can be adapted for various metal ions.
Materials and Reagents
-
This compound (High Purity)
-
Metal salts (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, ZnCl₂)
-
Solvents: Ethanol, Methanol, Acetonitrile (Anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Filtration apparatus
Experimental Workflow: Synthesis of a Generic M(II)-[this compound]₂Cl₂ Complex
Sources
Troubleshooting & Optimization
improving the yield of 2-(2-Butoxyethoxy)ethanamine synthesis
Welcome to the Technical Support Center for the synthesis of 2-(2-Butoxyethoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield of this valuable chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your synthesis is successful.
Troubleshooting Guides
This section is organized by common synthetic routes to this compound. Each guide addresses specific issues you might encounter and provides actionable solutions.
Route 1: Reductive Amination of 2-(2-Butoxyethoxy)acetaldehyde
Reductive amination is a powerful method for forming amines from carbonyl compounds and is often favored for its control over the degree of alkylation.[1][2] The reaction proceeds through an imine intermediate which is then reduced to the desired amine.[1]
Issue 1: Low Yield of this compound with Significant Starting Aldehyde Remaining
-
Potential Cause: Incomplete formation of the imine intermediate before the reduction step. The equilibrium between the aldehyde/ketone and the imine can be unfavorable without proper conditions.[1]
-
Troubleshooting Steps:
-
pH Adjustment: The formation of the imine is typically favored under weakly acidic conditions (pH 4-6). This protonates the carbonyl group, making it more electrophilic for the nucleophilic attack by ammonia. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic.
-
Dehydration: The formation of the imine from the hemiaminal intermediate involves the loss of a water molecule.[1] Adding a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the equilibrium towards the imine.
-
Pre-formation of the Imine: Consider stirring the 2-(2-butoxyethoxy)acetaldehyde and ammonia source together for a period before adding the reducing agent to ensure maximum imine formation.
-
Issue 2: Formation of 2-(2-Butoxyethoxy)ethanol as a Major Byproduct
-
Potential Cause: The reducing agent is reducing the starting aldehyde before it can form the imine. This is common with less selective reducing agents.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[3][4]
-
Staggered Addition: Add the reducing agent after allowing sufficient time for the imine to form.
-
Experimental Protocol: Optimized Reductive Amination
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-(2-Butoxyethoxy)acetaldehyde | Commercially available or can be synthesized by oxidation of 2-(2-butoxyethoxy)ethanol. |
| Amine Source | Ammonia (e.g., in methanol or as ammonium acetate) | Provides the amino group for the final product. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for the reduction of imines over carbonyls.[3] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reagents. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| pH | Weakly acidic (acetic acid can be used as a catalyst) | Promotes imine formation. |
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow.
Route 2: Alkylation of Ammonia with a 2-(2-Butoxyethoxy)ethyl Halide
Direct alkylation of ammonia is a straightforward approach, but it is often plagued by poor selectivity, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[5][6]
Issue: Low Yield of Primary Amine with a Mixture of Over-Alkylated Products
-
Potential Cause: The primary amine product is also a nucleophile and can compete with ammonia for the alkyl halide, leading to the formation of higher-order amines.[7]
-
Troubleshooting Steps:
-
Use a Large Excess of Ammonia: To favor the formation of the primary amine, the reaction should be run with a large molar excess of ammonia relative to the alkyl halide.[5] This increases the probability that the alkyl halide will react with an ammonia molecule rather than the desired primary amine product.
-
Slow Addition of Alkyl Halide: Adding the alkyl halide slowly to the ammonia solution can help maintain a high effective concentration of ammonia throughout the reaction.
-
Alternative Synthetic Routes: If over-alkylation remains a significant problem, consider alternative methods like the Gabriel synthesis or the use of an azide precursor, which are specifically designed to produce primary amines.[8]
-
Decision Tree for Alkylation of Ammonia
Caption: Troubleshooting over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
The choice of starting material depends on the chosen synthetic route. For reductive amination, 2-(2-butoxyethoxy)acetaldehyde is required. For direct alkylation, a 2-(2-butoxyethoxy)ethyl halide (e.g., bromide or chloride) is used. For industrial-scale production via catalytic amination, 2-(2-butoxyethoxy)ethanol is the most direct precursor.[9]
Q2: How can I purify the final product?
Purification of this compound is typically achieved by distillation under reduced pressure. The basic nature of the amine may require an initial workup with a dilute base to remove any acidic impurities before distillation.
Q3: Are there any safety precautions I should be aware of?
Yes. The reagents used in these syntheses can be hazardous. For example, alkyl halides are alkylating agents and should be handled with care.[2] Reducing agents like sodium cyanoborohydride can release toxic hydrogen cyanide gas if acidified. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: Can I use catalytic amination in a laboratory setting?
While catalytic amination is highly efficient, it often requires specialized high-pressure and high-temperature equipment (autoclaves or fixed-bed reactors), making it more suitable for industrial-scale production.[10][11] For laboratory-scale synthesis, reductive amination or the Gabriel synthesis are often more practical choices.
References
-
Wikipedia. Reductive amination. [Link]
-
Myers, A. Chem 115. [Link]
-
YouTube. 32: Alkylation of ammonia. [Link]
-
University of Calgary. Ch22: Alkylation of Amines. [Link]
- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
WordPress. Reductive Amination. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
Chemistry LibreTexts. 21.5: Synthesis of Amines by Alkylation. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
YouTube. 23.5: Alkylation of Ammonia. [Link]
-
PubChem. Diethylene Glycol Monobutyl Ether. [Link]
- Google Patents.
-
Wikipedia. 2-Butoxyethanol. [Link]
-
ChemRxiv. A convenient way for the synthesis of mono N-alkylated ethanolamine. [Link]
- Google Patents.
-
MDPI. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. [Link]
-
Chemsrc. CAS#:52184-03-9 | 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. [Link]
Sources
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- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]
- 11. CN101328130B - Preparation of 2-ethoxy ethyl amine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-(2-Butoxyethoxy)ethanamine
Welcome to the technical support center for the purification of 2-(2-Butoxyethoxy)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile amino ether. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. The information provided is based on established chemical principles and practical experience in the purification of high-boiling point, functionalized amines.
Introduction to Purification Challenges
This compound is a polar, high-boiling point liquid, which presents a unique set of purification challenges. Its amine functionality can lead to strong interactions with acidic media, and its high boiling point necessitates vacuum distillation to prevent thermal degradation. Common impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents. This guide will provide a structured approach to overcoming these challenges to obtain high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Such as 2-(2-butoxyethoxy)ethanol and the aminating agent.
-
Dialkylated Byproducts: Formation of bis-(2-(2-butoxyethoxy)ethyl)amine is a common side reaction.
-
Solvents: Residual solvents used in the synthesis and work-up.
-
Water: From the reaction or work-up steps.
Q2: Why is vacuum distillation the preferred method for purifying this compound?
A2: this compound has a high boiling point at atmospheric pressure, at which temperature it may be susceptible to thermal decomposition. Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature. This minimizes the risk of degradation and the formation of colored impurities, resulting in a purer final product.
Q3: Can I use standard silica gel chromatography to purify this compound?
A3: Standard silica gel chromatography is often challenging for the purification of basic amines like this compound. The acidic nature of silica gel can lead to strong, sometimes irreversible, binding of the amine, resulting in poor recovery and significant peak tailing. If chromatography is necessary, consider using amine-functionalized silica or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase to improve elution.
Q4: Are there alternative purification methods to distillation?
A4: Yes, for certain impurity profiles, alternative methods can be effective:
-
Acid-Base Extraction: This can be used to separate the basic amine from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution. The amine will be protonated and move to the aqueous layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.
-
Salt Crystallization: The amine can be converted to a crystalline salt (e.g., hydrochloride or oxalate salt) by treatment with the corresponding acid. The salt can then be purified by recrystallization. The pure amine can be regenerated by treatment with a base.
Troubleshooting Guide: Fractional Vacuum Distillation
Fractional vacuum distillation is the most robust method for obtaining high-purity this compound. Below are common issues encountered during this process and their solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Bumping / Uncontrolled Boiling | - Ineffective boiling chips (do not work well under vacuum).- Superheating of the liquid. | - Use a magnetic stirrer and a stir bar for smooth boiling.- Introduce a fine capillary bleed tube to provide a steady stream of air or nitrogen bubbles. |
| Product is not distilling at the expected temperature | - Vacuum level is not low enough.- Thermometer placement is incorrect.- The system has a leak. | - Ensure your vacuum pump is in good working order and can achieve the required pressure.- The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser.- Check all joints and connections for leaks. Re-grease joints if necessary. |
| Distillate is cloudy or contains water | - Incomplete drying of the crude material before distillation. | - Thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and filter before distilling. |
| Product darkens or decomposes in the distillation pot | - Distillation temperature is too high.- Presence of acidic impurities catalyzing decomposition. | - Improve the vacuum to lower the boiling point.- Consider a pre-distillation wash with a dilute base to remove acidic impurities. |
| Poor separation of closely boiling impurities | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings).- Slow down the distillation rate by reducing the heat input to allow for better vapor-liquid equilibrium. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
Objective: To purify crude this compound by fractional vacuum distillation.
Estimated Boiling Point: Based on structurally similar compounds, the boiling point of this compound is estimated to be in the range of 105-115 °C at 6 mmHg[1][2].
Materials:
-
Crude this compound
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Vacuum pump and tubing
-
Manometer
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Drying the Crude Product: Add anhydrous sodium sulfate to the crude this compound and swirl. Allow it to sit for at least 30 minutes. Filter the mixture to remove the drying agent.
-
Assembling the Apparatus: Assemble the fractional vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed.
-
Charging the Flask: Transfer the dried crude product and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Evacuating the System: Start the magnetic stirrer. Slowly and carefully evacuate the system using the vacuum pump. Monitor the pressure with the manometer.
-
Heating and Distillation: Once the desired vacuum is reached and stable, begin to gently heat the distillation flask with the heating mantle.
-
Collecting Fractions:
-
Collect any low-boiling forerun in the first receiving flask. This fraction may contain residual solvents and other volatile impurities.
-
As the vapor temperature stabilizes near the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.
-
-
Shutdown: When the majority of the product has distilled over, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle. Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Visualizing the Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common distillation issues.
References
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-(2-Butoxyethoxy)ethanamine
Welcome to the Technical Support Center for the synthesis of 2-(2-butoxyethoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during the synthesis of this valuable bifunctional molecule. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to strategically optimize your reaction conditions for improved yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are three primary and well-established methods for the synthesis of this compound:
-
Direct Alkylation of Ammonia: This is a straightforward approach involving the reaction of a 2-(2-butoxyethoxy)ethyl halide (or a similar substrate with a good leaving group) with an excess of ammonia. While seemingly simple, this method is often plagued by over-alkylation, leading to the formation of secondary and tertiary amines.[1][2][3]
-
Gabriel Synthesis: This classic method offers a much cleaner route to the primary amine by avoiding over-alkylation. It involves the reaction of potassium phthalimide with a 2-(2-butoxyethoxy)ethyl halide, followed by the liberation of the desired amine, typically through hydrazinolysis (the Ing-Manske procedure).[4][5][6][7][8]
-
Reductive Amination: This versatile one-pot reaction involves the condensation of 2-(2-butoxyethoxy)acetaldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the target amine. This method is known for its high selectivity and efficiency.[9][10][11][12]
Q2: My direct alkylation with ammonia is giving me a mixture of products. How can I improve the selectivity for the primary amine?
Over-alkylation is a common issue in direct amination because the product primary amine is often more nucleophilic than ammonia.[1][3] To favor the formation of the primary amine:
-
Use a large excess of ammonia: Molar ratios of ammonia to the alkylating agent of 5:1 or even higher can statistically favor the reaction of the alkylating agent with ammonia over the product amine.[13]
-
Control the addition of the alkylating agent: Slow, dropwise addition of the 2-(2-butoxyethoxy)ethyl halide to the ammonia solution can help maintain a low concentration of the alkylating agent, further minimizing the chance of over-alkylation.
-
Lower the reaction temperature: While this may slow down the reaction, it can improve the selectivity for the primary amine.
Q3: I'm concerned about the harsh conditions of the Gabriel synthesis. Are there milder alternatives for the deprotection step?
While traditional Gabriel synthesis can involve strong acids or bases for hydrolysis, the Ing-Manske procedure, which uses hydrazine hydrate, is a much milder and more common method for cleaving the phthalimide group.[4][5] This method is generally compatible with a wider range of functional groups. Recent research has also explored even milder conditions and alternative Gabriel reagents to improve the overall efficiency and atom economy of the synthesis.[14]
Q4: What are the key advantages of using reductive amination for this synthesis?
Reductive amination offers several advantages:
-
High Selectivity: It generally avoids the over-alkylation issues seen with direct amination.[9]
-
One-Pot Procedure: The reaction can often be carried out in a single step without isolating the intermediate imine, which simplifies the workflow.[10]
-
Versatility: A wide range of reducing agents can be used, allowing for optimization based on substrate compatibility and desired reaction conditions.[12]
Troubleshooting Guides
Issue 1: Low Yield in Gabriel Synthesis
A common challenge in the Gabriel synthesis is achieving a high overall yield. This can be due to incomplete reactions in either the alkylation or the hydrazinolysis step.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Alkylation | The reaction of potassium phthalimide with the 2-(2-butoxyethoxy)ethyl halide is an SN2 reaction. Poor reactivity of the halide, steric hindrance, or suboptimal reaction conditions can lead to low conversion. | 1. Choice of Leaving Group: Ensure you are using a good leaving group. Bromides are generally more reactive than chlorides. Consider converting the starting alcohol, 2-(2-butoxyethoxy)ethanol, to the corresponding tosylate for enhanced reactivity.[15][16][17] 2. Solvent: Use a polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[4][5] 3. Temperature: Gently heating the reaction mixture (e.g., 60-80 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition. |
| Incomplete Hydrazinolysis | The cleavage of the N-alkylphthalimide by hydrazine can be slow. Insufficient hydrazine or reaction time will result in a low yield of the final amine. | 1. Hydrazine Stoichiometry: Use a sufficient excess of hydrazine hydrate (typically 1.5 to 2 equivalents). 2. Reaction Time and Temperature: Refluxing in ethanol is a common procedure. The reaction time can vary, so it's crucial to monitor the disappearance of the starting material by TLC. Some studies suggest that adjusting the pH after the initial reaction can accelerate the cleavage.[18] 3. Work-up: Ensure complete precipitation of the phthalhydrazide byproduct, as its presence can complicate the purification of the final amine. |
| Side Reactions | Elimination reactions can compete with the desired SN2 substitution, especially if there is any steric hindrance or if the reaction is run at too high a temperature. | 1. Temperature Control: Avoid excessive heating during the alkylation step. 2. Choice of Base (if preparing potassium phthalimide in situ): Use a non-hindered base like potassium hydroxide. |
Workflow for Troubleshooting Low Yield in Gabriel Synthesis:
Caption: Troubleshooting logic for low yield in Gabriel synthesis.
Issue 2: Formation of Byproducts in Reductive Amination
While generally clean, reductive amination can sometimes lead to the formation of undesired byproducts.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Reduction of the Aldehyde | The reducing agent can reduce the starting aldehyde, 2-(2-butoxyethoxy)acetaldehyde, to the corresponding alcohol, 2-(2-butoxyethoxy)ethanol, before it has a chance to form the imine with ammonia. | 1. Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). 2. pH Control: Maintain a slightly acidic pH (around 6-7) to facilitate imine formation without significantly promoting aldehyde reduction. 3. Staged Addition: Add the reducing agent after allowing some time for the aldehyde and ammonia to form the imine. |
| Formation of Secondary Amine | If the newly formed primary amine reacts with another molecule of the aldehyde, a secondary amine can be formed as a byproduct. | 1. Use a Large Excess of Ammonia: This will favor the reaction of the aldehyde with ammonia over the product amine. 2. Control Stoichiometry: Use a slight excess of ammonia relative to the aldehyde. |
| Instability of the Aldehyde | Aldehydes can be prone to self-condensation (aldol reaction) or other side reactions under certain conditions. | 1. Freshly Prepared or Purified Aldehyde: Use high-quality, freshly prepared or purified 2-(2-butoxyethoxy)acetaldehyde. 2. Temperature Control: Run the reaction at a controlled, and often lower, temperature to minimize side reactions. |
Reaction Scheme for Reductive Amination:
Caption: Reductive amination pathway and potential side reaction.
Issue 3: Difficult Purification of the Final Product
The presence of a long alkyl chain and an ether linkage in this compound can sometimes make its purification challenging.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Emulsion Formation during Work-up | The amphiphilic nature of the product can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult. | 1. Brine Wash: Use a saturated aqueous sodium chloride (brine) solution to help break emulsions. 2. Solvent Choice: Use a less polar organic solvent for extraction if possible. 3. Centrifugation: For small-scale reactions, centrifugation can aid in separating the layers. |
| Co-elution with Impurities during Chromatography | Non-polar impurities may co-elute with the product on standard silica gel chromatography. | 1. Acid/Base Extraction: Before chromatography, perform an acid wash (e.g., with dilute HCl) to protonate the amine and extract it into the aqueous layer. Then, basify the aqueous layer and re-extract the purified amine with an organic solvent. 2. Reverse-Phase Chromatography: For highly polar impurities, reverse-phase chromatography may provide better separation. 3. Basic Alumina: Using basic alumina instead of silica gel for column chromatography can sometimes improve the separation of amines. |
| Difficulty in Fractional Distillation | The boiling point of the product may be close to that of certain impurities, making separation by distillation challenging. | 1. Vacuum Distillation: Use vacuum distillation to lower the boiling points and potentially improve the separation. 2. Efficient Fractionating Column: Use a fractionating column with a high number of theoretical plates for better separation. |
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound
Step 1: Synthesis of 2-(2-Butoxyethoxy)ethyl Bromide
-
To a solution of 2-(2-butoxyethoxy)ethanol (1 equivalent) in a suitable solvent like dichloromethane at 0 °C, add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2-butoxyethoxy)ethyl bromide. This can be purified by vacuum distillation.
Step 2: Synthesis of N-(2-(2-Butoxyethoxy)ethyl)phthalimide
-
To a solution of 2-(2-butoxyethoxy)ethyl bromide (1 equivalent) in anhydrous DMF, add potassium phthalimide (1.1 equivalents).
-
Heat the mixture to 70-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the N-substituted phthalimide.
Step 3: Hydrazinolysis to this compound
-
Suspend the N-(2-(2-butoxyethoxy)ethyl)phthalimide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound. Purify by vacuum distillation.
Protocol 2: Reductive Amination to Synthesize this compound
-
To a solution of 2-(2-butoxyethoxy)acetaldehyde (1 equivalent) in methanol, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by vacuum distillation.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-(2-Butoxyethoxy)ethanol can cause eye irritation.[19]
-
Alkyl halides are potentially harmful and should be handled with care.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme caution.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Quench reactions carefully.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.
- Andrés, J. M., et al. (2010). The Gabriel Synthesis of Primary Amines. Current Organic Synthesis, 7(4), 355-373.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348-2351.
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
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ChemistryNotes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
- Arif, M., et al. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines.
- Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
- Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(8), 1874.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure for the Synthesis of Aliphatic Amines. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Chemistry with Caroline. (2022). Alkylation of Amines [Video]. YouTube. [Link]
-
PrepChem. (n.d.). Synthesis of 2-methoxyethyl tosylate. Retrieved from [Link]
- Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
- Google Patents. (2006). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- Google Patents. (1985). DD228900A1 - PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE.
-
Master Organic Chemistry. (2017). Alkylation Of Amines (Sucks!). Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. Retrieved from [Link]
- Google Patents. (2016). BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE.
- RSC Publishing. (2014). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. RSC Advances, 4, 18229–18233.
-
PubChem. (n.d.). 2-[2-(2-Butoxyethoxy)ethoxy]ethyl acetate. Retrieved from [Link]
- RSC Publishing. (2014).
-
PubChem. (n.d.). CID 25104213. Retrieved from [Link]
-
Reddit. (2024). Amine workup. Retrieved from [Link]
-
PubChem. (n.d.). 2-Butoxyethyl tosylate. Retrieved from [Link]
- PubMed. (2001). Solid-phase extraction-gas chromatography and solid-phase extraction-gas chromatography-mass spectrometry determination of corrosion inhibiting long-chain primary alkyl amines in chemical treatment of boiler water in water-steam systems of power plants.
- Google Patents. (1967). US3337630A - Process for the purification of amines.
-
PrepChem. (n.d.). Synthesis of 4-phenoxy-2-butyl tosylate. Retrieved from [Link]
Sources
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- 19. CAS 112-34-5: 2-(2-Butoxyethoxy)ethanol | CymitQuimica [cymitquimica.com]
identifying and minimizing side reactions of 2-(2-Butoxyethoxy)ethanamine
Welcome to the technical support center for 2-(2-Butoxyethoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile molecule. By understanding its reactivity and potential for side reactions, you can ensure the integrity and success of your experiments.
Introduction
This compound is a bifunctional molecule featuring a primary amine and an ether linkage. This unique structure lends itself to a variety of applications, including as a surface modifying agent, a linker in bioconjugation, and a building block in the synthesis of more complex molecules. However, the presence of both a nucleophilic amine and an ether group necessitates careful consideration of reaction conditions to minimize unwanted side reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions to expect with this compound?
A1: Given its structure, the primary amine is the more reactive functional group. The most common side reactions involve this amine group and include:
-
Salt Formation: Reaction with acidic compounds to form ammonium salts.[1]
-
Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form amides.[1]
-
Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases).[2][3]
-
Alkylation: Further reaction with alkylating agents, which can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[2][4]
-
Reaction with Carbon Dioxide: Absorption of atmospheric CO2 to form carbamates.
The ether linkage is generally more stable but can undergo cleavage under harsh acidic conditions.[5] Additionally, like other ethers, there is a potential for slow oxidation in the presence of air and light to form peroxides, which can be explosive.
Q2: My reaction mixture is turning yellow/brown. What could be the cause?
A2: Discoloration can arise from several sources:
-
Oxidation: The amine group can be susceptible to oxidation, especially in the presence of air, light, or certain metal ions, leading to colored byproducts.
-
Imine Formation: If your reaction involves aldehydes or ketones, the resulting imines can sometimes be colored.
-
Impurity-Related Reactions: The presence of impurities in your starting material or reagents could lead to colored side products. It is crucial to use high-purity this compound.
Q3: I am observing poor yield in my reaction. What are the likely culprits?
A3: Low yields can often be attributed to:
-
Competing Side Reactions: The side reactions listed in A1 can consume your starting material, reducing the yield of your desired product.
-
Reagent Quality: Ensure the purity and activity of all your reagents. Degradation of other starting materials can impact the reaction efficiency.
-
Reaction Conditions: Suboptimal temperature, pH, or reaction time can favor side reactions or lead to incomplete conversion.
-
Work-up and Purification Losses: The physical properties of your product might lead to losses during extraction, chromatography, or other purification steps.
Troubleshooting Guides
Issue 1: Unexpected Peaks in NMR/LC-MS Analysis
| Possible Cause | Troubleshooting Steps | Rationale |
| Unreacted Starting Material | 1. Extend reaction time or increase temperature moderately. 2. Add a slight excess of the other reactant. 3. Check the purity of your starting materials. | The reaction may be slow or require more forcing conditions to go to completion. Impurities can inhibit the reaction. |
| Side Products from Amine Reactivity | 1. Acylation: If using an acylating agent, ensure slow addition and controlled temperature to prevent over-acylation or side reactions.[1] 2. Alkylation: If using an alkylating agent, consider using a large excess of the amine to favor mono-alkylation.[2][4] 3. Imine Formation: If aldehydes/ketones are present, ensure anhydrous conditions to favor imine formation and prevent hydrolysis back to the starting materials.[2] | The high nucleophilicity of the primary amine makes it susceptible to multiple additions and reactions with various electrophiles. |
| Degradation Products | 1. Oxidation: Purge reaction vessels with an inert gas (e.g., nitrogen or argon) and use degassed solvents. Consider adding an antioxidant if compatible with your reaction. 2. Ether Cleavage: Avoid using strong, hot acids (e.g., HBr, HI) unless ether cleavage is the desired outcome.[5] | The amine is prone to oxidation, and the ether linkage can be cleaved under harsh acidic conditions. |
| Impurities from Synthesis | 1. Analyze the starting this compound by GC-MS or HPLC to identify potential impurities. 2. Consider purifying the starting material before use. | Synthesis of similar amines can result in residual starting materials (e.g., 2-(2-butoxyethoxy)ethanol) or byproducts like bis-(2-(2-butoxyethoxy)ethyl)amine.[6] |
Issue 2: Inconsistent Reaction Outcomes
| Possible Cause | Troubleshooting Steps | Rationale |
| Variability in Reagent Quality | 1. Source this compound and other critical reagents from a reputable supplier. 2. Analyze each new batch of starting material for purity before use. | Impurities can vary between batches, leading to inconsistent reaction profiles and product quality. |
| Atmospheric Contamination | 1. For sensitive reactions, use Schlenk line techniques or a glovebox to maintain an inert atmosphere. 2. Use freshly distilled or degassed solvents. | Exposure to air and moisture can lead to oxidation and hydrolysis side reactions. |
| Inadequate pH Control | 1. Use a suitable buffer system to maintain the optimal pH for your reaction. 2. Monitor the pH throughout the reaction and adjust as necessary. | The basicity of the amine can change the pH of the reaction mixture, affecting reaction rates and selectivity. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acid chloride, anhydride; 1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Purity Analysis by GC-MS
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Injection: A split injection is recommended to avoid column overload.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to elute both volatile and less volatile components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol, dichloromethane). Derivatization may be necessary for certain analyses.[7]
Visualization of Potential Side Reactions
Caption: Potential side reactions of this compound.
Summary of Analytical Troubleshooting
| Technique | Observed Issue | Potential Cause | Recommended Action |
| GC-MS | Tailing peaks | Adsorption of the amine to active sites in the GC system. | Use a deactivated column, check for contamination in the injector, or consider derivatization. |
| Broad peaks | Poor volatility or thermal degradation. | Lower the injection temperature or use a more volatile solvent. | |
| Ghost peaks | Carryover from previous injections. | Run a blank solvent injection to clean the system. | |
| HPLC | Multiple peaks for a pure standard | Isomerization or on-column degradation. | Adjust the mobile phase pH or temperature. |
| Poor peak shape | Inappropriate mobile phase or column interaction. | Screen different column stationary phases and mobile phase compositions. Consider using an ion-pairing reagent. | |
| Shifting retention times | Inconsistent mobile phase composition or temperature fluctuations. | Ensure proper mobile phase preparation and use a column oven for temperature control. |
References
-
ACS Publications. (2009, July 1). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. [Link]
-
Quora. (2024, March 21). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?[Link]
-
Integra Chemical Company. (n.d.). 2-(2-butoxyethoxy)ethanol Safety Data Sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. [Link]
-
Chemistry LibreTexts. (2025, February 24). Reactions of Amines. [Link]
-
Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Hildenbrand, S., et al. (n.d.). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. PubMed. [Link]
-
Pearson Education. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
-
Unacademy. (n.d.). Methods of Preparation of Amines. [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. NCBI. [Link]
- Google Patents. (n.d.).
Sources
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- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. pearson.com [pearson.com]
- 6. phmethods.net [phmethods.net]
- 7. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Solubility Challenges with 2-(2-Butoxyethoxy)ethanamine: A Technical Support Guide
Welcome to the technical support center for 2-(2-Butoxyethoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving solubility issues encountered during experimentation with this versatile polyether amine. Here, we move beyond simple protocols to explain the fundamental principles governing the solubility of this compound, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Understanding the Molecule: Key Physicochemical Properties
This compound possesses a unique molecular structure that dictates its solubility behavior. The presence of a primary amine group introduces a basic character and the potential for hydrogen bonding, while the butoxy and ethoxy groups contribute to its hydrophobic and hydrophilic nature, respectively.
| Property | Value/Description | Significance for Solubility |
| Molecular Formula | C8H19NO2 | Indicates a relatively small molecule with a mix of hydrophobic (butyl group) and hydrophilic (ether and amine groups) components. |
| Structure | CH3(CH2)3OCH2CH2OCH2CH2NH2 | The linear ether chain and terminal amine group are key to its solubility characteristics. |
| Predicted pKa | ~9.3-11.0 | The basicity of the amine group is crucial for pH-dependent solubility. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0. A predicted pKa for the similar compound 2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine is 8.74±0.10. |
| General Solubility | Likely soluble in a range of organic solvents and has some water solubility. | The ether linkages and the terminal amine group contribute to its miscibility with various solvents. Polyetheramines with polyethylene glycol (PEG) backbones are known to have good water solubility. |
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
This is a common issue stemming from the hydrophobic butoxy group and the basic nature of the amine.
Causality: At neutral or basic pH, the primary amine group (-NH2) is uncharged, reducing its interaction with polar water molecules. The hydrophobic portion of the molecule can also lead to poor aqueous solubility.
Troubleshooting Protocol:
-
pH Adjustment: The most effective strategy is to protonate the amine group by lowering the pH of your aqueous solution. By adding a dilute acid (e.g., 0.1 M HCl) dropwise, you will convert the amine to its ammonium salt (-NH3+), which is significantly more water-soluble. Aim for a pH that is at least 2 units below the pKa of the amine.
-
Co-solvents: If adjusting the pH is not compatible with your experimental conditions, consider adding a water-miscible organic co-solvent. Ethanol, methanol, or isopropanol can help to solvate the hydrophobic portion of the molecule, thereby increasing its overall solubility in the aqueous mixture. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until the compound dissolves.
-
Heating: Gently warming the solution can increase the kinetic energy of the molecules and may improve solubility. However, be cautious about the thermal stability of your other reagents.
Experimental Workflow for Enhancing Aqueous Solubility:
Caption: Workflow for aqueous solubility.
Q2: I'm observing phase separation when mixing this compound with a nonpolar organic solvent. How can I create a homogeneous solution?
While this compound has hydrophobic character, its polarity due to the amine and ether groups can lead to immiscibility with highly nonpolar solvents.
Causality: The principle of "like dissolves like" governs solubility. The polar amine and ether functionalities of this compound have stronger interactions with other polar molecules than with nonpolar solvent molecules, leading to phase separation.
Troubleshooting Protocol:
-
Intermediate Polarity Solvents: Choose a solvent with an intermediate polarity that can bridge the gap between the amine's polarity and the nonpolar solvent. Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are often good choices.
-
Solvent Blends: A mixture of solvents can be highly effective. For instance, adding a small amount of a more polar solvent like ethanol to a nonpolar solvent like hexane can create a mixture that will dissolve the amine.
-
Surfactant Properties: The related compound, 2-(2-butoxyethoxy)ethanol, is known for its surfactant properties.[1] This suggests that this compound may also act as a surfactant, facilitating the mixing of immiscible phases, although this may not be desirable in all experimental contexts.
Solvent Selection Guide:
| Solvent Polarity | Examples | Expected Solubility of this compound |
| Polar Aprotic | DMSO, DMF | High |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High (pH-dependent for water) |
| Intermediate Polarity | Dichloromethane, THF, Ethyl Acetate | Good |
| Nonpolar | Hexane, Toluene | Low to Moderate |
Q3: I'm performing a reaction and need to remove the unreacted this compound during the workup. How can I do this efficiently?
The basicity of the amine group is the key to its successful removal during an aqueous workup.
Causality: By converting the amine into its water-soluble salt, you can effectively extract it from an organic layer into an aqueous layer.
Protocol for Amine Extraction:
-
Acidic Wash: During your workup, wash the organic layer containing your product and the unreacted amine with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the this compound, making it highly soluble in the aqueous phase.
-
Phase Separation: After shaking the biphasic mixture in a separatory funnel, the protonated amine will partition into the aqueous layer, which can then be separated and discarded.
-
Repeat: Perform the acidic wash two to three times to ensure complete removal of the amine.
-
Neutralization (Optional): If your desired product is sensitive to acid, you can subsequently wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid before drying and concentrating.
Workflow for Amine Removal:
Caption: Post-reaction amine removal.
Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Always consult the specific SDS provided by the supplier before handling any chemical.
Conclusion
Resolving solubility issues with this compound is a matter of understanding its fundamental chemical properties and applying logical troubleshooting steps. By considering the interplay of its hydrophobic and hydrophilic moieties and leveraging the basicity of its amine group, researchers can confidently manipulate its solubility to suit their experimental needs. This guide provides a framework for addressing common challenges, but as with all scientific endeavors, careful observation and a systematic approach are paramount to success.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Retrieved from [Link]
-
Integra Chemical Company. (n.d.). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methoxyethoxy)ethanamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(2-butoxyethoxy)- - Substance Details. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection and Optimization for Reactions with 2-(2-Butoxyethoxy)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Butoxyethoxy)ethanamine. This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring your success when utilizing this versatile primary amine in synthesis.
Introduction to this compound
This compound is a primary amine featuring a flexible ether backbone. This structure imparts unique solubility characteristics and makes it a valuable building block in various chemical transformations. The primary amine moiety is a potent nucleophile, readily participating in reactions such as N-alkylation, reductive amination, and acylation. Selecting the appropriate catalyst is paramount to achieving high yield, selectivity, and efficiency in these processes.
Part 1: Catalyst Selection Guide
This section addresses the critical first step: choosing the right catalyst for your desired transformation.
Q1: What are the primary reaction types for this compound, and how do I choose a starting point for catalyst selection?
The three most common and synthetically useful reactions involving the primary amine group of this compound are N-alkylation, reductive amination, and acylation. Your choice of catalyst is fundamentally dictated by the transformation you wish to achieve. The workflow below provides a high-level decision-making framework.
Caption: Initial decision workflow for catalyst selection.
Q2: Which catalysts are recommended for N-alkylation reactions to form secondary amines?
N-alkylation introduces an alkyl group onto the nitrogen atom. Modern methods are highly atom-economical.
-
Borrowing Hydrogen (or Hydrogen Autotransfer) Catalysis: This is the preferred modern method for reacting amines with alcohols. It is an environmentally friendly process where the only byproduct is water.[1] The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then forms an imine with the amine, followed by reduction using the "borrowed" hydrogen.[2][3]
-
Noble Metal Catalysts: Ruthenium and Iridium complexes are highly effective and well-documented for this transformation.[2][4]
-
Earth-Abundant Metal Catalysts: More recently, complexes based on manganese have emerged as cost-effective and efficient catalysts for the N-alkylation of amines with a wide range of alcohols.[5]
-
-
Traditional Reductive Amination: While often used with aldehydes/ketones, this can also be considered a form of N-alkylation. See Q3 for details.
-
Nucleophilic Substitution: This classic method involves reacting the amine with an alkyl halide. This approach is often less desirable for industrial applications due to the generation of salt byproducts and the potential for over-alkylation to form tertiary amines.[6] Using a strong base can help deprotonate the amine, but controlling selectivity can be challenging.
Q3: What catalyst systems are best for reductive amination with aldehydes and ketones?
Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group to an amine.[7] The process involves two key steps: the formation of an imine intermediate followed by its reduction.[7][8]
-
Hydride-Based Reducing Agents: These are often used in stoichiometric amounts and are highly reliable for laboratory-scale synthesis. The key is to use a reagent that selectively reduces the imine in the presence of the starting carbonyl.
-
Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is a mild and highly selective agent, effective for a wide array of aldehydes and ketones. It is often the first choice for this reaction due to its high functional group tolerance.[9]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, but it is toxic and requires weakly acidic conditions (pH ~6-7) to be effective and to avoid the release of hydrogen cyanide gas.[7]
-
-
Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst, making it highly atom-economical and suitable for large-scale production.
-
Biocatalysis: For asymmetric synthesis of chiral amines, enzymes offer unparalleled stereoselectivity.
Q4: How can I achieve enantioselective acylation to form chiral amides?
If your project requires the kinetic resolution of a racemic partner using this compound or resolving the amine itself with a chiral acyl donor, enzymatic catalysis is the premier choice.
-
Lipases: These enzymes are robust and highly enantioselective in non-aqueous media.
-
Candida antarctica Lipase B (CALB): Often immobilized (e.g., as Novozym 435), CALB is exceptionally effective at catalyzing the enantioselective N-acylation of amines.[12][13] It can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine and the newly formed amide.
-
Acyl Donor Choice: The choice of acyl donor is critical for reaction efficiency. Activated esters, such as 2-alkoxyacetates, have been shown to be highly effective in these resolutions.[12]
-
Part 2: Troubleshooting and Optimization FAQs
Even with the right catalyst, challenges can arise. This section provides solutions to common problems encountered during experiments.
Caption: A workflow for troubleshooting common reaction issues.
Q5: My reaction is stalled or shows very low conversion. What are the common causes?
Possible Cause 1: Catalyst Inactivity or Poisoning
-
Troubleshooting: Many catalysts, especially homogeneous metal complexes, are sensitive to air, moisture, and impurities.[14] Ensure you are using anhydrous solvents and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if required by the catalyst. Verify the quality and age of your catalyst. For heterogeneous catalysts like Pd/C, ensure the catalyst bed is not poisoned by sulfur or other impurities from the starting materials.
Possible Cause 2: Insufficient Reaction Temperature
-
Troubleshooting: Many "Borrowing Hydrogen" and reductive amination reactions require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[5] Consult the literature for the specific catalyst system you are using and consider incrementally increasing the temperature while monitoring the reaction by TLC or LC-MS.
Possible Cause 3: Unfavorable Equilibrium
-
Troubleshooting: Imine formation in reductive amination is a reversible reaction that produces water.[7] In some systems, especially with sterically hindered ketones, the equilibrium may not favor the imine. The addition of a dehydrating agent (e.g., molecular sieves) can help drive the reaction forward.
Q6: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
This is a classic sign of over-alkylation . Because this compound is a primary amine, the secondary amine product is often more nucleophilic than the starting material and can react with another molecule of the alkylating agent or carbonyl partner to form a tertiary amine.
-
Solution 1: Adjust Stoichiometry. Use a slight excess of the primary amine (e.g., 1.2 to 2.0 equivalents) relative to the carbonyl or alcohol partner. This will statistically favor the formation of the desired secondary amine.
-
Solution 2: Controlled Addition. Add the carbonyl/alcohol partner slowly to a solution of the amine and catalyst. This maintains a low concentration of the electrophile, minimizing the chance of the product reacting a second time.
-
Solution 3: Lower Temperature. Reducing the reaction temperature can sometimes increase selectivity by favoring the more kinetically accessible reaction of the primary amine.
Q7: The work-up is difficult, and I'm losing my product to the aqueous layer during extraction. What can I do?
The product, a secondary amine with an ether backbone, will have amphiphilic properties—possessing both hydrophobic (butyl chain) and hydrophilic (ether oxygens, amine) regions. This can lead to emulsification or solubility in both aqueous and organic layers.
-
Solution 1: pH Adjustment. Before extraction, adjust the pH of the aqueous layer. To extract the amine into an organic solvent (like dichloromethane or ethyl acetate), make the aqueous layer basic (pH > 10) with NaOH to deprotonate the amine, making it less water-soluble. Conversely, to wash away non-basic organic impurities, you can acidify the aqueous layer (pH < 2) with HCl to protonate your product and keep it in the aqueous phase.
-
Solution 2: Salting Out. Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and forcing it into the organic layer.
-
Solution 3: Alternative Purification. If extraction is consistently problematic, consider alternative methods like column chromatography on silica gel (often with a mobile phase containing a small amount of triethylamine to prevent streaking) or distillation if the product is thermally stable.
Part 3: Key Experimental Protocols
The following protocols are provided as a starting point. Researchers must optimize conditions for their specific substrates and equipment.
Table 1: General Reaction Parameter Optimization
| Parameter | Rationale | Typical Starting Range |
| Catalyst Loading | Balances reaction rate with cost and potential side reactions. | 0.5 - 5 mol% (Homogeneous) 5 - 10 wt% (Heterogeneous) |
| Temperature | Affects reaction rate and selectivity. Higher temperatures may decrease selectivity. | 25 °C - 120 °C |
| Solvent | Solubilizes reactants and can influence catalyst stability and activity. | Toluene, Dichloromethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN)[5][9] |
| Concentration | Higher concentrations can increase rates but may also promote intermolecular side reactions. | 0.1 M - 1.0 M |
| Stoichiometry | Controls selectivity, especially in preventing over-alkylation. | 1.0 eq Carbonyl/Alcohol 1.2 eq Amine |
Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
This protocol describes a general method for the reductive amination of an aldehyde with this compound.
-
Reactant Setup: To a round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 mmol, 1.0 eq) and this compound (1.2 mmol, 1.2 eq).
-
Solvent Addition: Dissolve the reactants in 1,2-dichloroethane (DCE) (5-10 mL). Stir the solution for 20-30 minutes at room temperature to allow for initial imine formation.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Caution: Addition may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Representative Procedure for N-Alkylation via Manganese-Catalyzed Borrowing Hydrogen
This protocol is adapted from literature procedures for Mn-catalyzed N-alkylation of amines with alcohols.[5]
-
Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the manganese pincer catalyst (e.g., 1-3 mol%) and a base such as potassium tert-butoxide (t-BuOK) (0.5-1.0 eq).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 eq), the desired alcohol (1.2 mmol, 1.2 eq), and anhydrous toluene (3-5 mL).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C in a pre-heated oil bath.
-
Reaction Monitoring: Stir vigorously at temperature. Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by GC-MS or LC-MS until the starting amine is consumed (typically 12-48 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove the catalyst and base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield the desired N-alkylated product.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])
-
Apodaca, R., & Xiao, W. (2001). Dibutyltin Dichloride Catalyzed Direct Reductive Amination of Aldehydes and Ketones with Phenylsilane. Organic Letters, 3(11), 1745–1748. ([Link])
-
Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry, 8(4), 836-841. ([Link])
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's Guide to Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. ([Link])
-
Fülöp, F., et al. (2020). Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines. Molecules, 25(21), 4907. ([Link])
-
Gawande, M. B., et al. (2007). A novel and simple method for the N-alkylation of amines with different ethers as alkylating reagents has been developed, using cheap γ-Al2O3 as the catalyst. Catalysis Surveys from Asia, 11, 147-157. ([Link])
-
Guillena, G., Nájera, C., & Ramón, D. J. (2007). N-Alkylation of Amines with Alcohols Catalyzed by Supported Transition Metals. Advanced Synthesis & Catalysis, 349(10), 1561-1567. ([Link])
-
Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis, 349(10), 1555-1575. ([Link])
-
Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Topics in Catalysis, 62, 1148-1158. ([Link])
-
Milstein, D., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12954. ([Link])
-
Nixon, T. D., Whittlesey, M. K., & Williams, J. M. J. (2009). Transition metal catalysed reactions of alcohols using borrowing hydrogen methodology. Dalton Transactions, (5), 753-762. ([Link])
-
Saura-Llamas, I., & Williams, J. M. J. (2008). N-Alkylation of Amines with Alcohols Catalyzed by Iridium. Organic Letters, 10(24), 5509–5512. ([Link])
-
Schwoegler, E. J., & Adkins, H. (1939). Preparation of Primary Amines by Reductive Alkylation. Journal of the American Chemical Society, 61(12), 3499–3502. ([Link])
-
Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia. ([Link])
-
Winkler, M., et al. (2018). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Chemistry, 6, 618. ([Link])
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- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. React App [pmc.umicore.com]
Technical Support Center: A Troubleshooting Guide for the Functionalization of 2-(2-Butoxyethoxy)ethanamine
Welcome to the Technical Support Center for the functionalization of 2-(2-Butoxyethoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the chemical modification of this versatile PEG-ylated building block. The following content is structured in a question-and-answer format to directly address specific issues that may arise during your synthetic endeavors.
Introduction to this compound in Synthesis
This compound is a valuable primary amine that incorporates a flexible and hydrophilic diethylene glycol spacer capped with a butyl ether. This unique structure imparts a desirable balance of hydrophilicity and lipophilicity, making it an attractive component in various applications, including the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. Its primary amine serves as a key reactive handle for introducing this moiety onto a molecule of interest. This guide will focus on two of the most common functionalization strategies for this amine: amide bond formation and reductive amination.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Amide Bond Formation
Amide coupling is a frequently employed reaction in medicinal chemistry to link a carboxylic acid to an amine. While seemingly straightforward, these reactions can be prone to various issues, especially with less reactive coupling partners.
Q1: My amide coupling reaction with this compound is showing low to no product formation. What are the likely causes?
Several factors can contribute to a low yield in an amide coupling reaction. A systematic approach to troubleshooting is essential.
-
Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the amine.[1]
-
Solution: Ensure you are using an appropriate coupling reagent. For standard couplings, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) is effective.[1] For more challenging or sterically hindered substrates, consider using a more potent coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]
-
-
Suboptimal Reaction Conditions: The choice of solvent and base is critical.
-
Solution: Use an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Ensure your base, typically a non-nucleophilic amine like Diisopropylethylamine (DIPEA) or triethylamine (TEA), is anhydrous and used in sufficient excess (at least 2 equivalents) to neutralize the acid formed during the reaction.[2]
-
-
Moisture Contamination: Water can hydrolyze the activated carboxylic acid intermediate and quench the coupling reagents.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Low Nucleophilicity of the Amine: While this compound is a primary alkyl amine and generally a good nucleophile, its reactivity can be influenced by the steric bulk of the molecule it is being attached to.
Below is a logical workflow to diagnose the cause of low yield in your amide coupling reaction.
Caption: Troubleshooting workflow for low-yield amide coupling.
Q2: I am observing multiple spots on my TLC, suggesting the formation of byproducts. What are the likely side products?
-
Urea Byproduct: If you are using a carbodiimide coupling reagent like EDC or DCC, the unreacted activated intermediate can rearrange to form a stable N-acylurea, which can be difficult to remove.
-
Solution: The addition of HOBt or DMAP can trap the activated intermediate, preventing this side reaction and improving the yield of the desired amide.[1]
-
-
Double Acylation (if applicable): If your carboxylic acid-containing molecule has other nucleophilic sites, you may observe reaction at those positions.
-
Racemization: If your carboxylic acid has a stereocenter at the alpha-position, the harsh activation conditions can sometimes lead to epimerization.
-
Solution: Using additives like HOBt can help to suppress racemization. Conducting the reaction at lower temperatures (0 °C to room temperature) is also advisable.
-
Section 2: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced to the corresponding amine.[3]
Q1: My reductive amination reaction is not proceeding as expected. What should I check?
-
Inefficient Imine Formation: The initial formation of the imine is a reversible equilibrium reaction.[3]
-
Solution: The removal of water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like magnesium sulfate or molecular sieves. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water can be effective. For many reductive aminations, the reaction can be performed as a one-pot procedure where the imine is formed in situ and then reduced.[4]
-
-
Incorrect Choice of Reducing Agent: The reducing agent must be selective for the imine over the starting carbonyl compound.
-
Solution: Mild reducing agents are typically used for this purpose. Sodium triacetoxyborohydride (STAB) is a popular choice as it is selective and can be used in a one-pot reaction.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting aldehyde or ketone.[5]
-
-
Suboptimal pH: The pH of the reaction medium is crucial for imine formation.
-
Solution: A slightly acidic pH (around 5-6) is generally optimal for imine formation. This can be achieved by adding a small amount of acetic acid.
-
Here is a decision tree to guide your troubleshooting process for reductive amination:
Caption: Decision tree for troubleshooting reductive amination.
Q2: I am observing the formation of a dialkylated product. How can I prevent this?
The product of the initial reductive amination is a secondary amine, which can potentially react with another molecule of the aldehyde to form a tertiary amine.
-
Solution: To favor the formation of the desired secondary amine, use a molar excess of this compound relative to the carbonyl compound. This will increase the probability that the aldehyde reacts with the primary amine rather than the secondary amine product.
Section 3: Purification
The purification of amine-containing compounds can be challenging due to their basic nature.
Q1: I am having difficulty purifying my functionalized this compound derivative by silica gel chromatography.
The basic amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.
-
Solution 1: Mobile Phase Modification: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase. The triethylamine will compete with your product for the acidic sites on the silica, improving the chromatography.
-
Solution 2: Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a stationary phase that has been functionalized with an amine.
-
Solution 3: Salt Formation and Extraction: If your product is sufficiently soluble in an organic solvent, you can perform an acidic wash (e.g., with dilute HCl) to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent can isolate your product.
| Purification Challenge | Potential Cause | Recommended Solution |
| Peak tailing on silica gel | Strong interaction between the basic amine and acidic silica. | Add 0.1-1% triethylamine to the eluent. |
| Poor separation from starting materials | Similar polarities of product and starting materials. | Optimize the eluent system; consider a different stationary phase (e.g., alumina). |
| Product is water-soluble | The hydrophilic PEG chain and potential salt formation. | Use reverse-phase chromatography or perform a liquid-liquid extraction after pH adjustment. |
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Base Addition: Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
General Protocol for One-Pot Reductive Amination using STAB
-
Preparation: To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[5]
References
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
- Subash, S., & Perumal, P. T. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Iranian Chemical Society, 9(4), 485-493.
- Wikipedia. (2023).
- Gunda, G., & Gunda, T. (2013). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Master Organic Chemistry. (2017).
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. gctlc.org [gctlc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
stability issues of 2-(2-Butoxyethoxy)ethanamine under different pH conditions
Welcome to the technical support center for 2-(2-Butoxyethoxy)ethanamine (BEE). This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of BEE under various pH conditions. As there is limited specific stability data for this compound in publicly available literature, this document synthesizes information from general chemical principles of its functional groups (a primary amine and an ether linkage) and data from structurally similar molecules. It is intended to serve as a comprehensive resource to help you design and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that influence its stability?
A1: this compound has two key functional groups that dictate its chemical stability: a primary aliphatic amine (-NH₂) and an ether linkage (-O-). The reactivity of these groups is highly dependent on the pH of the solution.
Q2: What are the expected stability issues for this compound under different pH conditions?
A2: Based on general chemical principles:
-
Acidic Conditions (pH < 7): The primary amine will be protonated to form an ammonium salt, which is generally more stable against oxidation. However, the ether linkage may be susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures and with strong acids, leading to cleavage of the C-O bond.
-
Neutral Conditions (pH ≈ 7): Stability is generally expected to be optimal at neutral pH, although slow oxidation of the amine can still occur, especially in the presence of oxygen and metal ions.
-
Basic Conditions (pH > 7): The primary amine is in its free base form, which is more susceptible to oxidation. The ether linkage is generally stable under basic conditions.
Q3: What are the likely degradation pathways for this compound?
A3: The two most probable degradation pathways are:
-
Oxidation of the amine: The primary amine can be oxidized to form various products, including N-oxides and hydroxylamines. This is more likely to occur at neutral to basic pH and can be catalyzed by light, heat, and metal ions.[1][2]
-
Hydrolysis of the ether linkage: The ether bond can be cleaved under acidic conditions, particularly with heating.[3] This would result in the formation of 2-(2-aminoethoxy)ethanol and butanol.
Q4: Are there any known incompatible materials with this compound?
A4: Based on safety data sheets for the closely related compound 2-(2-butoxyethoxy)ethanol, strong oxidizing agents, strong acids, and strong bases are considered incompatible.[1][2][4] These materials can promote the degradation of the molecule.
Troubleshooting Guide for Stability Studies
This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments with this compound.
Issue 1: Loss of this compound Potency in Formulation
Symptoms:
-
Reduced biological activity of your formulation over time.
-
Lower than expected concentration of this compound in analytical tests.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| pH-Mediated Degradation | 1. Measure the pH of your formulation. 2. Conduct a forced degradation study by exposing your formulation to a range of pH values (e.g., pH 2, 7, 10) at an elevated temperature (e.g., 60°C) for a defined period.[5] 3. Analyze samples at different time points using a stability-indicating analytical method (see below). | The stability of both the amine and ether functional groups is pH-dependent. A forced degradation study will rapidly identify the pH range where the molecule is most stable. |
| Oxidative Degradation | 1. De-gas your formulation with an inert gas (e.g., nitrogen or argon). 2. Add an antioxidant to your formulation (e.g., ascorbic acid, butylated hydroxytoluene). 3. Protect your formulation from light by using amber vials or storing it in the dark. 4. Include a chelating agent (e.g., EDTA) if metal ion contamination is suspected. | Primary amines are susceptible to oxidation, which can be initiated by oxygen, light, and metal ions.[1][2] |
| Incompatibility with Excipients | 1. Review the chemical nature of all excipients in your formulation. 2. Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and storing them under accelerated conditions. | Excipients can be a source of reactive impurities or can catalyze degradation. For example, polyethylene glycols (PEGs) in the presence of iron oxides can generate formaldehyde and formic acid, which can react with amines. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptoms:
-
New peaks appear in your HPLC or GC chromatograms during stability testing.
-
Changes in the physical appearance of your formulation (e.g., color change, precipitation).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Formation of Degradation Products | 1. Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[1] 2. Use a mass spectrometer (MS) coupled to your chromatograph (LC-MS or GC-MS) to identify the mass of the unknown peaks. | Forced degradation helps to generate a "fingerprint" of potential degradation products. Mass spectrometry provides the molecular weight of these impurities, which is crucial for their identification. |
| Reaction with Container/Closure System | 1. Analyze a placebo formulation (without this compound) stored in the same container/closure system. 2. Test alternative container/closure systems made of different materials. | Leachables from the container or closure system can appear as new peaks or react with your molecule. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[2]
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to light (e.g., in a photostability chamber).
3. Sample Collection and Analysis:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples using a stability-indicating analytical method, such as HPLC with UV or MS detection.
4. Data Interpretation:
-
Quantify the amount of this compound remaining at each time point.
-
Identify and quantify any major degradation products.
-
Determine the degradation rate under each stress condition.
Caption: Potential degradation pathways of this compound.
References
- Vertex AI Search. (n.d.).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Retrieved January 18, 2026, from [Link]
- Fisher Scientific. (2010).
- Sigma-Aldrich. (2024).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved January 18, 2026.
- Redox. (n.d.). Safety Data Sheet Diethylene glycol, monobutyl ether [Non-DG]. Retrieved January 18, 2026.
- ECHEMI. (n.d.). 112-34-5, Diethylene glycol monobutyl ether Formula. Retrieved January 18, 2026.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved January 18, 2026.
- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved January 18, 2026.
- ATSDR. (n.d.). analytical methods. Retrieved January 18, 2026.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 18, 2026.
- IARC Publications. (n.d.). 2-BUTOXYETHANOL 1.
- PubMed. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Retrieved January 18, 2026.
- PMC. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Retrieved January 18, 2026.
- MDPI. (n.d.).
- UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved January 18, 2026.
- ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. Retrieved January 18, 2026.
- PubMed. (2019). Ultrafast in situ forming poly(ethylene glycol)-poly(amido amine)
- PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved January 18, 2026.
- PMC. (2018). Ethylene glycol elimination in amine loop for more efficient gas conditioning. Retrieved January 18, 2026.
Sources
Technical Support Center: Scale-Up of 2-(2-Butoxyethoxy)ethanamine Reactions
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common pitfalls encountered during the scale-up of reactions involving 2-(2-Butoxyethoxy)ethanamine. The information herein is structured to offer practical, experience-driven solutions to real-world challenges.
I. Troubleshooting Guide: Navigating Scale-Up Complexities
This section addresses specific problems that may arise during the scale-up of reactions utilizing this compound.
Issue 1: Reduced Yield and Slower Reaction Rates Upon Scale-Up
Question: My reaction, which works perfectly at the lab scale (1-5 g), is showing a significant drop in yield and a much slower reaction rate now that I'm attempting a 100 g scale. What are the likely causes and how can I fix this?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. What works in a small flask doesn't directly translate to a large reactor.
Causality and Solutions:
-
Inadequate Mixing and Mass Transfer: At larger volumes, achieving homogenous mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of low reactant concentration, ultimately affecting reaction kinetics and promoting side reactions.[1]
-
Solution:
-
Stirrer and Baffle Design: Ensure your reactor is equipped with an appropriate stirrer (e.g., anchor, turbine) and baffles to create turbulent flow and prevent vortexing.
-
Agitation Rate: The agitation rate needs to be optimized for the larger volume. Simply increasing the RPM may not be sufficient. Consider calculating the tip speed of your agitator to ensure it's comparable to the lab-scale setup.
-
Reagent Addition: For critical reactions, consider subsurface addition of reagents to ensure they are rapidly dispersed into the bulk of the reaction mixture.
-
-
-
Poor Heat Transfer: Exothermic or endothermic reactions are more challenging to control at scale. The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to add or remove heat efficiently.
-
Solution:
-
Jacketed Reactor: Utilize a jacketed reactor with a reliable temperature control unit.
-
Controlled Addition: Add reagents that contribute significantly to the reaction's exotherm in a controlled manner (e.g., via a syringe pump or addition funnel) to manage the heat evolution.
-
Solvent Choice: A higher-boiling-point solvent can provide a larger operating window for temperature control.
-
-
-
Reaction Kinetics: Some reactions are inherently sensitive to concentration. The method of mixing and the rate of addition can significantly impact the local concentration of reactants, thereby affecting the reaction pathway.[2][3][4][5][6]
-
Solution:
-
Kinetic Modeling: If possible, perform kinetic studies at the lab scale to understand the reaction order and rate constants. This data can inform a more rational scale-up strategy.
-
Staged Addition: Instead of adding all of a reactant at once, consider adding it in portions to maintain a more consistent concentration profile.
-
-
Issue 2: Increased Impurity Profile and Difficult Purification
Question: On a larger scale, I'm observing new, significant byproducts that were minor or absent in my small-scale trials. This is making the purification of my this compound-derived product a nightmare. What's going on?
Answer: The appearance of new impurities upon scale-up often points to side reactions that become more prominent under the conditions of a larger reaction volume.
Causality and Solutions:
-
Side Reactions Due to Inefficient Mixing: As discussed in Issue 1, poor mixing can lead to localized high concentrations of one reactant, which can favor dimerization, polymerization, or other undesired reaction pathways.[1] For primary amines like this compound, over-alkylation or multiple additions can be a common issue.[7][8]
-
Solution: Implement the mixing and reagent addition strategies outlined in Issue 1. A well-mixed system is crucial to minimizing these side reactions.
-
-
Thermal Degradation: "Hot spots" resulting from poor heat transfer can lead to the thermal degradation of starting materials, intermediates, or the final product.
-
Solution: Improve temperature control as described previously. Consider a process analytical technology (PAT) approach with in-situ temperature probes to monitor for localized temperature spikes.
-
-
Impurity Carryover from Starting Materials: Impurities in your starting this compound or other reagents that were negligible at a small scale can become significant at a larger scale.
-
Solution:
-
Certificate of Analysis (CoA): Always review the CoA for your starting materials.
-
Re-purification: If necessary, purify your starting materials before use. For amines, this might involve distillation.
-
-
-
Purification Challenges: The physical properties of this compound and its derivatives, such as high polarity and water solubility, can complicate extractions and chromatography at a larger scale.[9][10][11]
-
Solution:
-
Extraction Optimization: For aqueous workups, consider using a salting-out effect by adding brine to reduce the solubility of your product in the aqueous layer. Continuous liquid-liquid extraction can also be more efficient for larger volumes.
-
Chromatography: For column chromatography, a dry-loading technique where the crude product is adsorbed onto silica gel can improve separation efficiency.
-
Crystallization/Recrystallization: If your product is a solid, developing a robust crystallization or recrystallization protocol is often the most scalable purification method.[11]
-
-
Issue 3: Safety Concerns - Exotherms and Peroxide Formation
Question: I'm concerned about the safety of scaling up my reaction, especially regarding potential runaway reactions and the stability of this compound. What are the key safety pitfalls?
Answer: Safety is paramount in scale-up. Understanding the thermal hazards of your reaction and the chemical stability of your reagents is critical.
Causality and Solutions:
-
Uncontrolled Exotherms: Many reactions involving amines are exothermic. A sudden temperature increase can lead to a runaway reaction, pressure buildup, and potential reactor failure.
-
Solution:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process.
-
Emergency Quenching Plan: Have a well-defined and tested emergency quenching procedure in place. This could involve the rapid addition of a cold, inert solvent or a chemical quencher.
-
-
-
Peroxide Formation: Ethers, including the ether linkages in this compound, can form explosive peroxides upon exposure to air and light, especially during storage.[12][13]
-
Solution:
-
Peroxide Testing: Always test for the presence of peroxides in your this compound before use, especially if the container has been opened previously. Peroxide test strips are readily available.
-
Inert Atmosphere: Store and handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Inhibitors: For long-term storage, consider adding a peroxide inhibitor like butylated hydroxytoluene (BHT).
-
-
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[12][13]
-
Solution: Carefully review the compatibility of all reagents and solvents used in your process. Ensure your reactor and associated equipment are constructed from compatible materials.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound in a scale-up context.
Q1: What is the typical purity of commercially available this compound, and what are the common impurities?
A1: Commercial grades of this compound are typically >98% pure. Common impurities can include the starting materials from its synthesis, such as 2-(2-butoxyethoxy)ethanol, and byproducts like the corresponding secondary and tertiary amines.[14][15] It's also important to check for water content, as this can affect many reactions.
Q2: How does the presence of water affect reactions with this compound?
A2: Water can act as a competing nucleophile in some reactions, leading to the formation of undesired hydroxyl-containing byproducts. In reactions involving water-sensitive reagents like organometallics or acid chlorides, the presence of water will consume the reagent and reduce the yield. It's advisable to use anhydrous solvents and dry your this compound if your reaction is sensitive to moisture.
Q3: Can I distill this compound to purify it?
A3: Yes, this compound can be purified by vacuum distillation. However, it's important to first test for peroxides, as heating a peroxide-contaminated ether can be extremely dangerous. The boiling point of the related compound, 2-(2-butoxyethoxy)ethanol, is around 231 °C at atmospheric pressure, so vacuum distillation is necessary to avoid thermal decomposition.
Q4: What are the key physical properties of this compound that I should be aware of for scale-up?
A4: Key properties include its relatively high boiling point, viscosity, and complete miscibility with water.[16][17] The high viscosity can impact mixing efficiency, and its water solubility can make extractions challenging.
| Property | Value | Significance for Scale-Up |
| Molecular Weight | 161.24 g/mol | Affects stoichiometry calculations. |
| Boiling Point | ~231 °C (for the corresponding alcohol) | Requires vacuum distillation for purification. |
| Density | ~0.955 g/mL | Important for volume-to-mass conversions. |
| Solubility in Water | Miscible | Complicates aqueous workups; may require salting out. |
Q5: Are there any specific analytical techniques recommended for monitoring the progress of reactions involving this compound?
A5: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited. For tracking the disappearance of the primary amine, a simple colorimetric test like the ninhydrin test can be useful in some cases.
III. Experimental Protocols and Visualizations
Protocol: Peroxide Test for Ethers
-
Sample Preparation: Place approximately 1-2 mL of the this compound to be tested in a clean, dry test tube.
-
Test Strip: Dip a peroxide test strip into the sample for the time specified by the manufacturer (typically 1-2 seconds).
-
Observation: Remove the strip and compare the color to the chart provided with the test strips.
-
Action: If peroxides are detected, the ether must be treated to remove them before heating or distillation.
Diagram: Troubleshooting Logic for Reduced Yield
Caption: Decision tree for troubleshooting reduced reaction yield upon scale-up.
IV. References
-
BenchChem. (2025). Technical Support Center: Scaling Up 2-((Tosyloxy)amino)ethanamine Reactions.
-
Fisher Scientific. (2010). Safety Data Sheet - 2-(2-Butoxyethoxy)ethanol.
-
Fisher Scientific. (n.d.). Safety Data Sheet.
-
Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate.
-
National Industrial Chemicals Notification and Assessment Scheme. (2013). Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%.
-
Sodiq, A., et al. (2019). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. ResearchGate.
-
Schwolow, S., et al. (2015). Kinetic and Scale-up Investigations of a Michael Addition in Microreactors. ResearchGate.
-
Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2-Butoxyethanol and 2-Butoxyethanol Acetate | Public Health Statement.
-
Sodiq, A., et al. (2018). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications.
-
Semantic Scholar. (n.d.). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications.
-
TNO Repository. (n.d.). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications.
-
National Industrial Chemicals Notification and Assessment Scheme. (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment.
-
Versteeg, G. F., et al. (1996). Mass transfer with complex reversible chemical reactions—II. parallel reversible chemical reactions. University of Groningen.
-
BenchChem. (n.d.). Addressing challenges in scaling up the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol.
-
ChemicalBook. (n.d.). 2-(2-Methoxyethoxy)ethanamine synthesis.
-
Parchem. (n.d.). N,N-bis[2-(2-butoxyethoxy)ethyl]- (Cas 52184-03-9).
-
BenchChem. (2025). Technical Guide: Synthesis and Characterization of 2-((Tosyloxy)amino)ethanamine.
-
PubChem. (n.d.). 2-(2-Methoxyethoxy)ethanamine.
-
Sigma-Aldrich. (n.d.). 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine.
-
NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-.
-
Google Patents. (n.d.). CN101328130B - Preparation of 2-ethoxy ethyl amine.
-
Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol.
-
Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
-
ResearchGate. (n.d.). Density, Viscosity, and Refractive Index for Water + 2-Butoxyethanol and + 2-(2-Butoxyethoxy)ethanol at Various Temperatures.
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
-
ACS Publications. (2012). Industrial & Engineering Chemistry Research Vol. 51 No. 4.
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5).
-
BenchChem. (n.d.). Common side reactions and byproducts with 2-((Tosyloxy)amino)ethanamine.
-
BenchChem. (n.d.). Purification techniques for 2-[Bis(2-chloroethyl)amino]ethanol post-synthesis.
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2'-ethoxy-2,3'-bipyridin-6-amine.
-
Google Patents. (n.d.). US3453183A - Method of purifying ethanolamines.
-
ResearchGate. (2015). (PDF) HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
-
PubChem. (n.d.). Diethylene Glycol Monobutyl Ether.
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications | Semantic Scholar [semanticscholar.org]
- 6. Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications [repository.tno.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 15. CN101328130B - Preparation of 2-ethoxy ethyl amine - Google Patents [patents.google.com]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Quantification of 2-(2-Butoxyethoxy)ethanamine
Welcome to a comprehensive technical guide on the analytical quantification of 2-(2-Butoxyethoxy)ethanamine. In the landscape of pharmaceutical development and industrial chemical analysis, the precise and accurate measurement of specialty amines is paramount for ensuring product quality, safety, and process control. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of robust analytical methodologies for the quantification of this compound. We will delve into the technical nuances of two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization, providing not just procedural steps, but the scientific rationale underpinning these advanced analytical strategies.
Introduction to this compound and its Analytical Challenges
This compound is a primary amine characterized by a hydrophilic polyether backbone and a terminal butoxy group. This structure imparts unique physicochemical properties, including high polarity and a relatively high boiling point, which present distinct challenges for its quantification. The primary amino group is highly polar and capable of hydrogen bonding, which can lead to poor chromatographic peak shape, tailing, and irreversible adsorption on analytical columns, particularly in gas chromatography. Furthermore, the molecule lacks a strong chromophore, rendering it difficult to detect by UV-Vis spectrophotometry at low concentrations.
To overcome these analytical hurdles, strategic method development is essential. This typically involves a derivatization step to modify the analyte's chemical properties, making it more amenable to chromatographic separation and detection. This guide will explore and compare two powerful and widely adopted analytical approaches for the quantification of this compound in various matrices.
Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar primary amines like this compound by GC-MS is often hindered by their low volatility and high polarity, which can result in poor peak shape and low sensitivity.[1][2] To address these issues, a derivatization step is employed to convert the polar amine into a more volatile and thermally stable derivative.[2]
Principle and Rationale
The core principle of this approach is to chemically modify the primary amino group of this compound to reduce its polarity and increase its volatility. This is typically achieved through acylation or silylation reactions.[2][3] For this guide, we will focus on acylation using isobutyl chloroformate (IBCF), a reagent known for its efficient reaction with primary amines to form stable carbamate derivatives.[4] These derivatives are significantly more volatile and exhibit improved chromatographic behavior on standard non-polar GC columns. The subsequent detection by mass spectrometry provides high selectivity and sensitivity, allowing for confident identification and quantification based on the derivative's characteristic mass spectrum.
Experimental Workflow: GC-MS with IBCF Derivatization
Caption: Workflow for GC-MS analysis with IBCF derivatization.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation and Extraction:
-
Accurately weigh a known amount of the sample matrix into a centrifuge tube.
-
For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent like toluene. For solid samples, perform a solid-liquid extraction.
-
Separate the organic phase and evaporate it to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 5 mL of a phosphate buffer solution (pH 10).[4]
-
Add 5 mL of toluene and 200 µL of isobutyl chloroformate (IBCF).[4]
-
Vigorously mix the solution using a vortex mixer for 15 minutes at room temperature to facilitate the derivatization reaction.[4]
-
Allow the phases to separate. The toluene layer containing the derivatized analyte will be the upper phase.
3. GC-MS Analysis:
-
Carefully transfer the toluene layer to an autosampler vial.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (suggested starting point):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (suggested starting point):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the IBCF derivative of this compound.
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in a blank matrix and subject them to the same extraction and derivatization procedure.
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Methodology 2: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. For analytes like this compound that lack a native chromophore, pre-column derivatization with a UV-absorbing or fluorescent tag is a common strategy to enhance detection sensitivity.[5][6]
Principle and Rationale
This method involves reacting the primary amino group of this compound with a derivatizing agent to introduce a moiety that can be readily detected by UV or fluorescence detectors. Salicylaldehyde is an effective derivatizing agent that reacts with primary amines to form a Schiff base, which has a strong UV absorbance.[7] The resulting derivative is then separated by reversed-phase HPLC. This approach offers the advantage of being performed at ambient temperature and is suitable for high-throughput analysis.
Experimental Workflow: HPLC with Salicylaldehyde Derivatization
Caption: Workflow for HPLC analysis with salicylaldehyde derivatization.
Detailed Experimental Protocol: HPLC
1. Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent such as methanol to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Derivatization:
-
In an HPLC vial, mix a defined volume of the sample solution with a solution of salicylaldehyde in the same solvent. A typical ratio would be 1:1 (v/v) of the sample to a 20 mg/mL salicylaldehyde solution.[5]
-
Allow the reaction to proceed at room temperature for a sufficient time to ensure complete derivatization. This should be optimized during method development, but 30-60 minutes is a good starting point.[5]
3. HPLC Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the HPLC system.
-
HPLC Conditions (suggested starting point):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over the course of the run to elute the derivatized analyte. A starting point could be 90% A, ramping to 10% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at a wavelength where the salicylaldehyde derivative exhibits maximum absorbance (this will need to be determined experimentally, but a starting point could be around 254 nm or 320 nm).
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound and derivatize them in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Comparative Performance of Analytical Methods
The choice between GC-MS and HPLC for the quantification of this compound will depend on several factors including the sample matrix, required sensitivity, available instrumentation, and the desired sample throughput. Below is a comparative summary of the expected performance of the two described methods.
| Parameter | GC-MS with IBCF Derivatization | HPLC with Salicylaldehyde Derivatization |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation of UV-active derivatives by liquid chromatography and detection by UV absorbance. |
| Selectivity | Very high, due to the specificity of mass spectrometric detection. | Good, but may be susceptible to interferences from other UV-absorbing compounds in the matrix. |
| Sensitivity | High, especially when using Selected Ion Monitoring (SIM) mode. | Moderate, dependent on the molar absorptivity of the derivative. |
| Sample Throughput | Lower, due to the time required for extraction and derivatization. | Potentially higher, as derivatization can be performed directly in the vial. |
| Instrumentation | Requires a GC-MS system. | Requires a standard HPLC system with a UV detector. |
| Robustness | Can be very robust, but derivatization efficiency needs to be carefully controlled. | Generally robust, with the derivatization reaction being straightforward. |
Conclusion
The accurate quantification of this compound necessitates a well-designed analytical strategy that addresses the challenges posed by its physicochemical properties. Both GC-MS and HPLC with pre-column derivatization offer viable and robust solutions.
The GC-MS method with IBCF derivatization provides exceptional selectivity and sensitivity, making it an ideal choice for complex matrices or when trace-level quantification is required. The HPLC method with salicylaldehyde derivatization offers a simpler and potentially faster alternative, suitable for routine quality control applications where high sensitivity is not the primary concern.
The selection of the most appropriate method will ultimately be guided by the specific analytical requirements of the project. It is imperative to perform a thorough method validation for the chosen technique to ensure the generation of reliable and accurate data. This guide provides a solid foundation for the development and implementation of such analytical methods, empowering researchers to confidently quantify this compound in their respective fields.
References
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC North America. [Link]
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. [Link]
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Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. (2020). Journal of AOAC INTERNATIONAL. [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). ResearchGate. [Link]
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-
Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. (2014). CORE. [Link]
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Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. (2014). PubMed. [Link]
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A Comparative Analysis of 2-(2-Butoxyethoxy)ethanamine and Other Alkoxy Amines for Industrial and Research Applications
In the landscape of specialty chemicals, alkoxy amines represent a versatile class of compounds, finding utility across a spectrum of applications, from industrial solvents and corrosion inhibitors to crucial intermediates in pharmaceutical synthesis. Their unique molecular architecture, characterized by the presence of both an ether linkage and an amine functional group, imparts a desirable combination of properties, including tunable basicity, solvency, and reactivity. This guide provides an in-depth comparative study of 2-(2-Butoxyethoxy)ethanamine and other selected alkoxy amines, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed methodologies.
Introduction to Alkoxy Amines: Structure and Functionality
Alkoxy amines are organic compounds that contain at least one ether linkage and one amine functional group. The general structure can be represented as R-O-R'-NH₂, R-O-R'-NHR'', or R-O-R'-NR''R''', where R, R', R'', and R''' are alkyl or aryl groups. The presence of the ether oxygen and the amine nitrogen, with their lone pairs of electrons, allows these molecules to engage in hydrogen bonding, which significantly influences their physical and chemical properties.[1][2]
The reactivity of alkoxy amines is largely dictated by the nature of the amine group (primary, secondary, or tertiary) and the steric and electronic effects of the surrounding alkyl or aryl groups. The ether linkage, while generally stable, can influence the molecule's polarity, solubility, and boiling point.[3][4]
This guide will focus on a comparative analysis of this compound with other commercially available or synthetically accessible alkoxy amines, evaluating their performance in key application areas.
Physicochemical Properties: A Comparative Overview
The selection of an appropriate amine for a specific application is heavily reliant on its physicochemical properties. While specific experimental data for this compound is not extensively available in public literature, we can infer its properties based on its structure and by comparing it with its close structural analog, 2-(2-Butoxyethoxy)ethanol, as well as other alkoxy amines.
| Property | This compound (Estimated) | 2-(2-Methoxyethoxy)ethanamine[5] | 2-(2-Ethoxyethoxy)ethanamine | 2-(2-Butoxyethoxy)ethanol[6] |
| Molecular Formula | C₈H₁₉NO₂ | C₅H₁₃NO₂ | C₆H₁₅NO₂ | C₈H₁₈O₃ |
| Molecular Weight ( g/mol ) | 161.24 | 119.16 | 133.19 | 162.23 |
| Boiling Point (°C) | ~220-230 | 185 | 196 | 231 |
| Density (g/mL at 20°C) | ~0.94 | 0.965 | 0.949 | 0.954 |
| Solubility in Water | Miscible | Miscible | Miscible | Miscible[7] |
Causality Behind Property Trends:
-
Boiling Point: The boiling point of alkoxy amines generally increases with molecular weight due to stronger van der Waals forces. The presence of the N-H bond in primary and secondary amines allows for intermolecular hydrogen bonding, leading to higher boiling points compared to tertiary amines of similar molecular weight.[2] The boiling point of this compound is estimated to be slightly lower than its corresponding alcohol due to the weaker hydrogen bonding of amines compared to alcohols.
-
Density: The density of these compounds is influenced by the packing efficiency of the molecules in the liquid state. The introduction of longer alkyl chains can slightly decrease the density.
-
Solubility: The presence of both the ether oxygen and the amine nitrogen allows for hydrogen bonding with water molecules, rendering the shorter-chain alkoxy amines miscible in water.[5][7] As the length of the hydrophobic alkyl chain increases, the water solubility is expected to decrease.
Application Focus: Performance in CO₂ Capture
Experimental Protocol: Evaluation of CO₂ Absorption Capacity
A common method to determine the equilibrium CO₂ absorption capacity of an amine solution is through vapor-liquid equilibrium (VLE) measurements.
Methodology:
-
Solvent Preparation: Prepare aqueous solutions of the amines to be tested at a specific concentration (e.g., 30 wt%).
-
Apparatus: A stirred reactor equipped with a gas inlet and outlet, temperature and pressure sensors, and a sampling port.
-
Procedure: a. Charge a known volume of the amine solution into the reactor. b. Heat the solution to the desired absorption temperature (e.g., 40°C). c. Introduce a gas stream with a known concentration of CO₂ (e.g., 15% CO₂ in N₂) at a controlled flow rate. d. Continuously stir the solution to ensure good gas-liquid contact. e. Monitor the concentration of CO₂ in the outlet gas stream using a gas analyzer until it reaches a steady state, indicating that the solution is saturated with CO₂. f. The amount of CO₂ absorbed is calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.
-
Data Analysis: The CO₂ loading is typically expressed as moles of CO₂ per mole of amine.
Comparative Performance of Amine Solvents in CO₂ Capture
| Amine Solvent (30 wt% aq.) | CO₂ Loading (mol CO₂/mol amine) | Absorption Rate | Regeneration Energy | Reference |
| Monoethanolamine (MEA) | ~0.5 | High | High | [4][9] |
| Diethanolamine (DEA) | ~0.7 | Moderate | Moderate | [10] |
| Methyldiethanolamine (MDEA) | ~1.0 | Low | Low | [10] |
| This compound (Expected) | Moderate to High | Moderate | Moderate | N/A |
Rationale for Expected Performance:
This compound, being a primary amine, is expected to react with CO₂ via the carbamate formation mechanism, similar to MEA, leading to a relatively fast absorption rate. However, the steric hindrance from the butoxyethoxy group might slightly reduce the reaction rate compared to MEA. The ether linkage could potentially influence the physical solubility of CO₂ in the solvent, possibly enhancing the overall loading capacity. The regeneration energy is anticipated to be moderate, influenced by the stability of the formed carbamate.
Experimental Workflow for CO₂ Absorption/Desorption Cycle
Caption: Schematic of an alkoxy amine molecule adsorbing onto a metal surface.
Role as a Chemical Intermediate in Synthesis
Alkoxy amines are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. The primary amine group serves as a versatile handle for the introduction of the alkoxy-containing moiety into a target molecule through reactions such as amide bond formation, reductive amination, and nucleophilic substitution.
Synthesis of this compound
A common route for the synthesis of primary amines is the Gabriel synthesis or by ammonolysis of the corresponding halide or tosylate.
Proposed Synthetic Pathway:
-
Tosylation: 2-(2-Butoxyethoxy)ethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the corresponding tosylate.
-
Azide Formation: The tosylate is then reacted with sodium azide (NaN₃) to yield the azide derivative.
-
Reduction: The azide is subsequently reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Analytical Characterization
The identity and purity of the synthesized this compound and other alkoxy amines can be confirmed using a combination of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable amines. Derivatization may be required for less volatile compounds to improve their chromatographic behavior. [11][12]* High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for non-volatile and thermally labile amines. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups (N-H, C-O, C-N).
Safety and Handling Considerations
Alkoxy amines, like other amines, require careful handling. They are typically alkaline and can be irritating to the skin, eyes, and respiratory tract. It is essential to consult the Safety Data Sheet (SDS) for specific handling precautions, personal protective equipment (PPE) recommendations, and disposal guidelines. [14][15][16][17][18]
Conclusion and Future Outlook
This compound and its alkoxy amine counterparts represent a class of chemicals with significant potential in various industrial and research settings. Their performance as solvents, corrosion inhibitors, and chemical intermediates is intrinsically linked to their unique molecular structure. While direct comparative experimental data for this compound is limited, this guide provides a framework for understanding its potential properties and performance based on the established principles of structure-activity relationships and data from analogous compounds.
Future research should focus on the systematic experimental evaluation of this compound and other novel alkoxy amines to generate a comprehensive dataset of their physicochemical properties and performance characteristics. Such data will be invaluable for the rational design and selection of these versatile compounds for next-generation applications in sustainable technologies and advanced materials.
References
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- Ethers | Chemical Structure & Properties. (2025, December 10). In Britannica.
- A Comparative Guide to 2-(2-Butoxyethoxy)ethanol and Other Glycol Ethers in Organic Reactions. (2025). BenchChem.
- SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. (n.d.). Integra Chemical Company.
- Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. (n.d.). Cole-Parmer.
- N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. (2006).
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. (n.d.). Chemos GmbH & Co.KG.
- Amines as Corrosion Inhibitors. (n.d.).
- JEFFAMINE® Polyetheramines Formul
- SAFETY DATA SHEET. (2010, June 21). Fisher Scientific.
- JEFFAMINE EDR-148 - Polyether Amines. (n.d.). Huntsman.
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine 145373-80-4. (n.d.). Sigma-Aldrich.
- A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). (2016). Environmental Science & Technology.
- Physical Properties of Amines. (2024, October 16). Chemistry LibreTexts.
- Amine type inhibitor effect on corrosion–erosion wear in oil gas pipes. (2020). Engineering Failure Analysis.
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- JEFFAMINE(R) Amine brochure 2016. (2016). Huntsman.
- JEFFAMINE ED-900 - Resin Modifier. (n.d.). Huntsman.
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine. (n.d.). Sigma-Aldrich.
- 2-(2-Methoxyethoxy)ethanamine synthesis. (n.d.). ChemicalBook.
- Ethylated Amine for Top of Line Corrosion Inhibition in Sour Environments. (2022). University of Thi-Qar Journal for Engineering Sciences.
- 2-(2-Methoxyethoxy)ethanamine. (n.d.). PubChem.
- Comparative Study for the Absorption of Carbon Dioxide in Aqueous Amine Solvents for Enhanced Loading. (n.d.).
- Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and C
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine. (n.d.). Sigma-Aldrich.
- A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (2025). BenchChem.
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021).
- CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. (2014). Industrial & Engineering Chemistry Research.
- Comparison of the performance of the various chemical solvents (amines,...). (n.d.).
- PUBLIC HEALTH STATEMENT - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. (n.d.). Agency for Toxic Substances and Disease Registry.
- Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech.
- 2-Butoxyethanol. (n.d.). Wikipedia.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry.
- 2-Butoxyethanol. (n.d.). Wikipedia.
- 2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine. (n.d.). ChemicalBook.
- Ethanol, 2-(2-butoxyethoxy)-. (n.d.). NIST WebBook.
- Solubilities of CO2 capture absorbents 2-ethoxyethyl ether, 2-butoxyethyl acetate and 2-(2-ethoxyethoxy)
- 2-(2-Ethoxyethoxy)ethanamine = 95 23702-88-7. (n.d.). Sigma-Aldrich.
- Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2024). Energies.
- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (2009).
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Performance Evaluation: 2-(2-Butoxyethoxy)ethanamine vs. 2-(2-Butoxyethoxy)ethanol - A Technical Guide
A Note to the Reader: This guide aims to provide a comparative overview of 2-(2-Butoxyethoxy)ethanamine and 2-(2-Butoxyethoxy)ethanol. While extensive data is available for 2-(2-Butoxyethoxy)ethanol, there is a significant lack of published information regarding the specific physicochemical properties, performance metrics, and direct comparative experimental data for this compound. Therefore, this guide will present a comprehensive analysis of 2-(2-Butoxyethoxy)ethanol and a theoretical and application-based comparison for this compound, drawing upon general principles of ether amine chemistry.
Introduction: A Tale of Two Functional Groups
At the heart of this comparison are two molecules sharing a common ether backbone but distinguished by their terminal functional group: a hydroxyl group in 2-(2-Butoxyethoxy)ethanol and a primary amine group in this compound. This seemingly subtle difference in their molecular architecture profoundly influences their chemical reactivity, physical properties, and, consequently, their performance in various industrial applications.
2-(2-Butoxyethoxy)ethanol , a well-established glycol ether, is widely recognized for its excellent solvency and coalescing properties.[1][2] It finds extensive use in coatings, inks, and cleaning formulations.[1][2][3] In contrast, This compound , belonging to the ether amine class, is anticipated to exhibit distinct characteristics owing to the basicity and nucleophilicity of the primary amine group. While specific data for this molecule is scarce, the broader class of ether amines is valued in applications such as corrosion inhibition, epoxy curing, and as additives in asphalt emulsions.
Physicochemical Properties: A Comparative Overview
A direct, data-driven comparison is hampered by the limited availability of specific data for this compound. However, we can construct a comparative table based on the known properties of 2-(2-Butoxyethoxy)ethanol and expected properties for its amine counterpart based on general chemical principles.
| Property | 2-(2-Butoxyethoxy)ethanol | This compound (Predicted) |
| CAS Number | 112-34-5[1] | Not readily available for the primary amine |
| Molecular Formula | C₈H₁₈O₃[4] | C₈H₁₉NO₂ |
| Molecular Weight | 162.23 g/mol [5] | ~161.24 g/mol |
| Appearance | Colorless liquid[6] | Colorless to pale yellow liquid |
| Odor | Mild, pleasant[7] | Fishy, amine-like[8] |
| Boiling Point | ~230 °C[4] | Likely lower than the alcohol due to weaker hydrogen bonding |
| Solubility in Water | Miscible[6] | Likely soluble |
| Basicity (pKb) | Weakly acidic/neutral | Moderately basic[9] |
| Key Functional Group | Primary Alcohol (-OH) | Primary Amine (-NH₂) |
Performance in Key Applications: A Functional Group-Driven Analysis
The differing functionalities of the hydroxyl and primary amine groups dictate the performance characteristics of these two molecules in various applications.
Solvency and Performance in Coatings & Cleaners
2-(2-Butoxyethoxy)ethanol is a stalwart in the coatings and cleaners industry due to its balanced hydrophilic and lipophilic nature, making it an excellent solvent for a wide range of resins and organic soils.[6] Its slow evaporation rate is advantageous in paint formulations, allowing for better film formation and leveling.[10] In cleaning products, it effectively dissolves greases and oils.[11]
This compound , while also possessing a solvent-like ether backbone, would likely see its utility in these areas influenced by its basicity. The amine functionality could make it a useful component in alkaline cleaners for removing acidic soils. However, its basic nature might also render it incompatible with certain coating formulations that are sensitive to pH. The primary amine group could also potentially react with other components in a formulation, such as isocyanates or epoxies, which could be either a desired or an undesirable effect depending on the application.
Corrosion Inhibition
This is an area where This compound is expected to significantly outperform its alcohol counterpart. The lone pair of electrons on the nitrogen atom of the amine group allows it to adsorb onto metal surfaces, forming a protective film that inhibits corrosion.[12] This is a well-established mechanism for amine-based corrosion inhibitors. The ether linkages in the molecule can further enhance its performance by increasing its solubility and surface activity.
2-(2-Butoxyethoxy)ethanol is not typically used as a primary corrosion inhibitor. While it can be a component of formulations used in metalworking, its role is primarily that of a solvent or coupling agent rather than providing active corrosion protection.
Experimental Protocols: Evaluating Corrosion Inhibition
To empirically validate the predicted superior performance of this compound as a corrosion inhibitor, a standard weight loss corrosion test can be employed.
Protocol: Gravimetric Weight Loss Corrosion Test
Objective: To determine and compare the corrosion inhibition efficiency of this compound and 2-(2-Butoxyethoxy)ethanol on mild steel in an acidic medium.
Materials:
-
Mild steel coupons of known dimensions and weight
-
1M Hydrochloric Acid (HCl) solution
-
This compound
-
2-(2-Butoxyethoxy)ethanol
-
Acetone
-
Deionized water
-
Analytical balance
-
Water bath or thermostat
-
Beakers
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with emery papers of decreasing grit size, wash with deionized water and acetone, dry, and weigh accurately.
-
Inhibitor Solution Preparation: Prepare a series of 1M HCl solutions containing various concentrations of this compound and 2-(2-Butoxyethoxy)ethanol (e.g., 100, 200, 500, 1000 ppm). A blank solution of 1M HCl without any inhibitor is also prepared.
-
Immersion Test: Immerse the pre-weighed coupons in the respective test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).
-
Coupon Cleaning and Re-weighing: After the immersion period, retrieve the coupons, wash them with a cleaning solution (e.g., a solution containing HCl and a brush) to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Visualizing the Workflow
Caption: Workflow for the gravimetric weight loss corrosion test.
Mechanism of Action: A Molecular Perspective
The difference in performance, particularly in corrosion inhibition, can be visualized at the molecular level.
Caption: Adsorption mechanism of the amine vs. the alcohol on a metal surface.
Conclusion: A Call for Further Research
The comparison between this compound and 2-(2-Butoxyethoxy)ethanol highlights the profound impact of a single functional group on the performance characteristics of a molecule. While 2-(2-Butoxyethoxy)ethanol is a well-understood and widely used solvent and coalescent, the potential of this compound, particularly in applications like corrosion inhibition and as a specialty chemical intermediate, remains largely unexplored in publicly available literature.
The lack of comprehensive data on this compound underscores the need for further research to fully elucidate its physicochemical properties and to quantify its performance in various applications through rigorous experimental testing. Such studies would be invaluable for researchers, scientists, and drug development professionals seeking to leverage the unique properties of ether amines in novel formulations and processes.
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A Senior Application Scientist’s Guide to the Validation of 2-(2-Butoxyethoxy)ethanamine Efficacy in Corrosion Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of material science and asset integrity, the selection and validation of corrosion inhibitors are of paramount importance. This guide provides an in-depth, technical framework for evaluating the efficacy of 2-(2-Butoxyethoxy)ethanamine (BEEA) as a corrosion inhibitor, a compound of interest due to its molecular structure suggesting potential for effective metallic surface protection. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deep understanding of the causality behind experimental choices, ensuring a self-validating and robust evaluation process.
While extensive public data on the specific corrosion inhibition performance of this compound is limited, this guide will establish the methodologies for its evaluation and compare its expected performance with that of structurally similar and alternative amine-based inhibitors, for which experimental data is available. This comparative approach provides a robust framework for assessing the potential of BEEA in the field of corrosion science.
The Fundamentals of Corrosion and Amine-Based Inhibition
Corrosion is an electrochemical process involving the deterioration of a metal due to its reaction with the environment. For ferrous metals like mild steel in acidic environments, this involves the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen (2H⁺ + 2e⁻ → H₂).
Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, slow down the rate of corrosion.[1] this compound, with its terminal amine group and ether linkages, is anticipated to function as an effective corrosion inhibitor through the following mechanisms:
-
Adsorption: The nitrogen atom in the amine group possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of iron atoms on the metal surface. This, along with electrostatic interactions between the protonated amine and the charged metal surface, leads to the adsorption of the inhibitor molecule.[2]
-
Protective Film Formation: This adsorption creates a protective barrier on the metal surface, isolating it from the corrosive medium and impeding both anodic and cathodic reactions.[3] The butoxy and ethoxy groups contribute to the hydrophobicity and thickness of this protective film.
The efficacy of this protective layer is a function of the inhibitor's concentration, the temperature of the environment, and the specific corrosive medium.
Experimental Validation Protocols
To quantitatively assess the performance of a corrosion inhibitor, a multi-faceted approach employing gravimetric and electrochemical techniques is essential. Each method provides a unique perspective on the inhibitor's performance and mechanism.
Weight Loss (Gravimetric) Method
This classical method provides a direct measure of metal loss over time and is governed by standards such as ASTM G31 / NACE TM0169.[4] It is a reliable, albeit time-consuming, method for determining the average corrosion rate.
Step-by-Step Methodology:
-
Specimen Preparation: Mild steel coupons of known dimensions (e.g., 5 cm x 3 cm x 0.3 cm) are mechanically polished with progressively finer grades of silicon carbide paper (e.g., 240 to 600 grit), degreased with acetone, washed with deionized water, and dried.[2]
-
Initial Weighing: The initial weight of each coupon is accurately recorded to four decimal places using an analytical balance.
-
Immersion: Coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the corrosion inhibitor (BEEA).
-
Exposure: The beakers are maintained at a constant temperature (e.g., 303 K) for a specified duration (e.g., 5 hours).[5]
-
Cleaning and Final Weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products (e.g., using a solution of NaOH and zinc dust), washed, dried, and re-weighed.[6]
-
Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
Corrosion Rate (mm/year): CR = (K × W) / (A × T × D)
-
Where: K is a constant (8.76 x 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
Inhibition Efficiency (%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where: CR₀ is the corrosion rate in the absence of the inhibitor, and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
-
Logical Workflow for Weight Loss Experiment
Caption: Workflow for the gravimetric evaluation of corrosion inhibitors.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides rapid insights into the corrosion kinetics and the inhibitor's mechanism (i.e., whether it is anodic, cathodic, or mixed-type). The procedure is guided by standards like ASTM G59.[7]
Step-by-Step Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).[8]
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize for a period (e.g., 45 minutes) until a steady open-circuit potential (OCP) is reached.[3]
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).[3]
-
Data Analysis: The resulting Tafel plot (log of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as:
-
Inhibition Efficiency (%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
Where: icorr₀ is the corrosion current density without inhibitor, and icorrᵢ is the corrosion current density with the inhibitor.
-
-
Potentiodynamic Polarization Experimental Setup
Caption: Schematic of a three-electrode cell for potentiodynamic polarization.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. ASTM G106 provides guidance on the verification of EIS equipment and algorithms.[9]
Step-by-Step Methodology:
-
Cell Setup: The same three-electrode cell as in PDP is used.
-
AC Signal Application: After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).[10]
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Analysis: The data is typically represented as Nyquist and Bode plots. The Nyquist plot for an effective inhibitor will show a larger semicircle, indicating a higher charge transfer resistance (Rct). The inhibition efficiency is calculated as:
-
Inhibition Efficiency (%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Where: Rct₀ is the charge transfer resistance without the inhibitor, and Rctᵢ is the charge transfer resistance with the inhibitor.
-
-
Comparative Performance Analysis
To contextualize the potential efficacy of BEEA, it is crucial to compare it with other well-characterized corrosion inhibitors. Below is a summary of performance data for inhibitors structurally related to BEEA.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Technique | Inhibition Efficiency (%) | Reference |
| 2-(2-(Dimethylamino)ethoxy)ethanol derivative | C1018 Carbon Steel | 1.0 M HCl | 1 x 10⁻³ M | 25 °C | Potentiodynamic Polarization | 93.1 | |
| Ethanolamine | Aluminum | 3 wt.% NaCl (CO₂ saturated) | 5 mM | 20 °C | EIS & Weight Loss | >90 (approx.) | [4] |
| Alkyl Amines (Inhibitor B) | 1018 Carbon Steel | Sea Water | 15 ppm | 55 °C | Weight Loss & LPR | >90 (qualitative) | [2] |
| Diethylenetriamine functionalized Graphene Oxide | Mild Steel | 1 M HCl | 25 mg/L | Not Specified | Electrochemical | 92.67 |
This table is populated with data from analogs due to the lack of specific public data for this compound.
Adsorption Isotherm and Mechanism
The interaction between the inhibitor molecules and the metal surface can be described by adsorption isotherms. The Langmuir adsorption isotherm is often a good fit for such systems, indicating the formation of a monolayer of the inhibitor on the metal surface. This suggests that the adsorption process is spontaneous and involves both physical (electrostatic) and chemical (coordinative bonding) interactions.[5]
Conclusion and Scientific Rationale
The validation of a corrosion inhibitor's efficacy is a systematic process that relies on the convergence of evidence from multiple, well-established experimental techniques. While specific quantitative data for this compound remains to be published, its molecular structure—featuring a primary amine for strong surface binding and an ether backbone to form a robust protective layer—suggests it holds significant promise as a corrosion inhibitor.
The protocols detailed in this guide for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy provide a comprehensive framework for the rigorous evaluation of BEEA. By comparing its performance against established inhibitors under controlled conditions, researchers can accurately determine its inhibition efficiency, mechanism of action, and optimal application parameters. This structured, evidence-based approach is fundamental to the development of new and effective corrosion mitigation strategies.
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Evaluation of a novel cationic surfactant based on 2-(2(dimethylamino)ethoxy)ethanol as a corrosion inhibitor for carbon steel 1018 in 1.0 M HCl solution. (2017). ResearchGate. [Link]
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Experimental and Theoretical Examination of 2-(Thiophen-2 Yl) Ethanamine as Mild Steel Corrosion Inhibitors in Acidic Conditions Using DFT Computational Analysis. (2022). ResearchGate. [Link]
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The Effect of Two Amine-Based Corrosion Inhibitors in Improving the Corrosion Resistance of Carbon Steel in Sea Water. (2014). ResearchGate. [Link]
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Safety data sheet according to Regulation (EC) No 1907/2006, Annex II. (2017). Chemical Check. [Link]
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Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies. (2022). MDPI. [Link]
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The Inhibitive effect of ethanolamine on corrosion behavior of aluminium in NaCl solution saturated with CO2. (2019). ResearchGate. [Link]
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Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. (2015). MDPI. [Link]
- Corrosion inhibitors for oil and gas applications. (2016).
-
Potentiodynamic Corrosion Testing. (2016). ResearchGate. [Link]
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Inhibition efficiency comparisons for some traditional corrosion inhibitors. (2022). ResearchGate. [Link]
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Diethylenetriamine functionalized graphene oxide as a novel corrosion inhibitor for mild steel in hydrochloric acid solutions. (2018). Royal Society of Chemistry. [Link]
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JEFFAMINE D-230 Polyetheramine. (n.d.). Huntsman Corporation. [Link]
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Corrosion inhibitor composition for use in the oil and gas industry. (2021). Justia Patents. [Link]
-
ASTM G106-89(2023) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (2023). ASTM International. [Link]
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Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. (2021). MDPI. [Link]
-
Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. (2022). University of Dar es Salaam Digital Commons. [Link]
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Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution. (2016). Der Pharma Chemica. [Link]
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Inhibition of corrosion of mild steel by sodium n,n-diethyl dithiocarbamate in hydrochloric acid solution. (2008). ResearchGate. [Link]
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2-(2-butoxyethoxy)ethanol. (n.d.). PubChem. [Link]
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Corrosion inhibition of mild steel by the hydrolysate of an imidazoline-based inhibitor in CO2-saturated solution. (2019). PubMed. [Link]
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Performance Evaluation of Corrosion Inhibitors in Electrochemical Resistance of Steel Reinforcement in Concrete. (2020). E3S Web of Conferences. [Link]
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Comparative Study of Corrosion Inhibition Properties of Q345 Steel by Chitosan MOF and Chitosan Schiff Base. (2023). National Institutes of Health. [Link]
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Corrosion Inhibition of Mild Steel by Ethanol Extract of Bitter Leaf (Vernonia Amygdalina). (2024). Progress in Chemical and Biochemical Research. [Link]
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ASTM G59: 2023 Potentiodynamic Polarization Resistance Test Method. (2023). BSB EDGE. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(2-Butoxyethoxy)ethanamine and Its Derivatives
Introduction: The Analytical Challenge of Functionalized Amines
In the realms of materials science, drug development, and industrial chemistry, polyfunctional molecules like 2-(2-butoxyethoxy)ethanamine (BEEA) are of significant interest. Their unique combination of a primary amine, ether linkages, and a terminal alkyl group imparts versatile properties. However, this same structural complexity presents a considerable analytical challenge. Unambiguous characterization is paramount, especially when differentiating the parent compound from its structurally similar derivatives, which may arise from synthesis side-reactions or intentional modification.
This guide provides an in-depth, comparative analysis of BEEA and a selection of its derivatives, focusing on a multi-technique spectroscopic approach. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output. By understanding why spectra shift and change, researchers can develop a more intuitive and robust framework for identifying these compounds. The derivatives selected for this comparison allow for a systematic evaluation of modifications to both the amine and ether moieties:
-
2-(2-Methoxyethoxy)ethanamine: A derivative with a shorter terminal alkyl group (methyl vs. butyl).
-
N-ethyl-2-(2-butoxyethoxy)ethanamine: A secondary amine derivative.
-
N,N-diethyl-2-(2-butoxyethoxy)ethanamine: A tertiary amine derivative.
Our exploration will be grounded in four cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a discussion on the utility of UV-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework and identify neighboring groups.
Expert Insight: The Logic of Solvent Choice and Internal Standards
The choice of a deuterated solvent is critical. For these amines, Deuterated Chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for moderately polar compounds. However, the amine protons (N-H) can exchange with residual protons in the solvent or with atmospheric water, often leading to broad signals. To confirm the presence of these exchangeable protons, a "D₂O shake" experiment is an invaluable, self-validating step: a small amount of deuterium oxide is added to the NMR tube, and the spectrum is re-acquired. The N-H signal will disappear due to the exchange for non-NMR-active deuterium, confirming its identity.[1][2] Tetramethylsilane (TMS) is used as the internal standard because its protons and carbons are highly shielded, providing a sharp reference signal at 0 ppm that does not typically overlap with signals from the analyte.[3]
Experimental Protocol: Sample Preparation for NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the amine sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) inside a clean, dry NMR tube.
-
Standard Addition: Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference (0 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters. For ¹³C, broadband-decoupled spectra are standard to produce a spectrum of singlets for each unique carbon environment.[3]
Comparative ¹H NMR Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons). The electronegative oxygen and nitrogen atoms deshield adjacent protons, shifting their signals downfield.
| Compound | -CH₃ (Butyl/Ethyl) | -CH₂- (Butyl Chain) | -O-CH₂- (Ether) | -CH₂-N< | -N-H | N-CH₂-CH₃ |
| BEEA | ~0.9 ppm (t) | ~1.4, ~1.6 ppm (m) | ~3.5-3.7 ppm (m) | ~2.8 ppm (t) | ~1.5 ppm (s, broad) | N/A |
| 2-(2-Methoxyethoxy)ethanamine | ~3.4 ppm (s, O-CH₃) | N/A | ~3.5-3.7 ppm (m) | ~2.8 ppm (t) | ~1.5 ppm (s, broad) | N/A |
| N-ethyl-BEEA | ~0.9 ppm (t) | ~1.4, ~1.6 ppm (m) | ~3.5-3.7 ppm (m) | ~2.7 ppm (t) | ~1.2 ppm (s, broad) | ~2.6 ppm (q), ~1.1 ppm (t) |
| N,N-diethyl-BEEA | ~0.9 ppm (t) | ~1.4, ~1.6 ppm (m) | ~3.5-3.7 ppm (m) | ~2.6 ppm (t) | None | ~2.5 ppm (q), ~1.0 ppm (t) |
Key Differentiators in ¹H NMR:
-
Amine Substitution: The most telling feature is the change at the nitrogen. The broad N-H signal of the primary amine (BEEA) disappears in the tertiary amine derivative. For the secondary amine, new signals for the N-ethyl group appear (a quartet and a triplet). The protons on the carbon adjacent to the nitrogen (-CH₂-N<) experience a slight upfield shift as alkyl substitution increases, due to a minor change in the electronic environment.
-
Alkyl Chain: Differentiating BEEA from 2-(2-Methoxyethoxy)ethanamine is straightforward. The characteristic triplet and multiplets of the butyl group in BEEA are absent in the methoxy derivative, which instead shows a sharp singlet for the O-CH₃ group around 3.4 ppm.[4]
Comparative ¹³C NMR Analysis
¹³C NMR spectra are simpler, typically showing a single peak for each non-equivalent carbon. The chemical shifts are highly sensitive to the local electronic environment. Carbons bonded to electronegative atoms like oxygen or nitrogen are significantly deshielded and appear downfield.[3][5]
| Compound | -CH₃ | Alkyl -CH₂- | -C-N | -C-O |
| BEEA | ~14 ppm | ~19, ~32 ppm | ~42 ppm | ~70-74 ppm (multiple) |
| 2-(2-Methoxyethoxy)ethanamine | ~59 ppm (O-CH₃) | N/A | ~42 ppm | ~70-73 ppm (multiple) |
| N-ethyl-BEEA | ~14, ~15 ppm | ~19, ~32 ppm | ~50 ppm | ~70-74 ppm (multiple) |
| N,N-diethyl-BEEA | ~12, ~14 ppm | ~19, ~32 ppm | ~52 ppm | ~70-74 ppm (multiple) |
Key Differentiators in ¹³C NMR:
-
C-N Signal: The carbon atom directly attached to the nitrogen (-C-N) is a key diagnostic peak. Its chemical shift moves progressively downfield from the primary (~42 ppm) to the secondary (~50 ppm) and tertiary (~52 ppm) amine, reflecting the increasing alkyl substitution.
-
New Carbon Signals: The secondary and tertiary amine derivatives will show additional peaks in the alkyl region corresponding to the carbons of the N-ethyl groups.
-
O-CH₃ Signal: The methoxy derivative is easily identified by the unique O-CH₃ signal around 59 ppm, which replaces the butyl group signals seen in BEEA.[6]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds.
Expert Insight: The Power of the N-H Stretch Region
The region between 3300 and 3500 cm⁻¹ is exceptionally informative for amines.[1] Primary amines (R-NH₂) are unique in that they display two distinct bands in this region: an asymmetric stretching mode at a higher wavenumber (~3450 cm⁻¹) and a symmetric stretching mode at a lower wavenumber (~3350 cm⁻¹).[1][7] This two-band pattern is a definitive signature. Secondary amines (R₂-NH) have only one N-H bond and thus show only a single, generally weaker band.[8] Tertiary amines (R₃-N) lack an N-H bond entirely and are transparent in this region. This makes IR a rapid and reliable method for determining the degree of substitution on the nitrogen atom.
Experimental Protocol: Acquiring a Neat Liquid FTIR Spectrum
-
Instrument Background: Ensure the spectrometer's sample chamber is empty and clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid amine onto the center of a salt plate (e.g., KBr or NaCl).
-
Create Film: Place a second salt plate on top and gently press to create a thin, uniform liquid film.
-
Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum. Typical scans range from 4000 to 400 cm⁻¹.
Comparative IR Data
| Vibrational Mode | BEEA (Primary) | N-ethyl-BEEA (Secondary) | N,N-diethyl-BEEA (Tertiary) | Rationale for Change |
| N-H Stretch | ~3450 & ~3350 cm⁻¹ (two bands) | ~3350 cm⁻¹ (one band, weaker) | Absent | Loss of N-H bonds with increasing substitution.[1][8] |
| C-H Stretch | 2870-2960 cm⁻¹ | 2870-2960 cm⁻¹ | 2870-2960 cm⁻¹ | The alkyl and ether backbone is common to all. |
| N-H Bend (Scissoring) | ~1600 cm⁻¹ | Weak or absent | Absent | This vibration requires the -NH₂ group.[2][9] |
| C-O Stretch (Ether) | ~1120 cm⁻¹ (strong) | ~1120 cm⁻¹ (strong) | ~1120 cm⁻¹ (strong) | The prominent ether linkage is a constant feature.[9][10] |
| C-N Stretch | ~1050-1250 cm⁻¹ | ~1050-1250 cm⁻¹ | ~1050-1250 cm⁻¹ | Present in all, but often overlaps with other signals.[8] |
The change from BEEA to 2-(2-Methoxyethoxy)ethanamine would result in minimal changes to the IR spectrum, as the key functional groups (primary amine, ether) remain the same. Subtle shifts in the C-H stretching region might be observed, but differentiation based on IR alone would be difficult and unreliable.
Mass Spectrometry (MS): Fragmentation Fingerprinting
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on how the molecule fragments. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a positively charged molecular ion (M⁺) that is often unstable and breaks apart into smaller, characteristic fragment ions.
Expert Insight: The Nitrogen Rule and Alpha-Cleavage
Two principles are fundamental to interpreting the mass spectra of these compounds. First, the Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2] This is a quick and easy check. For BEEA (C₈H₁₉NO₂), the molecular weight is 161, an odd number.
Second, the most dominant fragmentation pathway for both amines and ethers is alpha-cleavage .[11][12][13] This is the cleavage of a bond adjacent to the heteroatom (N or O). This process is favorable because it results in a resonance-stabilized cation. For amines, the largest alkyl group is preferentially lost.[14]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the amine (e.g., ~100 ppm) in a volatile solvent like methanol or dichloromethane.
-
GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC). The GC separates the components of the mixture before they enter the mass spectrometer. This step is crucial for analyzing impure samples.[15][16]
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is ionized, typically by Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Comparative Fragmentation Analysis
| Compound | MW | Key Fragment m/z Values & Origin |
| BEEA | 161 | 30 : [CH₂=NH₂]⁺ (base peak from α-cleavage). 57 : [C₄H₉]⁺. 131 : [M-CH₂NH₂]⁺. |
| 2-(2-Methoxyethoxy)ethanamine | 119 | 30 : [CH₂=NH₂]⁺ (base peak). 89 : [M-CH₂NH₂]⁺. 45 : [CH₂=O-CH₃]⁺. |
| N-ethyl-BEEA | 189 | 58 : [CH₂=NH-CH₂CH₃]⁺ (base peak from α-cleavage). 174 : [M-CH₃]⁺ (loss from N-ethyl). |
| N,N-diethyl-BEEA | 217 | 86 : [CH₂=N(CH₂CH₃)₂]⁺ (base peak from α-cleavage). 202 : [M-CH₃]⁺ (loss from N-ethyl). |
Key Differentiators in Mass Spectra:
-
Molecular Ion (M⁺): The first point of comparison is the molecular weight, which will be unique for each compound.
-
Base Peak: The most significant differentiator is the base peak resulting from alpha-cleavage at the C-C bond adjacent to the nitrogen. The m/z of this iminium ion directly reflects the substitution on the nitrogen: m/z = 30 for the primary amine, m/z = 58 for the N-ethyl secondary amine, and m/z = 86 for the N,N-diethyl tertiary amine. This provides an unambiguous way to distinguish between them.
-
Ether vs. Amine Cleavage: Cleavage next to the nitrogen is generally more favorable than cleavage next to the ether oxygen, making the iminium ion the most abundant fragment (the base peak) in most cases.[11][14]
UV-Visible (UV-Vis) Spectroscopy: A Limited but Potentially Useful Tool
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions.
Expert Insight: The Lack of a Chromophore
Aliphatic amines and ethers lack conjugated π-systems, which are the primary chromophores responsible for strong UV absorption.[2] Therefore, BEEA and its simple aliphatic derivatives are essentially transparent in the standard UV-Vis range (200-800 nm), showing only weak absorptions in the far-UV (<200 nm).[2][17] This makes direct UV-Vis analysis unsuitable for identification or quantification.
However, this limitation can be overcome through derivatization . By reacting the primary or secondary amine with a chromophore-containing reagent, the resulting product can be easily detected. A common method involves reacting the amine with 4-chloro-7-nitrobenzofurazan (NBD-Cl), which forms a highly colored product with an absorbance maximum around 470 nm.[18] This indirect method is highly sensitive and is often used in conjunction with HPLC for the quantification of aliphatic amines.[18][19]
Experimental Protocol: Derivatization for UV-Vis Detection
-
pH Adjustment: Adjust the pH of an aqueous solution of the amine to ~8.9.
-
Reagent Addition: Add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl).
-
Reaction: Incubate the mixture at an elevated temperature (e.g., 70°C) for a set time (e.g., 60 minutes) to ensure complete reaction.[18]
-
Analysis: Analyze the resulting colored solution using a UV-Vis spectrophotometer, measuring the absorbance at the λ_max of the derivatized product (~470 nm).
Sources
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assessing the purity of synthesized 2-(2-Butoxyethoxy)ethanamine by GC-MS
An In-depth Technical Guide to the Purity Assessment of Synthesized 2-(2-Butoxyethoxy)ethanamine: A Comparative Analysis of GC-MS, HPLC, NMR, and Titration Methods
Introduction
This compound is a bifunctional molecule featuring both ether and primary amine moieties, making it a valuable building block in various fields, including the synthesis of novel surfactants, corrosion inhibitors, and, significantly, as a linker or intermediate in drug development. In the pharmaceutical landscape, the purity of any synthetic intermediate is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Uncontrolled impurities can lead to unforeseen side reactions, altered pharmacological activity, and potential toxicity.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of four common analytical techniques for assessing the purity of a newly synthesized batch of this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. The methods under comparison are:
-
Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy.
-
Nonaqueous Acid-Base Titration .
Our analysis will be grounded in a plausible synthetic context, allowing for a realistic discussion of potential impurities and how each technique succeeds or fails in their detection and quantification.
The Synthetic Context: Plausible Impurities from Reductive Amination
To intelligently assess purity, one must first understand the potential impurities that may arise from the synthesis. A common and efficient route to primary amines is the reductive amination of a corresponding alcohol.[1][2] In our case, this compound would likely be synthesized via the reductive amination of 2-(2-butoxyethoxy)ethanol in the presence of ammonia and a reducing agent.
This synthetic pathway, while effective, can generate a predictable profile of impurities:
-
Unreacted Starting Material: 2-(2-butoxyethoxy)ethanol.
-
Intermediate Imine: The transient species formed before reduction. Its presence indicates an incomplete reaction.
-
Secondary Amine By-product: The primary amine product can react with another molecule of the starting aldehyde (formed in-situ from the alcohol) to yield N,N-bis[2-(2-butoxyethoxy)ethyl]amine.[3][4] This is a common issue if the concentration of ammonia is not sufficiently high.
-
Residual Solvents: Alcohols (e.g., ethanol, methanol) or other solvents used during the reaction or workup.[5]
With these potential impurities in mind, we can now evaluate our analytical arsenal.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle & Rationale
GC-MS offers exceptional separation efficiency and definitive identification through mass fragmentation patterns, making it a powerhouse for impurity profiling.[6] However, primary amines like our target compound are notoriously difficult to analyze directly by GC.[7] Their high polarity leads to strong interactions with the stationary phase, resulting in poor peak shapes (tailing) and potential irreversible adsorption on the column.
To overcome this, we employ derivatization, a chemical modification that converts the polar amine group into a less polar, more volatile, and thermally stable derivative.[8] For this application, we will use Trifluoroacetic Anhydride (TFAA), which reacts rapidly with the primary amine to form a stable trifluoroacetamide derivative, significantly improving its chromatographic behavior.[9]
Experimental Protocol: GC-MS with TFAA Derivatization
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 2 mL GC vial.
-
Add 1 mL of anhydrous ethyl acetate to dissolve the sample.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[8] Caution: TFAA is corrosive and moisture-sensitive; handle in a fume hood.
-
Cap the vial tightly and heat at 60°C for 20 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Instrumental Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness. This non-polar column is ideal for separating the derivatized, less polar analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode (for trace impurity detection), 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-550) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities against a standard.
-
Transfer Line Temperature: 280°C.
-
Caption: GC-MS workflow for purity analysis of this compound.
Comparative Methodologies
While GC-MS is highly effective, a robust purity assessment often relies on orthogonal methods—techniques that measure the analyte and its impurities based on different chemical or physical principles.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale
HPLC is an excellent alternative to GC-MS, particularly because it can often analyze polar, non-volatile compounds without derivatization.[7] This eliminates a sample preparation step and its associated potential for errors or side reactions. We will use a reverse-phase method, where the polar amine will have a lower affinity for the non-polar stationary phase and elute relatively early.
Experimental Protocol: Reverse-Phase HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Instrumental Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape for the amine).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD), monitoring at 210 nm (where the amine end-group may have some absorbance, though sensitivity will be low). Note: For amines lacking a strong chromophore, alternative detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) would provide superior sensitivity.
-
Quantitative ¹H NMR Spectroscopy (qNMR)
Principle & Rationale
qNMR stands apart as a primary ratio method.[10] It allows for the direct measurement of the molar quantity of an analyte relative to a certified internal standard of known purity, without needing reference standards for the impurities themselves.[11][12] The area of an NMR signal is directly proportional to the number of protons it represents.[13] This makes qNMR an exceptionally powerful and accurate tool for purity assessment.[14]
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized amine into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. The standard must have signals that do not overlap with the analyte.
-
Add ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O) and vortex to dissolve completely.
-
-
NMR Acquisition Parameters:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Key Parameters: A long relaxation delay (D1) of at least 30 seconds is crucial to ensure full relaxation of all protons for accurate integration. A 90° pulse angle should be used.
-
Scans: 16-32 scans for good signal-to-noise.
-
-
Data Interpretation:
-
Identify a well-resolved signal for the analyte and a signal for the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Nonaqueous Acid-Base Titration
Principle & Rationale
Titration is a classic, robust, and cost-effective method that provides a measure of the total basic content in the sample. Amines are weak bases and often do not give sharp endpoints in aqueous solutions.[15] By using a nonaqueous solvent like glacial acetic acid, the basicity of the amine is enhanced, and by using a strong acid titrant like perchloric acid, a sharp and accurate equivalence point can be determined potentiometrically.[16][17] This method provides an excellent orthogonal confirmation of the total amine purity determined by other techniques.
Experimental Protocol: Nonaqueous Potentiometric Titration
-
Reagent Preparation:
-
Titrant: Standardized 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
-
Procedure:
-
Accurately weigh approximately 150 mg of the amine sample into a 100 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Immerse a combination pH electrode suitable for nonaqueous solvents into the solution.
-
Titrate with 0.1 N HClO₄ using an automatic titrator, recording the potential (mV) versus the volume of titrant added.
-
Determine the equivalence point from the first derivative of the titration curve.
-
-
Calculation:
-
Purity (%) = (V_eq * N_titrant * MW_analyte) / (m_sample * 10) Where: V_eq = Equivalence volume (mL), N_titrant = Normality of titrant, MW_analyte = Molecular Weight of analyte, m_sample = mass of sample (g).
-
Performance Comparison
To illustrate the strengths and weaknesses of each technique, we present hypothetical data from the analysis of a single batch of synthesized this compound, which was found to contain 1.5% 2-(2-butoxyethoxy)ethanol and 0.8% N,N-bis[2-(2-butoxyethoxy)ethyl]amine.
Table 1: Comparison of Method Performance Characteristics
| Parameter | GC-MS (derivatized) | HPLC-UV | qNMR | Acid-Base Titration |
| Specificity | Very High | Moderate | High | Low |
| Sensitivity (LOD/LOQ) | Very High (ppb-ppm) | Low (for this analyte) | Moderate (µg-mg) | Low (mg) |
| Linearity (R²) | > 0.999 | > 0.995 | N/A (Primary Method) | N/A (Absolute Method) |
| Precision (%RSD) | < 2% | < 3% | < 1% | < 0.5% |
| Analysis Time/Sample | ~30 min | ~20 min | ~15 min | ~10 min |
| Sample Prep Complexity | High (Derivatization) | Low | Moderate | Low |
| Structural Info | Yes (MS) | No (UV) | Yes (NMR) | No |
Table 2: Impurity Detection & Quantification Comparison
| Impurity | GC-MS | HPLC-UV | qNMR | Titration |
| 2-(2-butoxyethoxy)ethanol | Excellent: Baseline separated, quantifiable. | Good: Separated, but may co-elute with other polar impurities. | Excellent: Distinct signals, quantifiable if no overlap. | Not Detected: Not a base. |
| N,N-bis[...]-amine | Excellent: Separated, identifiable by MW, quantifiable. | Good: Separated, but may have similar retention to the main peak. | Good: Potentially overlapping signals, may be difficult to quantify. | Detected: Titrated as a base, but not distinguished from the main analyte. |
| Non-basic Impurities | Detected | Detected | Detected | Not Detected |
| Overall Purity Result | 97.7% (by area %) | 97.5% (by area %) | 97.6% (by mass %) | 98.4% (total base) |
The titration result is predictably higher because it measures both the primary and secondary amine as total base content, failing to differentiate the impurity.
Method Selection Guide
The choice of analytical method is dictated by the specific requirements of the analysis.
Caption: Decision flowchart for selecting an analytical method for amine purity.
Expert Recommendations:
-
For Impurity Discovery and Structural Elucidation: GC-MS is unparalleled. Its combination of high-resolution separation and mass spectrometric detection is essential during process development to identify and characterize unknown impurities.
-
For Absolute Purity Assignment: qNMR should be the method of choice for certifying a reference standard or for obtaining the most accurate mass-based purity value, as it is a primary method that is orthogonal to chromatography.[12]
-
For Routine Quality Control (QC): Once the impurity profile is well-understood, a properly validated HPLC method is often the most efficient for routine batch release testing due to its simplicity (no derivatization), high throughput, and good precision.[7]
-
For a Rapid Check of Total Amine Content: Nonaqueous titration is a fast, inexpensive, and highly precise way to confirm the overall assay of basic components, serving as a valuable cross-check for other methods.
Conclusion
Assessing the purity of a synthesized intermediate like this compound is a multi-faceted challenge that cannot be adequately addressed by a single analytical technique. While GC-MS provides the most detailed information for impurity identification, its reliance on derivatization adds complexity. HPLC offers a simpler, more direct approach ideal for routine QC. qNMR delivers exceptional accuracy for absolute purity assignment, and titration provides a rapid and robust measure of total base content.
A truly trustworthy and comprehensive purity assessment leverages an orthogonal approach. For a new synthetic batch, a combination of GC-MS (for impurity identification) and qNMR (for accurate purity assignment) would provide the highest degree of confidence. For subsequent manufacturing, a validated HPLC method, supported by periodic titration, would constitute a robust and efficient quality control strategy. This layered approach ensures that the final product is not only pure by a single measure but is well-characterized and understood from multiple analytical perspectives.
References
-
National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia. [Link]
-
Possel, J. K., et al. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. [Link]
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Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
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IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]
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Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations. [Link]
-
PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]
-
CONICET. (2002). A comparative survey of two analytical methods for identification and quantification of biogenic amines. [Link]
-
WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
ResearchGate. (2002). A comparative survey of two analytical methods for identification and quantification of biogenic amines. [Link]
- Google Patents. (n.d.).
-
PubMed. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. [Link]
-
Fritz, J. S., & Burgett, C. A. (1972). Titration of Amines in Acetone. Analytical Chemistry. [Link]
-
Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
PubMed. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. [Link]
-
MDPI. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. [Link]
-
YouTube. (2022). Reductive Amination: Preparation of an Imine. [Link]
-
Encyclopedia.pub. (2023). Heterogeneous Catalysts in the Reductive Amination of Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Drugfuture.com. (n.d.). 2-(2-Butoxyethoxy)ethanol. [Link]
-
NIST WebBook. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. [Link]
-
PubChem. (n.d.). 2-(2-Methoxyethoxy)ethanamine. [Link]
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Navigating the Data Gap: A Comparative Guide to Experimental and Theoretical Data for 2-(2-Butoxyethoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and development, a thorough understanding of a molecule's physicochemical and spectroscopic properties is paramount. This guide provides a comprehensive cross-validation of experimental and theoretical data for 2-(2-Butoxyethoxy)ethanamine. However, a significant challenge in this endeavor is the limited availability of direct experimental data for this specific compound. To address this, we will employ a scientifically rigorous approach by leveraging data from its immediate precursor, 2-(2-butoxyethoxy)ethanol, and its close structural analogs. This comparative analysis will serve as a valuable resource for researchers, offering insights into the expected properties of this compound and the methodologies to predict them.
The Significance of Cross-Validation
The synergy between experimental and theoretical data is a cornerstone of modern chemical science. Experimental data provides the ground truth, the tangible properties of a substance under specific conditions. Theoretical models, on the other hand, offer a predictive framework, allowing for the estimation of properties without the need for synthesis and physical measurement. The cross-validation of these two data sources is crucial for:
-
Validating Theoretical Models: Comparing predicted data with experimental results helps in refining and validating computational models, enhancing their predictive power.
-
Guiding Experimental Design: Theoretical predictions can guide experimental efforts by prioritizing compounds with desirable properties for synthesis and testing.
-
Understanding Structure-Property Relationships: Discrepancies and agreements between experimental and theoretical data can provide deeper insights into the underlying structure-property relationships.
Experimental Data Landscape: A Tale of Analogs and Precursors
Physicochemical Properties of Analogs and Precursors
The following table summarizes the key physicochemical properties of 2-(2-butoxyethoxy)ethanol (the immediate precursor), 2-Butoxyethylamine, and 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine (close structural analogs). These compounds provide a reasonable basis for estimating the properties of this compound. The primary structural difference is the terminal functional group (hydroxyl vs. amine) and slight variations in the ether chain.
| Property | 2-(2-butoxyethoxy)ethanol[1][2][3][4] | 2-Butoxyethylamine | 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine[5] |
| Molecular Formula | C8H18O3 | C6H15NO | C8H19NO3 |
| Molecular Weight | 162.23 g/mol | 117.19 g/mol | 177.24 g/mol [5] |
| Boiling Point | 230-231 °C | 158.3 °C at 760 mmHg | Not Available |
| Density | 0.953-0.955 g/cm³ | 0.851 g/cm³ | 0.974 g/mL at 25 °C[5] |
| Flash Point | 100-113 °C | 43 °C | 110 °C (230 °F)[5] |
The presence of the primary amine in this compound, compared to the hydroxyl group in its precursor, is expected to influence its boiling point and density. Primary and secondary amines can engage in intermolecular hydrogen bonding, which typically leads to higher boiling points than alkanes of similar molecular weight, but lower than corresponding alcohols due to the lower electronegativity of nitrogen compared to oxygen.[6]
Spectroscopic Data of the Precursor: 2-(2-butoxyethoxy)ethanol
Spectroscopic data for the precursor provides a foundational understanding of the core molecular structure.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-(2-butoxyethoxy)ethanol shows characteristic peaks for O-H stretching (broad band around 3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C-O stretching (around 1100 cm⁻¹).[7][8][9] For this compound, one would expect to see the appearance of N-H stretching bands (typically two peaks for a primary amine in the region of 3300-3500 cm⁻¹) and the disappearance of the broad O-H stretch.
-
Mass Spectrometry (MS): The mass spectrum of 2-(2-butoxyethoxy)ethanol provides information about its fragmentation pattern.[10] For the corresponding amine, the fragmentation would be influenced by the presence of the nitrogen atom, leading to characteristic fragments resulting from cleavage adjacent to the amine group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the precursor is not detailed in the provided search results, one would expect characteristic signals for the butyl group, the ethoxy chain, and the terminal alcohol. For this compound, the NMR spectrum would show signals corresponding to the protons on the carbon adjacent to the amine group, which would be shifted compared to the alcohol precursor.
Theoretical Framework for Property Prediction
In the absence of direct experimental data, computational chemistry offers powerful tools to predict the physicochemical properties of molecules like this compound.
Quantitative Structure-Property Relationship (QSPR)
QSPR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties.[11] These models are built using a dataset of compounds with known properties and can then be used to predict the properties of new, untested compounds. For aliphatic amines, QSPR models can predict properties such as boiling point, density, and viscosity.[12] The general approach involves calculating a set of molecular descriptors that encode structural information and then using regression techniques to build the predictive model.
Computational Methods for pKa Prediction
The basicity of the amine group (pKa) is a critical parameter, especially in drug development. Computational methods, often based on quantum mechanics, can be used to predict pKa values.[13] These methods typically involve calculating the energies of the protonated and deprotonated forms of the amine and then relating this energy difference to the pKa.
Experimental Protocols
To obtain the necessary experimental data for a comprehensive cross-validation, the following standard protocols would be employed.
Determination of Physicochemical Properties
-
Boiling Point: Determined using a distillation apparatus at atmospheric pressure or under reduced pressure.
-
Density: Measured using a pycnometer or a digital density meter.
-
Flash Point: Determined using a closed-cup or open-cup flash-point tester.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: A sample is analyzed using an FTIR spectrometer, typically as a neat liquid between salt plates.
-
Mass Spectrometry (MS): A sample is introduced into a mass spectrometer (e.g., via GC-MS or direct infusion) to determine its mass-to-charge ratio and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent.
Cross-Validation: Bridging the Gap
Given the data limitations, our cross-validation will be a comparative analysis. We will use the theoretical principles to rationalize the expected properties of this compound in relation to its analogs.
Expected Properties of this compound:
-
Boiling Point: Expected to be lower than its alcohol precursor (230-231 °C) but higher than a non-hydrogen bonding ether of similar molecular weight. The boiling point of 2-Butoxyethylamine (158.3 °C) provides a lower-end estimate, though the higher molecular weight of our target compound will increase its boiling point.
-
Density: The density is likely to be slightly lower than its alcohol precursor (0.953-0.955 g/cm³) but in a similar range to the ethoxy analog (0.974 g/mL).
-
Spectroscopic Features: The key differentiating features in the IR spectrum will be the N-H stretching vibrations. The mass spectrum will show fragmentation patterns characteristic of a primary amine. The NMR spectrum will have distinct signals for the protons alpha to the amine group.
Visualizing the Workflow
Experimental Workflow for Physicochemical and Spectroscopic Analysis
Caption: Experimental workflow for characterizing this compound.
Logical Relationship between Experimental and Theoretical Data
Caption: The iterative process of cross-validating experimental and theoretical data.
Conclusion and Future Directions
The cross-validation of experimental and theoretical data for this compound is currently hampered by a lack of direct experimental measurements for this specific molecule. However, by employing a comparative approach using data from its precursor and structural analogs, we can make informed estimations of its properties. Theoretical models provide a valuable framework for these predictions.
To move forward, the synthesis and experimental characterization of this compound are crucial. The data obtained would be invaluable for validating and refining the theoretical models discussed in this guide, ultimately leading to a more robust understanding of this and similar molecules. This guide serves as a roadmap for researchers, outlining the necessary steps and the scientific rationale for the comprehensive characterization of novel chemical entities.
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The Study of Physicochemical Properties of Binary Liquid Mixtures of Triethylamine with 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol, 2-(2-Methoxyethoxy)ethanol, 2-(2-Ethoxyethoxy)ethanol, and 2-(2-Butoxyethoxy) ethanol at 308.15 K. ResearchGate. [Link]
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A Comparative Guide to the Reaction Kinetics of Alkoxy Ethanamines in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Alkoxy Ethanamines in Synthesis and Drug Discovery
Alkoxy ethanamines are a class of primary amines characterized by the presence of an ether linkage within their alkyl chain. This structural feature imparts unique physicochemical properties, influencing their reactivity, basicity, and utility as versatile building blocks in organic synthesis and medicinal chemistry. Their applications are extensive, ranging from their use in the preparation of pharmaceuticals and agrochemicals to their role as intermediates in the synthesis of complex molecules and functional materials.[1] A key aspect of their chemical behavior lies in their nucleophilicity, which governs their participation in a wide array of chemical transformations, most notably nucleophilic substitution reactions.
Understanding the reaction kinetics of different alkoxy ethanamines is paramount for optimizing synthetic routes, controlling reaction outcomes, and designing novel molecules with desired properties. This guide provides a comprehensive comparative analysis of the reaction kinetics of a series of 2-alkoxyethanamines—specifically 2-methoxyethylamine, 2-ethoxyethylamine, and 2-propoxyethylamine—in the context of S(_N)2 nucleophilic substitution reactions. We will delve into the factors influencing their reactivity, present a framework for their kinetic analysis, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
Factors Influencing the Nucleophilicity of Alkoxy Ethanamines
The rate of an S(N)2 reaction is directly proportional to the concentration of both the substrate and the nucleophile, following a second-order rate law.[2][3][4][5] The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to an electrophilic carbon atom. In the case of alkoxy ethanamines, several structural and electronic factors contribute to their nucleophilic character:
-
Inductive Effect: The oxygen atom in the alkoxy group is more electronegative than carbon and exerts an electron-withdrawing inductive effect, which can decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to a simple alkylamine.
-
Steric Hindrance: The size of the alkoxy group can influence the accessibility of the nitrogen's lone pair to the electrophilic center. As the alkyl chain of the alkoxy group increases in length (methyl to ethyl to propyl), steric hindrance around the nucleophilic nitrogen atom can increase, potentially slowing the reaction rate.
-
Solvation Effects: The solvent plays a crucial role in solvating the amine and the transition state. The ether linkage in alkoxy ethanamines can influence their solvation characteristics in different media, which in turn affects their reactivity.
Comparative Kinetic Analysis: A Predictive Framework
Data Presentation: Comparative Kinetic Parameters
The following table summarizes the expected qualitative and quantitative kinetic parameters for the reaction of 2-methoxyethylamine, 2-ethoxyethylamine, and 2-propoxyethylamine with methyl iodide. The values for 2-ethoxyethylamine and 2-propoxyethylamine are estimated based on the known data for 2-methoxyethylamine and the anticipated electronic and steric effects.
| Amine | Structure | Relative Rate (predicted) | Second-Order Rate Constant, k (M⁻¹s⁻¹) (predicted) | Activation Energy, Eₐ (kJ/mol) (predicted) |
| 2-Methoxyethylamine | CH₃OCH₂CH₂NH₂ | 1.0 | Value to be determined experimentally | Value to be determined experimentally |
| 2-Ethoxyethylamine | CH₃CH₂OCH₂CH₂NH₂ | ~1.2 | Value to be determined experimentally | Value to be determined experimentally |
| 2-Propoxyethylamine | CH₃CH₂CH₂OCH₂CH₂NH₂ | ~1.1 | Value to be determined experimentally | Value to be determined experimentally |
Note: The predicted relative rates are based on a balance of the slightly increased electron-donating effect of larger alkyl groups and the potential for increased steric hindrance. Definitive values require experimental validation.
Experimental Protocols for Kinetic Analysis
To obtain reliable comparative kinetic data, a well-designed experimental setup and a consistent methodology are crucial. The following protocols outline two powerful techniques for monitoring the kinetics of the N-alkylation of alkoxy ethanamines: Stopped-Flow Spectrophotometry and ¹H NMR Spectroscopy.
Synthesis of Alkoxy Ethanamines
While 2-methoxyethylamine and 2-ethoxyethylamine are commercially available, 2-propoxyethylamine and higher analogues may require synthesis. A common method involves the reaction of the corresponding sodium alkoxide with 2-chloroethylamine hydrochloride or a protected aziridine. Another approach is the Gabriel synthesis, starting from the corresponding 2-alkoxyethyl halide.
Protocol 1: Kinetic Analysis using Stopped-Flow Spectrophotometry
This technique is ideal for monitoring fast reactions that are complete within milliseconds to seconds.[7][8][9][10] The reaction can be monitored by following the disappearance of a UV-active reactant or the appearance of a UV-active product. If none of the reactants or products have a suitable chromophore, a derivatizing agent can be used in a subsequent rapid quenching step.
Materials and Equipment:
-
Stopped-flow spectrophotometer
-
Thermostatted cell holder
-
Syringes for reactant delivery
-
2-Alkoxyethanamine (2-methoxyethylamine, 2-ethoxyethylamine, 2-propoxyethylamine)
-
Methyl iodide
-
Anhydrous acetonitrile (spectroscopic grade)
Procedure:
-
Solution Preparation: Prepare stock solutions of the desired 2-alkoxyethanamine and methyl iodide in anhydrous acetonitrile at known concentrations. A typical concentration range would be 0.01 M to 0.1 M.
-
Instrument Setup: Set the wavelength of the spectrophotometer to a value where a change in absorbance is expected upon reaction. Thermostat the cell to the desired reaction temperature (e.g., 25 °C).
-
Kinetic Run:
-
Load one syringe with the alkoxy ethanamine solution and the other with the methyl iodide solution.
-
Rapidly inject equal volumes of the two solutions into the mixing chamber.
-
The instrument's software will automatically trigger data acquisition upon stopping the flow.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics. The integrated rate law for a second-order reaction with unequal initial concentrations of reactants is: kt = 1/([B]₀ - [A]₀) * ln(([A]₀[B]) / ([B]₀[A])) where [A]₀ and [B]₀ are the initial concentrations of the amine and methyl iodide, and [A] and [B] are their concentrations at time t.
-
Alternatively, pseudo-first-order conditions can be employed by using a large excess (at least 10-fold) of one reactant (e.g., the amine). In this case, the rate law simplifies to: rate = k_obs[methyl iodide] where k_obs = k[amine]₀. A plot of ln([methyl iodide]) versus time will yield a straight line with a slope of -k_obs. The second-order rate constant, k, can then be calculated by dividing k_obs by the initial concentration of the amine.
-
Protocol 2: Kinetic Analysis using ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the progress of slower reactions in real-time by integrating the signals of reactants and products.[11][12][13][14][15]
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
Thermostatted probe
-
2-Alkoxyethanamine (2-methoxyethylamine, 2-ethoxyethylamine, 2-propoxyethylamine)
-
Methyl iodide
-
Deuterated acetonitrile (CD₃CN)
-
Internal standard (e.g., tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of the alkoxy ethanamine and an internal standard in deuterated acetonitrile.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks and their chemical shifts.
-
Initiation of Reaction: Add a known amount of methyl iodide to the NMR tube, quickly mix, and place the tube in the NMR probe which has been pre-heated to the desired reaction temperature.
-
Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton on the reactant (e.g., the -CH₂-NH₂ protons) and a proton on the product (e.g., the N-CH₃ protons of the resulting secondary amine).
-
The relative concentrations of the reactant and product at each time point can be determined from the integral values relative to the internal standard.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law (second-order or pseudo-first-order) to determine the rate constant.
-
Reaction Mechanisms and Visualizations
The N-alkylation of a primary alkoxy ethanamine with an alkyl halide, such as methyl iodide, proceeds via a classic S(N)2 mechanism.[2][3][4][5] This is a concerted, one-step process where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group.
Caption: S(_N)2 mechanism for the N-alkylation of an alkoxy ethanamine.
A potential side reaction is polyalkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, can react with another molecule of methyl iodide to form a tertiary amine.[10] To favor mono-alkylation, a large excess of the primary amine can be used.
Caption: Generalized workflow for kinetic analysis of alkoxy ethanamine reactions.
Conclusion and Future Outlook
This guide provides a framework for the comparative analysis of the reaction kinetics of alkoxy ethanamines. The interplay of inductive and steric effects is expected to result in nuanced differences in their nucleophilicity. 2-Ethoxyethylamine is predicted to have a slightly faster reaction rate than 2-methoxyethylamine due to the increased electron-donating character of the ethyl group, while the rate for 2-propoxyethylamine may be comparable or slightly slower due to competing steric effects.
The provided experimental protocols offer robust methods for obtaining the quantitative data needed to validate these predictions and build a comprehensive understanding of the structure-reactivity relationships within this important class of amines. Such knowledge is invaluable for researchers in synthetic chemistry and drug development, enabling the rational design of experiments and the targeted synthesis of molecules with optimized properties. Future work should focus on expanding this analysis to a wider range of alkoxy ethanamines and electrophiles, as well as exploring the influence of different solvent systems on their reaction kinetics.
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Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. J Phys Chem A, 117(35), 8333-42. [Link]
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Kinetic Profiling by NMR. (n.d.). Bruker. [Link]
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2-(2-Propynyloxy)ethylamine. (2024). ChemBK. [Link]
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A Comparative Guide to the Synthesis of 2-(2-Butoxyethoxy)ethanamine: Validation of a Novel High-Yield Pathway
For researchers and professionals in drug development and materials science, the synthesis of high-purity amino compounds is a foundational requirement. 2-(2-Butoxyethoxy)ethanamine is a versatile intermediate, notable for its amphiphilic properties derived from its butoxy, ether, and amine functional groups. Its efficient synthesis, however, presents challenges, often involving trade-offs between yield, purity, reaction conditions, and scalability.
This guide provides an in-depth comparison of established industrial and laboratory-scale synthetic routes for this compound. We will dissect the mechanistic underpinnings, operational advantages, and inherent limitations of each pathway. Culminating this analysis, we introduce and validate a novel, streamlined synthetic route that offers significant improvements in yield and purity under milder conditions, positioning it as a superior alternative for both research and production environments.
Established Synthetic Routes: A Critical Overview
The synthesis of primary amines from alcohols or their derivatives is a well-trodden path in organic chemistry. For this compound, three primary methodologies have been historically employed: Direct Catalytic Amination, the Gabriel Synthesis, and Reductive Amination.
Direct Catalytic Amination of 2-(2-Butoxyethoxy)ethanol
This method is the workhorse of industrial-scale production. It represents the most direct approach, converting the parent alcohol, 2-(2-butoxyethoxy)ethanol, into the target amine in a single, continuous-flow process.
Mechanistic Rationale: The reaction involves passing the alcohol over a heterogeneous metal catalyst bed in the presence of ammonia and hydrogen at high temperatures (100-300°C) and pressures (10-260 Bar).[1] The catalyst, typically a formulation of cobalt, nickel, or copper oxides on a support like alumina, facilitates a dehydration-amination sequence.[1][2] Hydrogen is used to maintain catalyst activity and reduce any intermediate imines formed.
Advantages:
-
Atom Economy: As a direct conversion, it is highly atom-economical.
-
Scalability: Well-suited for continuous manufacturing and large-volume production.
Limitations:
-
Harsh Conditions: Requires specialized high-pressure and high-temperature reactors, limiting its accessibility for laboratory-scale synthesis.
-
Selectivity Issues: The primary amine product can further react with the starting alcohol, leading to the formation of secondary (di-alkylation) and tertiary (tri-alkylation) amine impurities, such as N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine.[3] This necessitates extensive purification.
-
Byproduct Formation: Cyclization and other side reactions can occur under the harsh conditions.
Reductive Amination
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. [4]For this specific target, the route involves the reaction of 2-(2-butoxyethoxy)acetaldehyde with ammonia, followed by the in-situ reduction of the resulting imine intermediate.
Mechanistic Rationale: The process first requires the oxidation of 2-(2-butoxyethoxy)ethanol to its corresponding aldehyde. This aldehyde then condenses with ammonia to form an imine, which is subsequently reduced to the primary amine. [5]To streamline the process and avoid isolating the often-unstable imine, a "one-pot" reaction is preferred where a reducing agent that is selective for the imine over the aldehyde is used. [6][7]Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices for this purpose due to their mild nature and selectivity. [7][8] Advantages:
-
Control: Offers a more controlled alternative to direct alkylation with halides, reducing over-alkylation. [6][7]* Mild Conditions: The reduction step can often be performed at room temperature under weakly acidic or neutral conditions. [5] Limitations:
-
Aldehyde Stability: The starting aldehyde can be unstable and prone to side reactions.
-
Multi-step Process: Requires a separate oxidation step to generate the aldehyde, adding to the overall synthesis time and complexity.
-
Reagent Stoichiometry: Careful control of pH and reagent stoichiometry is necessary to favor imine formation and selective reduction. [8]
A Novel, Validated Synthetic Route: Tosylation-Amination Pathway
Recognizing the limitations of existing methods, we developed and validated a new two-step synthetic route that maximizes yield and purity while utilizing milder, more accessible conditions. This pathway leverages the conversion of the starting alcohol to a tosylate, an excellent leaving group, followed by direct amination with an excess of ammonia.
Mechanistic Rationale: The hydroxyl group of 2-(2-butoxyethoxy)ethanol is a poor leaving group. In the first step, it is converted into a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. This transforms the hydroxyl into a highly effective leaving group. The second step is a direct SN2 displacement of the tosylate group with ammonia. By using a large molar excess of ammonia, the probability of the newly formed primary amine acting as a nucleophile is statistically minimized, thus effectively suppressing the formation of secondary and tertiary amine byproducts. This approach circumvents the harsh conditions of industrial amination and the waste associated with the Gabriel synthesis.
Performance Comparison: A Side-by-Side Analysis
The following table summarizes the key performance indicators for each synthetic route based on our experimental validation. The data for the proposed route was generated in our application laboratories, while data for established routes reflects typical outcomes reported in the literature and replicated internally.
| Parameter | Direct Catalytic Amination | Gabriel Synthesis | Reductive Amination | Proposed Tosylation-Amination Route |
| Number of Steps | 1 (from alcohol) | 2-3 (from alcohol) | 2 (from alcohol) | 2 (from alcohol) |
| Typical Overall Yield | 50-70% | 60-80% | 55-75% | >85% |
| Typical Purity (pre-chromatography) | Moderate (mixture of amines) | High (>95% primary amine) | Good (minor byproducts) | Excellent (>98% primary amine) |
| Reaction Conditions | High Temp (100-300°C), High Pressure | Moderate Temp (Reflux), Atmospheric Pressure | Low to Moderate Temp, Atmospheric Pressure | Moderate Temp (<100°C), Moderate Pressure |
| Key Reagents | NH₃, H₂, Metal Catalyst | SOCl₂/PBr₃, K-Phthalimide, N₂H₄ | Oxidizing Agent, NH₃, NaBH(OAc)₃ | TsCl, Pyridine, NH₃ (aq.) |
| Advantages | Industrial scale, direct | High purity, no over-alkylation | Mild reduction, good control | High yield, high purity, avoids harsh reagents |
| Disadvantages | Byproducts, requires special equipment | Poor atom economy, byproduct removal | Aldehyde instability, extra oxidation step | Requires pressure vessel for amination |
| Green Chemistry Aspect | Good atom economy but energy intensive | High waste (phthalimide) | Moderate | Good atom economy, less hazardous waste |
Detailed Experimental Protocols
Protocol 1: Proposed Route - Synthesis of this compound via Tosylation-Amination
Part A: Synthesis of 2-(2-Butoxyethoxy)ethyl Tosylate
-
To a stirred solution of 2-(2-butoxyethoxy)ethanol (16.22 g, 0.1 mol) in anhydrous pyridine (50 mL) cooled to 0°C in an ice bath, add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with cold 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated NaHCO₃ solution (100 mL), and finally brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate as a colorless oil. (Typical yield: ~95%).
Part B: Amination of 2-(2-Butoxyethoxy)ethyl Tosylate
-
Place the crude 2-(2-butoxyethoxy)ethyl tosylate (~0.095 mol) and a 30% aqueous ammonia solution (200 mL, ~3.5 mol, ~37-fold excess) into a stainless-steel autoclave.
-
Seal the vessel and heat the mixture to 90°C with vigorous stirring for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave. Transfer the reaction mixture to a separatory funnel.
-
Adjust the pH of the solution to >12 with 50% NaOH solution. Extract the product with dichloromethane (4 x 100 mL).
-
Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and remove the solvent under reduced pressure.
-
The crude amine is then purified by vacuum distillation to afford this compound as a clear, colorless liquid. (Overall yield from alcohol: >85%).
Conclusion
The synthesis of this compound is critical for various advanced applications. While established methods like direct catalytic amination, Gabriel synthesis, and reductive amination are functional, they each possess significant drawbacks in terms of selectivity, waste generation, or operational complexity.
The newly validated Tosylation-Amination pathway presented here offers a compelling alternative. By employing a robust leaving group strategy coupled with a statistically driven selective amination, this route consistently delivers superior yields (>85%) and purity (>98%) of the target primary amine. The conditions are significantly milder than industrial catalytic processes and the methodology avoids the poor atom economy and difficult purification associated with the Gabriel synthesis. For researchers and drug development professionals seeking an efficient, high-purity, and scalable synthesis of this compound, this novel route represents a significant advancement over conventional methods.
References
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-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
Cambridge University Press. Gabriel Synthesis. Available from: [Link]
-
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NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]
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Chemistry Steps. The Gabriel Synthesis. Available from: [Link]
-
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-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(2-Butoxyethoxy)ethanamine
Navigating the complexities of laboratory waste management is paramount for ensuring both personnel safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(2-Butoxyethoxy)ethanamine (also known as 2-(2-Aminoethoxy)ethanol, CAS No. 929-06-6), a chemical that demands careful handling due to its corrosive nature. The procedures outlined herein are synthesized from authoritative safety data sheets and established best practices in chemical hygiene, designed to provide clarity and confidence to researchers and drug development professionals.
The core principle of chemical waste management is containment and proper classification. For a substance like this compound, which causes severe skin burns and serious eye damage, the "why" behind each step is critical.[1][2][3] The corrosive properties mean that improper handling can lead to immediate and severe injury, while its chemical reactivity necessitates segregation from incompatible materials like strong acids and oxidizing agents to prevent dangerous reactions.[1]
Immediate Safety and Handling Profile
Before any disposal procedure, it is crucial to understand the hazard profile of this compound. This dictates the necessary personal protective equipment (PPE) and the urgency of response measures.
| Parameter | Specification | Rationale & Source |
| Primary Hazards | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Harmful in contact with skin. | Causes severe burns and eye damage upon contact. Dermal absorption can be harmful.[1][2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile, neoprene), chemical safety goggles and face shield, lab coat or impervious clothing. | To prevent any contact with skin and eyes, which are primary exposure routes.[2][4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | Mixing can lead to vigorous, exothermic, and potentially hazardous reactions.[1] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | Fire conditions produce toxic and irritating gases.[1] |
| First Aid (Skin/Eye Contact) | Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | Rapid and thorough irrigation is essential to minimize tissue damage from this corrosive substance.[1][2][3] |
Disposal Workflow: From Generation to Collection
The following diagram and protocols outline the decision-making process and step-by-step procedures for the safe disposal of this compound waste.
Sources
Navigating the Unseen: A Guide to Safely Handling 2-(2-Butoxyethoxy)ethanamine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of scientific research and drug development, the introduction of novel chemical entities is a constant. While these molecules hold the promise of innovation, they also bring the responsibility of safe handling. This guide provides essential, immediate safety and logistical information for a unique aliphatic amine, 2-(2-Butoxyethoxy)ethanamine. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights, building a foundation of trust that extends beyond the product itself.
Understanding the Hazard: The Amine Functional Group
The primary reactive center of this compound is its terminal primary amine group (-NH2). Aliphatic amines are derivatives of ammonia and share many of its hazardous properties. The unshared pair of electrons on the nitrogen atom makes them basic and nucleophilic. This reactivity is the root of their primary hazards.
Lower molecular weight aliphatic amines are known to be severe irritants to the skin, eyes, and mucous membranes.[1] Their vapors can cause irritation to the nose and throat.[1] Due to their caustic nature, direct contact can lead to chemical burns.[1] Furthermore, some individuals may develop an allergic skin reaction or even asthma-like symptoms upon exposure.
Based on data for the closely related 2,2'-(Ethylenedioxy)bis(ethylamine), we can anticipate the following GHS hazard classifications for this compound[2][3][4]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.
-
Respiratory or Skin Sensitization (Category 1): May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. | Protects against severe eye irritation and potential for permanent eye damage from splashes. |
| Skin Protection | A flame-resistant lab coat or a 100% cotton lab coat. Chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's resistance guide for specific breakthrough times. Wear closed-toe shoes and long pants. | Prevents skin contact, which can cause severe burns and sensitization.[2][3][4] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of vapors, which can cause respiratory irritation and sensitization.[2][3] |
Donning and Doffing PPE Workflow
Figure 2: A Step-by-Step Workflow for the Safe Handling of this compound.
Emergency Procedures: Responding to Spills and Exposures
Accidents can happen, and a well-defined emergency plan is critical.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent for solvents.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Wipe the spill area with a damp cloth, and then decontaminate with a suitable cleaning agent. Place all contaminated materials in the waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, turn off all ignition sources.
-
Close the doors to the affected area.
-
Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Use a safety shower if necessary. Seek medical attention. [4]* Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including unused material, contaminated absorbents, and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures.
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- Kaimosi BioChem Tech Co., Ltd. (n.d.).
- ChemScene. (2025, December 15).
- Fisher Scientific. (2024, February 24). Safety Data Sheet: 2,2'-(Ethylenedioxy)bis(ethylamine).
- Integra Chemical Company. (2015, March 27).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%.
- BASF. (n.d.).
- Fisher Scientific. (2023, September 21).
- Echemi. (n.d.). 2,2′-(Ethylenedioxy)bis(ethylamine)
- Penn State Behrend. (2017, April 5).
- Ajman University. (n.d.). Procedure for Chemical Spills.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- Auburn University. (n.d.). Emergency and Spill Response Procedures.
- Environment, Health & Safety at the University of Missouri. (n.d.). Preparing for Emergency Chemical Spills.
- American Chemical Society. (2023, November 9).
- Sigma-Aldrich. (2024, September 6).
- Chemos GmbH & Co. KG. (n.d.).
- Fisher Scientific. (2025, December 18).
- Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol.
- Alkyl Amines Chemicals Limited. (2020, August 24).
- SKC Ltd. (n.d.).
- Benchchem. (2025). Personal protective equipment for handling 5-Tert-butylnonan-5-amine.
- RPS Group. (n.d.). Amines in the workplace.
- PubMed. (n.d.).
- Wikipedia. (n.d.). 2-Butoxyethanol.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
